3-(2-Bromoacetyl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-pyridin-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMGXSROJBYCLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17694-68-7 (hydrobromide) | |
| Record name | 3-(2-Bromoacetyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006221121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00211270 | |
| Record name | 3-(2-Bromoacetyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6221-12-1 | |
| Record name | 3-(2-Bromoacetyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006221121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Bromoacetyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-(2-Bromoacetyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(2-Bromoacetyl)pyridine, primarily focusing on its hydrobromide salt, a versatile reagent in synthetic and medicinal chemistry. This document details its structural and physicochemical characteristics, synthesis, and reactivity. Furthermore, it explores its applications in drug discovery, particularly as a precursor for synthesizing biologically active molecules, and outlines experimental protocols for its use and evaluation.
Chemical and Physical Properties
3-(2-Bromoacetyl)pyridine, most commonly handled as its hydrobromide salt, is a key synthetic intermediate. Its reactivity is largely defined by the presence of an α-bromoketone functional group, making it a potent alkylating agent, and a pyridine ring, which influences its solubility and biological interactions.
Physicochemical Data
The quantitative properties of 3-(2-Bromoacetyl)pyridine hydrobromide are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇Br₂NO | [] |
| Molecular Weight | 280.94 g/mol | [] |
| Appearance | White to off-white or light brown crystalline powder | [][2] |
| Melting Point | 192-197 °C | |
| Boiling Point | 275.9 °C at 760 mmHg (of the free base) | [] |
| Solubility | Soluble in polar solvents. The hydrobromide salt form enhances stability and solubility in polar media. | [3] |
| CAS Number | 17694-68-7 |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of 3-(2-Bromoacetyl)pyridine hydrobromide. While specific spectra are often proprietary, typical spectral features can be inferred from the structure and related compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridyl protons, typically in the aromatic region (δ 7.0-9.0 ppm), and a singlet for the methylene protons (CH₂) adjacent to the bromine and carbonyl groups, likely in the range of δ 4.5-5.0 ppm. The hydrobromide salt may cause shifts in the pyridine proton signals.
-
¹³C NMR: The carbon NMR would display signals for the pyridine ring carbons and the carbonyl and methylene carbons of the bromoacetyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the carbonyl group (C=O) stretching, typically around 1700 cm⁻¹. Bands corresponding to the C-Br stretching and the aromatic C-H and C=C/C=N stretching of the pyridine ring would also be present.
-
Mass Spectrometry (MS): The mass spectrum of the free base (C₇H₆BrNO) would show a molecular ion peak and characteristic isotopic patterns due to the presence of bromine.
Synthesis and Reactivity
Synthesis
3-(2-Bromoacetyl)pyridine hydrobromide is typically synthesized via the bromination of its precursor, 3-acetylpyridine.
The synthesis involves the reaction of 3-acetylpyridine with a brominating agent in an acidic medium, which also facilitates the formation of the hydrobromide salt.
Caption: General workflow for the synthesis of 3-(2-Bromoacetyl)pyridine hydrobromide.
Reactivity
The primary reactivity of 3-(2-Bromoacetyl)pyridine stems from the electrophilic nature of the carbon bearing the bromine atom. This makes it an excellent substrate for nucleophilic substitution reactions.
A significant application of α-haloketones like 3-(2-bromoacetyl)pyridine is in the Hantzsch thiazole synthesis. This reaction involves the condensation of the α-haloketone with a thioamide or thiourea to form a thiazole ring, a common scaffold in many biologically active compounds.[4][5][6][7][8]
Caption: Hantzsch synthesis of a 2-aminothiazole derivative.
3-(2-Bromoacetyl)pyridine readily reacts with primary and secondary amines via nucleophilic substitution to yield α-aminoketones.[9][10] This reaction is fundamental in building more complex molecules for drug discovery.
Caption: Reaction of 3-(2-Bromoacetyl)pyridine with an amine.
Applications in Drug Discovery and Development
3-(2-Bromoacetyl)pyridine serves as a versatile building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications.[2] Its derivatives have been investigated for various biological activities, including as anticancer and antimicrobial agents.
Role as a Precursor for Kinase Inhibitors
The pyridine and thiazole moieties are present in numerous FDA-approved kinase inhibitors.[] The ability to synthesize substituted pyridinyl-thiazoles from 3-(2-bromoacetyl)pyridine makes it a valuable starting material in the design of novel kinase inhibitors for cancer therapy.[12]
Representative Signaling Pathway: Apoptosis
Many kinase inhibitors exert their anticancer effects by modulating signaling pathways that control cell proliferation and apoptosis (programmed cell death). The diagram below illustrates a simplified, representative apoptosis signaling pathway that can be targeted by such inhibitors. It is important to note that while derivatives of 3-(2-bromoacetyl)pyridine are used to synthesize potential anticancer agents, the direct interaction of 3-(2-bromoacetyl)pyridine itself with these pathways is not the primary mode of action; rather, it is a precursor to the active molecules.
Caption: A simplified representation of apoptosis signaling pathways.
Experimental Protocols
The following are representative protocols for the synthesis of a derivative of 3-(2-Bromoacetyl)pyridine and for the evaluation of the cytotoxic effects of its derivatives.
Synthesis of 2-Amino-4-(pyridin-3-yl)thiazole
This protocol is a general procedure for the Hantzsch thiazole synthesis using 3-(2-bromoacetyl)pyridine hydrobromide and thiourea.
Materials:
-
3-(2-Bromoacetyl)pyridine hydrobromide
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
-
Water
-
Ethyl acetate
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 3-(2-bromoacetyl)pyridine hydrobromide in ethanol.
-
Add 1.1 equivalents of thiourea to the solution and stir at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography.
MTT Assay for Cytotoxicity
This protocol outlines the general steps for assessing the in vitro cytotoxicity of compounds derived from 3-(2-bromoacetyl)pyridine against a cancer cell line using the MTT assay.[13][14][15][16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Safety and Handling
3-(2-Bromoacetyl)pyridine hydrobromide is a hazardous substance and should be handled with appropriate safety precautions.
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust. Use only in a well-ventilated area.
-
Storage: Keep in a tightly closed container in a cool, dry, and well-ventilated place.
Always consult the Safety Data Sheet (SDS) before handling this chemical.
Conclusion
3-(2-Bromoacetyl)pyridine is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its well-defined chemical properties and reactivity, especially in the formation of heterocyclic systems like thiazoles, make it a compound of significant interest to researchers in medicinal chemistry and drug discovery. The protocols and data presented in this guide are intended to provide a solid foundation for its safe and effective use in the laboratory.
References
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 12. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Part 1: Synthesis of Precursor 3-Acetylpyridine
An in-depth technical guide on the synthesis of 2-Bromo-1-(pyridin-3-yl)ethanone, a pivotal intermediate for researchers, scientists, and drug development professionals. This document outlines the synthesis of its precursor, 3-acetylpyridine, and the subsequent bromination to yield the target compound, focusing on detailed experimental protocols, quantitative data, and reaction pathway visualizations.
3-Acetylpyridine is the immediate precursor for the synthesis of 2-Bromo-1-(pyridin-3-yl)ethanone. Its efficient synthesis is a critical first step. Several methods have been reported, starting from common pyridine derivatives such as nicotinic acid and ethyl nicotinate.
Data Presentation: Comparison of 3-Acetylpyridine Synthesis Methods
The following table summarizes key quantitative data for different synthetic routes to 3-acetylpyridine, allowing for a direct comparison of their efficacy.
| Starting Material | Key Reagents & Conditions | Yield (%) | Purity (%) | Reaction Time | Key Advantages | Key Disadvantages | Reference |
| Nicotinic Acid | Ethyl acetate, Sodium ethoxide, TiO₂, Hydrobromic acid; Reflux | 90% | 98.7% | ~8 hours | High purity and good yield | Multi-step process using strong acid | [1][2] |
| Ethyl Nicotinate | Sodium metal, Ethyl acetate, Sulfuric acid; Reflux | 90.2% | Not Specified | ~7 hours | High yield | Use of hazardous sodium metal | [3][4] |
| 3-Bromopyridine | (CH₃)₃SiC≡CH, Pd(PPh₃)₂Cl₂, CuI; then KOH, MeOH/DCM; then H₂O, Trifluoromethanesulfonic acid | 95% (final step) | Not Specified | ~51 hours | High yield in hydration step | Multi-step process, specialized reagents | [1][2] |
Experimental Protocols for 3-Acetylpyridine Synthesis
Method 1: From Nicotinic Acid [2]
This protocol involves the esterification of nicotinic acid followed by a Claisen condensation and subsequent hydrolysis and decarboxylation.
-
Step 1: Esterification & Condensation
-
Combine 12.3 g of nicotinic acid with 110 g of ethyl acetate. Stir and cool the mixture to 3°C.
-
Add 8.85 g of sodium ethoxide, followed by 0.12 g of TiO₂ after uniform stirring.
-
Heat the mixture to 53°C and maintain for 3 hours.
-
Cool the mixture to 3°C and add 55 g of ethyl acetate and 11.56 g of sodium ethoxide.
-
Heat the reaction to reflux at 78°C and maintain for 5 hours.
-
-
Step 2: Hydrolysis & Work-up
-
Cool the mixture to 5°C and add 50 mL of water.
-
Add 85 g of hydrobromic acid dropwise.
-
Heat to reflux and maintain for 5 hours.
-
After cooling to room temperature, adjust the pH to 9 by adding a sodium carbonate solution dropwise.
-
Extract the mixture with dichloromethane. Dry the organic layer.
-
Perform vacuum distillation to collect the fraction boiling at 100-110°C (at -0.095 MPa) to obtain 3-acetylpyridine.
-
Method 2: From Ethyl Nicotinate [4]
This method utilizes a Claisen condensation followed by acidic work-up.
-
Mix 115 g of ethyl nicotinate, 170 ml of anhydrous ethyl acetate, and 17.5 g of sodium metal in a round-bottom flask.
-
Heat the mixture to reflux and react for 5 hours.
-
Cool the reaction and adjust the pH to 6-7 with 50% acetic acid.
-
Separate the oily layer and add 650 ml of 20% sulfuric acid. Reflux for 2 hours.
-
Cool the solution and adjust the pH to 7-8 with 30% sodium hydroxide.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent.
-
Distill the residue under reduced pressure, collecting the fraction at 86-88°C/10mmHg to yield 3-acetylpyridine.
Mandatory Visualization: Synthesis Pathway of 3-Acetylpyridine
Caption: Reaction pathway for 3-acetylpyridine synthesis from nicotinic acid.
Part 2: Synthesis of 2-Bromo-1-(pyridin-3-yl)ethanone Hydrobromide
The target compound is synthesized via the α-bromination of 3-acetylpyridine. The product is typically isolated as its hydrobromide salt, which is a stable crystalline solid.[5][6]
Data Presentation: Bromination of 3-Acetylpyridine
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Product Form | Reference |
| 3-Acetylpyridine | Dibromine (Br₂) | Acetic acid with 33% HBr | 0°C to 75°C | 4 hours | Hydrobromide Salt | [6] |
Experimental Protocol: Bromination of 3-Acetylpyridine[6]
This protocol describes the direct bromination of 3-acetylpyridine to yield 3-(bromoacetyl)pyridine hydrobromide, the HBr salt of 2-bromo-1-(pyridin-3-yl)ethanone.
-
Materials and Equipment:
-
3-Acetylpyridine (12 g, 99 mmol)
-
Dibromine (17.2 g, 108 mmol)
-
Acetic acid containing 33% HBr (165 mL)
-
Ether (400 mL)
-
Reaction flask with vigorous stirring mechanism
-
Dropping funnel
-
Ice bath
-
-
Procedure:
-
Prepare a solution of 3-acetylpyridine (12 g) in acetic acid containing 33% HBr (165 mL) in a reaction flask.
-
Cool the solution to 0°C in an ice bath under vigorous stirring.
-
Add dibromine (17.2 g) dropwise to the cold solution.
-
After the addition is complete, warm the vigorously stirred mixture to 40°C for 2 hours.
-
Further, heat the mixture to 75°C and maintain for 2 hours.
-
Cool the reaction mixture and dilute with ether (400 mL) to precipitate the product.
-
Filter the precipitate, which is 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide.
-
-
Safety Precautions:
-
This experiment should be conducted in a well-ventilated fume hood.[7]
-
Bromine is highly corrosive, toxic, and volatile. Handle with extreme care.[7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][7]
-
Acetic acid and HBr are corrosive; avoid contact with skin and eyes.[7]
-
Mandatory Visualization: Bromination Experimental Workflow
Caption: Step-by-step workflow for the synthesis of the target compound.
Mandatory Visualization: Bromination Reaction Scheme
Caption: Reaction scheme for the bromination of 3-acetylpyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. 17694-68-7 3-(Bromoacetyl)pyridine hydrobromide AKSci J97091 [aksci.com]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 3-(2-Bromoacetyl)pyridine Hydrobromide (CAS No. 17694-68-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(2-Bromoacetyl)pyridine hydrobromide, a versatile reagent in synthetic and medicinal chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications in the construction of various heterocyclic scaffolds of medicinal interest. Particular focus is given to its utility in the Hantzsch thiazole synthesis and the preparation of imidazopyridine derivatives. Furthermore, its potential role as a covalent inhibitor of protein kinases is discussed, highlighting its relevance in modern drug discovery.
Introduction
3-(2-Bromoacetyl)pyridine hydrobromide, with the Chemical Abstracts Service (CAS) registry number 17694-68-7, is a key building block for organic synthesis.[1][2][3] Its structure, featuring a reactive α-bromoketone moiety attached to a pyridine ring, makes it a valuable precursor for a wide range of chemical transformations. This reactivity, coupled with the inherent biological significance of the pyridine scaffold, has led to its extensive use in the development of novel pharmaceutical and agrochemical agents.[1] This guide aims to provide researchers and drug development professionals with a thorough understanding of this compound, from its fundamental properties to its practical applications.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(2-Bromoacetyl)pyridine hydrobromide is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 17694-68-7 | [1][2][3] |
| Molecular Formula | C₇H₇Br₂NO | |
| Molecular Weight | 280.94 g/mol | |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 192-197 °C | |
| Solubility | Soluble in polar solvents | |
| Synonyms | 2-Bromo-1-(3-pyridinyl)ethanone hydrobromide, 3-(Bromoacetyl)pyridinium bromide | [3] |
Synthesis
The most common laboratory-scale synthesis of 3-(2-Bromoacetyl)pyridine hydrobromide involves the bromination of 3-acetylpyridine. The following is a representative experimental protocol.
Experimental Protocol: Synthesis of 3-(2-Bromoacetyl)pyridine hydrobromide
Materials:
-
3-Acetylpyridine
-
Bromine (Br₂)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Glacial acetic acid
-
Diethyl ether
Procedure:
-
In a well-ventilated fume hood, a solution of 3-acetylpyridine in glacial acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The flask is cooled in an ice bath to 0-5 °C.
-
A solution of bromine in glacial acetic acid is added dropwise to the cooled solution of 3-acetylpyridine with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
A small amount of 48% hydrobromic acid is added to the reaction mixture.
-
The reaction mixture is then poured into a large volume of cold diethyl ether with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration, washed with diethyl ether, and dried under vacuum to afford 3-(2-Bromoacetyl)pyridine hydrobromide as a white to off-white solid.
Safety Precautions: Bromine is a highly corrosive and toxic substance and should be handled with extreme care in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Applications in Organic Synthesis
The electrophilic nature of the carbon atom bearing the bromine makes 3-(2-Bromoacetyl)pyridine hydrobromide an excellent substrate for nucleophilic substitution reactions. This reactivity is harnessed in the synthesis of a variety of heterocyclic compounds.
Hantzsch Thiazole Synthesis
A classic application of α-haloketones is the Hantzsch thiazole synthesis, a condensation reaction with a thioamide to form a thiazole ring.[4][5][6] 3-(2-Bromoacetyl)pyridine hydrobromide serves as the α-haloketone component in this reaction, leading to the formation of 2-amino-4-(pyridin-3-yl)thiazole derivatives, which are scaffolds of interest in medicinal chemistry.
Experimental Workflow: Hantzsch Thiazole Synthesis
Caption: Hantzsch thiazole synthesis workflow.
Synthesis of Imidazopyridines
Imidazopyridines are a class of fused heterocyclic compounds with a broad spectrum of biological activities. 3-(2-Bromoacetyl)pyridine hydrobromide can be reacted with 2-aminopyridines to construct the imidazo[1,2-a]pyridine scaffold.[7][8][9] This reaction typically proceeds via an initial N-alkylation of the 2-aminopyridine followed by an intramolecular cyclization.
Logical Relationship: Synthesis of Imidazopyridines
References
- 1. chemimpex.com [chemimpex.com]
- 2. 17694-68-7|3-(2-Bromoacetyl)pyridine hydrobromide|BLD Pharm [bldpharm.com]
- 3. 3-(2-Bromoacetyl)pyridine hydrobromide | 17694-68-7 [amp.chemicalbook.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
Navigating the Synthesis Landscape: A Technical Guide to 3-(2-Bromoacetyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(2-Bromoacetyl)pyridine, a key building block in synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. This document will delve into its chemical properties, with a focus on its molecular characteristics, and provide insights into its applications.
Core Molecular and Physical Properties
3-(2-Bromoacetyl)pyridine is most commonly available as its hydrobromide salt, which enhances its stability. The key quantitative data for this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | References |
| Molecular Formula | C7H6BrNO · HBr | [1][2] |
| Molecular Weight | 280.94 g/mol | [1][3] |
| Alternate Molecular Weight | 280.95 g/mol | [2][4] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 192-197 °C | [1] |
| Alternate Melting Point | 184-194 °C | [2] |
| Purity | ≥ 95% to ≥ 99% (Titration) | [1][2] |
| CAS Number | 17694-68-7 | [1][2][3][4] |
Applications in Synthesis
3-(2-Bromoacetyl)pyridine hydrobromide serves as a versatile intermediate in a variety of chemical syntheses. Its utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon atom attached to the bromine, which is susceptible to nucleophilic substitution.
The primary applications of this compound include:
-
Pharmaceutical Synthesis: It is a crucial precursor in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. The pyridine ring is a common scaffold in medicinal chemistry, and the bromoacetyl group allows for the facile introduction of this moiety into larger molecules.[2]
-
Agrochemical Development: This compound is utilized in the formulation of agrochemicals, acting as a building block for more complex molecules that enhance the efficacy of crop protection products.[2]
-
Material Science: Its unique chemical properties make it a valuable component in the development of novel materials, including polymers and coatings.[2]
-
Fluorescent Probes: The compound can be used in the creation of fluorescent probes for imaging applications in cellular biology and diagnostics.[2]
Logical Workflow for Synthesis using 3-(2-Bromoacetyl)pyridine
The following diagram illustrates a generalized workflow for the utilization of 3-(2-Bromoacetyl)pyridine in a typical synthetic protocol.
Safety and Handling
3-(2-Bromoacetyl)pyridine hydrobromide is an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][4] When handling this compound, it is imperative to use appropriate personal protective equipment, including gloves, protective clothing, and eye protection.[4] Work should be conducted in a well-ventilated area. In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water.[4] Always consult the material safety data sheet (MSDS) before use.
References
3-(2-Bromoacetyl)pyridine: A Technical Guide to Its Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Framework for Solubility Profiling
A systematic approach to documenting the solubility of 3-(2-Bromoacetyl)pyridine is essential for ensuring data comparability and reproducibility. The following table provides a structured format for presenting experimentally determined solubility data. Researchers are encouraged to characterize the compound's solubility in a range of polar protic, polar aprotic, and nonpolar solvents to build a comprehensive profile.
Table 1: Solubility of 3-(2-Bromoacetyl)pyridine and its Hydrobromide Salt in Common Laboratory Solvents
| Solvent Class | Solvent | Temperature (°C) | Solubility of 3-(2-Bromoacetyl)pyridine (mg/mL) | Solubility of 3-(2-Bromoacetyl)pyridine HBr (mg/mL) | Method of Determination |
| Polar Protic | Water | 25 | Data not available | Data not available | Shake-Flask with HPLC |
| Ethanol | 25 | Data not available | Data not available | Shake-Flask with HPLC | |
| Methanol | 25 | Data not available | Data not available | Shake-Flask with HPLC | |
| Isopropanol | 25 | Data not available | Data not available | Shake-Flask with HPLC | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask with HPLC |
| Acetonitrile (ACN) | 25 | Data not available | Data not available | Shake-Flask with HPLC | |
| Acetone | 25 | Data not available | Data not available | Shake-Flask with HPLC | |
| Dichloromethane (DCM) | 25 | Data not available | Data not available | Shake-Flask with HPLC | |
| Nonpolar | Toluene | 25 | Data not available | Data not available | Shake-Flask with HPLC |
| Hexane | 25 | Data not available | Data not available | Shake-Flask with HPLC |
It is generally noted that the hydrobromide salt form of 3-(2-Bromoacetyl)pyridine enhances its stability and solubility in polar media.[1]
Experimental Protocols
The "shake-flask" method is widely regarded as the gold standard for determining equilibrium solubility due to its accuracy and reliability.[2] This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid material.
I. Equilibrium Solubility Determination via Shake-Flask Method
This protocol outlines the steps for determining the thermodynamic solubility of 3-(2-Bromoacetyl)pyridine.
1. Preparation of a Saturated Solution:
-
Add an excess amount of solid 3-(2-Bromoacetyl)pyridine (or its hydrobromide salt) to a known volume of the desired solvent in a sealed glass vial. The presence of excess solid is crucial to ensure that equilibrium is reached.
2. Equilibration:
-
Agitate the vials in a temperature-controlled environment, such as an orbital shaker or a stirring plate, for a sufficient period to reach equilibrium.[2] This typically ranges from 24 to 72 hours.
3. Phase Separation:
-
After equilibration, separate the undissolved solid from the saturated solution. This is commonly achieved by centrifuging the vials to pellet the excess solid.
-
Carefully filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to ensure no solid particles are carried over. The filter material should be chosen to minimize absorption of the solute.
4. Quantification:
-
Determine the concentration of 3-(2-Bromoacetyl)pyridine in the clear, saturated filtrate using a suitable analytical technique.
a) High-Performance Liquid Chromatography (HPLC):
- HPLC is a highly accurate method for quantification.[3][4]
- Method Development: A reverse-phase HPLC method with UV detection is suitable for pyridine derivatives.[4] A C18 column can be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile.[5]
- Calibration Curve: Prepare a series of standard solutions of 3-(2-Bromoacetyl)pyridine of known concentrations.
- Analysis: Inject the filtered saturated solution and the standard solutions into the HPLC system.
- Calculation: Determine the concentration of the saturated solution by comparing its peak area to the calibration curve.
b) UV-Vis Spectrophotometry:
- This method is a simpler alternative to HPLC if the compound has a suitable chromophore.[6][7]
- Determine λmax: Scan a dilute solution of 3-(2-Bromoacetyl)pyridine in the chosen solvent to determine the wavelength of maximum absorbance (λmax).
- Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax to create a calibration curve (Absorbance vs. Concentration).
- Analysis: Dilute the filtered saturated solution to fall within the linear range of the calibration curve and measure its absorbance.
- Calculation: Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.[8]
5. Data Reporting:
-
Report the solubility in units such as mg/mL or mol/L at the specified temperature.
II. Kinetic Solubility Determination
For higher throughput screening, kinetic solubility assays can be employed. This method measures the concentration at which a compound precipitates from a solution prepared from a concentrated DMSO stock.[9][10]
1. Stock Solution Preparation:
-
Prepare a high-concentration stock solution of 3-(2-Bromoacetyl)pyridine in 100% DMSO (e.g., 10 or 20 mM).[10]
2. Serial Dilution:
-
Add the DMSO stock solution to an aqueous buffer in a microtiter plate and perform serial dilutions.[10][11]
3. Incubation and Precipitation Detection:
-
Incubate the plate for a shorter period (e.g., 1.5 to 2 hours) with shaking.[11]
-
The point of precipitation can be detected by methods such as nephelometry (light scattering) or by visual inspection.[9][11]
4. Quantification:
-
After incubation, the plate can be filtered, and the concentration of the compound in the filtrate is determined, typically by UV-Vis spectroscopy.
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the equilibrium solubility of 3-(2-Bromoacetyl)pyridine using the shake-flask method followed by HPLC analysis.
Caption: Workflow for Equilibrium Solubility Determination.
References
- 1. Page loading... [wap.guidechem.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. enamine.net [enamine.net]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Stability and Storage of 3-(2-Bromoacetyl)pyridine Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 3-(2-Bromoacetyl)pyridine hydrobromide, a key reagent in pharmaceutical synthesis and drug development. Proper handling and storage of this compound are critical to ensure its integrity, purity, and reactivity for successful experimental outcomes.
Physicochemical Properties
3-(2-Bromoacetyl)pyridine hydrobromide is a white to off-white crystalline powder.[1][2] Its hydrobromide salt form generally enhances its stability and solubility in polar solvents.[2]
| Property | Value | References |
| Molecular Formula | C7H6BrNO·HBr | [1] |
| Molecular Weight | 280.95 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 184-194 °C | [1] |
| Purity (Typical) | ≥ 95% - 99% | [1][3][] |
Stability Profile
3-(2-Bromoacetyl)pyridine hydrobromide is sensitive to several environmental factors that can lead to its degradation.
2.1. Sensitivity to Light and Moisture
The compound is explicitly noted to be light and moisture sensitive .[5][6] Exposure to light can potentially lead to photolytic decomposition, while moisture can cause hydrolysis of the bromoacetyl group. Therefore, it is imperative to store the compound in tightly sealed, opaque containers.
2.2. Thermal Stability
While stable under recommended storage conditions, exposure to high temperatures, sparks, or open flames should be avoided.[5][7] When heated to decomposition, it emits toxic fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide.[5][6]
2.3. Incompatible Materials
Contact with strong oxidizing agents and strong acids should be avoided as they are incompatible with 3-(2-Bromoacetyl)pyridine hydrobromide.[5][6][7]
Recommended Storage and Handling
To maintain the quality and stability of 3-(2-Bromoacetyl)pyridine hydrobromide, the following storage and handling procedures are recommended.
3.1. Storage Conditions
| Parameter | Recommendation | Rationale | References |
| Temperature | Store in a cool, dry place. Refrigeration at 0-8°C is recommended. | To minimize thermal degradation. | [1][5][6][8] |
| Light | Protect from direct sunlight. Store in a dark place or in an opaque container. | To prevent photolytic decomposition. | [5][6][9] |
| Atmosphere | Store in a tightly closed container under an inert atmosphere (e.g., nitrogen). Keep air contact to a minimum. | To protect from moisture and oxidation. | [5][6][7][10] |
| Ventilation | Store in a well-ventilated area. | To prevent accumulation of any potential vapors. | [5][6][7][8][10] |
3.2. Handling Precautions
-
Handle in accordance with good industrial hygiene and safety practices.[5][8]
-
Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5][8][11]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][11][12]
-
Ground all equipment when handling the product to prevent static discharge.[5][7]
-
Keep containers tightly closed when not in use.[5][6][7][10][11]
Experimental Protocols
4.1. General Stability Testing Protocol
A typical stability study would involve subjecting the compound to various stress conditions and monitoring its purity and degradation over time using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
Objective: To evaluate the stability of 3-(2-Bromoacetyl)pyridine hydrobromide under different storage conditions.
Materials:
-
3-(2-Bromoacetyl)pyridine hydrobromide
-
HPLC system with a suitable detector (e.g., UV)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (to be developed and validated)
-
Temperature and humidity controlled chambers
-
Light exposure chamber (photostability chamber)
-
Inert gas (e.g., Nitrogen)
-
Appropriate vials and containers
Methodology:
-
Initial Analysis: Perform an initial analysis of a control sample of 3-(2-Bromoacetyl)pyridine hydrobromide to determine its initial purity and chromatographic profile.
-
Sample Preparation: Aliquot the compound into several vials for each storage condition to be tested.
-
Storage Conditions:
-
Recommended Storage: Store samples at the recommended conditions (e.g., 2-8°C, protected from light and moisture).
-
Accelerated Stability: Store samples at elevated temperatures (e.g., 40°C) and controlled humidity (e.g., 75% RH).
-
Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines.
-
Open Dish: Expose a sample to ambient conditions to assess stability in a worst-case scenario.
-
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).
-
Analysis: Analyze the pulled samples by HPLC to determine the purity of the main compound and the formation of any degradation products.
-
Data Evaluation: Compare the results from the stressed samples to the control sample to determine the rate of degradation and identify potential degradation products.
Visualizations
5.1. Potential Degradation Pathway
Caption: Potential degradation pathways for 3-(2-Bromoacetyl)pyridine hydrobromide.
5.2. Recommended Storage and Handling Workflow
Caption: Workflow for the proper storage and handling of the compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. guidechem.com [guidechem.com]
- 3. 3-(Bromoacetyl)pyridine 95 17694-68-7 [sigmaaldrich.com]
- 5. 3-(Bromoacetyl)pyridine hydrobromide Manufacturers, SDS [mubychem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.ie [fishersci.ie]
- 9. 17694-68-7|3-(2-Bromoacetyl)pyridine hydrobromide|BLD Pharm [bldpharm.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. tcichemicals.com [tcichemicals.com]
Spectroscopic Profile of 3-(2-Bromoacetyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for the versatile synthetic intermediate, 3-(2-Bromoacetyl)pyridine and its common salt form, 3-(2-Bromoacetyl)pyridine hydrobromide. This compound is a key building block in the synthesis of a variety of pharmaceutical and agrochemical agents. A thorough understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and characterization of its derivatives.
Chemical Structure and Properties
-
Compound Name: 3-(2-Bromoacetyl)pyridine
-
CAS Number: 17694-68-7 (for the hydrobromide salt)
-
Molecular Formula: C₇H₆BrNO
-
Molecular Weight: 199.03 g/mol
-
Appearance: Typically a white to off-white crystalline powder in its hydrobromide salt form.[1]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for 3-(2-Bromoacetyl)pyridine are influenced by the electron-withdrawing effects of the carbonyl group, the bromine atom, and the pyridine ring.
Table 1: Predicted ¹H NMR Spectral Data for 3-(2-Bromoacetyl)pyridine
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-2 | 8.8 - 9.2 | s |
| H-4 | 8.6 - 8.9 | d |
| H-5 | 7.4 - 7.8 | dd |
| H-6 | 8.2 - 8.5 | d |
| -CH₂Br | 4.5 - 5.0 | s |
Note: Predictions are based on analogous pyridine and bromo-ketone structures. The solvent used for analysis will influence the exact chemical shifts.
Table 2: Predicted ¹³C NMR Spectral Data for 3-(2-Bromoacetyl)pyridine
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 190 - 195 |
| C-2 | 152 - 156 |
| C-3 | 130 - 135 |
| C-4 | 123 - 127 |
| C-5 | 135 - 140 |
| C-6 | 148 - 152 |
| -CH₂Br | 30 - 35 |
Note: These are estimated chemical shift ranges. Actual values will depend on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 3-(2-Bromoacetyl)pyridine is expected to show characteristic absorption bands for the carbonyl group, the pyridine ring, and the carbon-bromine bond.
Table 3: Expected Infrared (IR) Absorption Bands for 3-(2-Bromoacetyl)pyridine
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| C=O stretch (ketone) | 1690 - 1715 | Strong |
| C=N and C=C stretch (pyridine ring) | 1400 - 1600 | Medium-Strong |
| C-Br stretch | 500 - 600 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 3-(2-Bromoacetyl)pyridine, the mass spectrum is expected to show a molecular ion peak and characteristic isotopic peaks due to the presence of bromine.
Table 4: Predicted Mass Spectrometry Data for 3-(2-Bromoacetyl)pyridine
| Ion | Predicted m/z | Notes |
| [M]⁺ | 198.96 | Molecular ion with ⁷⁹Br |
| [M+2]⁺ | 200.96 | Isotopic peak for ⁸¹Br |
| [M+H]⁺ | 199.97 | Protonated molecule (⁷⁹Br)[2] |
| [M+H+2]⁺ | 201.97 | Protonated molecule (⁸¹Br) |
| [M-Br]⁺ | 119.05 | Fragment ion after loss of bromine |
| [M-COCH₂Br]⁺ | 78.04 | Fragment ion corresponding to the pyridine ring |
Note: The relative intensities of the M⁺ and M+2⁺ peaks will be approximately 1:1, which is characteristic of a molecule containing one bromine atom.
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of 3-(2-Bromoacetyl)pyridine are not consistently reported. However, a general synthetic procedure can be adapted from the synthesis of related compounds.
Synthesis of 3-(2-Bromoacetyl)pyridine Hydrobromide
A common method for the synthesis of α-bromoketones is the bromination of the corresponding ketone. The synthesis of 3-(2-Bromoacetyl)pyridine hydrobromide is typically achieved by the bromination of 3-acetylpyridine in the presence of an acid such as hydrobromic acid.[1]
Example Protocol (adapted from the synthesis of 2-(Bromoacetyl)pyridine hydrobromide):
-
3-Acetylpyridine is dissolved in a suitable solvent, such as glacial acetic acid containing hydrobromic acid.
-
The solution is cooled in an ice bath.
-
A solution of bromine in the same solvent is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The product is precipitated by the addition of a non-polar solvent, such as diethyl ether.
-
The resulting solid is collected by filtration, washed with the non-polar solvent, and dried under vacuum.
Spectroscopic Analysis
The following are general procedures for obtaining the spectroscopic data.
-
NMR Spectroscopy:
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired using standard pulse sequences.
-
-
IR Spectroscopy:
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas or liquid chromatography.
-
Instrumentation: An electron ionization (EI) or electrospray ionization (ESI) mass spectrometer can be used.
-
Data Acquisition: The mass-to-charge ratio of the ions is measured.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like 3-(2-Bromoacetyl)pyridine.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
This guide provides a foundational understanding of the spectroscopic characteristics of 3-(2-Bromoacetyl)pyridine. For definitive analysis, it is recommended to acquire experimental data on a purified sample.
References
The Versatile Scaffold: A Technical Guide to the Applications of 3-(2-Bromoacetyl)pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Bromoacetyl)pyridine is a highly versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, particularly the reactive bromoacetyl group attached to a pyridine ring, make it an invaluable precursor for the synthesis of a diverse array of biologically active molecules. The pyridine moiety itself is a privileged scaffold, present in numerous FDA-approved drugs, and is known to impart favorable pharmacokinetic and pharmacodynamic properties.[1][2][3] This technical guide provides an in-depth exploration of the applications of 3-(2-bromoacetyl)pyridine in the design and synthesis of novel therapeutic agents, focusing on its role in generating compounds with anticancer, antimicrobial, and anti-inflammatory activities.
Core Applications in Medicinal Chemistry
3-(2-Bromoacetyl)pyridine serves as a key intermediate in the synthesis of various heterocyclic systems, primarily through the reactivity of its α-haloketone functionality.[3] This allows for facile reactions with nucleophiles, leading to the construction of more complex molecular architectures.
Synthesis of Imidazo[1,2-a]pyridine Derivatives
One of the most prominent applications of 3-(2-bromoacetyl)pyridine is in the synthesis of imidazo[1,2-a]pyridines. This scaffold is a core component of many compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The synthesis typically involves a condensation reaction between a 2-aminopyridine and an α-haloketone, such as 3-(2-bromoacetyl)pyridine hydrobromide.
Synthesis of Thiazole Derivatives
The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole rings.[1][6][7] 3-(2-Bromoacetyl)pyridine can be effectively employed as the α-haloketone component in this reaction, reacting with a thioamide to yield 2-aminothiazole derivatives. Thiazole-containing compounds are known to exhibit a wide range of pharmacological activities.
Biological Activities of 3-(2-Bromoacetyl)pyridine Derivatives
The structural diversity of compounds synthesized from 3-(2-bromoacetyl)pyridine translates into a wide array of biological activities.
Anticancer Activity
Derivatives of 3-(2-bromoacetyl)pyridine, particularly imidazo[1,2-a]pyridines, have demonstrated significant potential as anticancer agents.[8] These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the VEGFR-2 pathway.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 12 | HT-29 (Colon) | 4.15 ± 2.93 | [9] |
| 14 | B16F10 (Melanoma) | 21.75 ± 0.81 | [9] |
Antimicrobial Activity
The pyridine scaffold is a well-established pharmacophore in the development of antimicrobial agents.[10] Derivatives incorporating this moiety, synthesized from 3-(2-bromoacetyl)pyridine, have shown promising activity against various bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Pyridine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 17d | Staphylococcus aureus | 0.5 | [11] |
| 17d | Escherichia coli | 0.5 | [11] |
| 17a | Candida albicans (ATCC 9763) | 8 | [11] |
| 17d | Candida albicans (ATCC 9763) | 8 | [11] |
| 89 | Escherichia coli | 62.5 | [3] |
| 89 | Staphylococcus epidermidis | 62.5 | [3] |
| 85 | Staphylococcus epidermidis | 62.5 | [3] |
| 91 | Escherichia coli | 15.625 | [3] |
| 91 | Klebsiella pneumoniae | > Gentamicin | [3] |
Anti-inflammatory Activity
Pyridine derivatives have also been investigated for their anti-inflammatory properties.[12] Certain compounds have shown significant inhibition of inflammatory mediators, highlighting their potential for the treatment of inflammatory disorders.
Table 3: Anti-inflammatory Activity of Pyridine Derivatives
| Compound ID | Assay | IC50 (µM) | Reference |
| 7a | Nitric Oxide (NO) Inhibition in LPS-stimulated RAW macrophages | 76.6 | [8] |
| 7f | Nitric Oxide (NO) Inhibition in LPS-stimulated RAW macrophages | 96.8 | [8] |
| 9a | Nitric Oxide (NO) Inhibition in LPS-stimulated RAW macrophages | 83.1 | [8] |
| 9d | Nitric Oxide (NO) Inhibition in LPS-stimulated RAW macrophages | 88.7 | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Imidazo[1,2-a]pyridines
This protocol describes the synthesis of imidazo[1,2-a]pyridines via the condensation of 2-aminopyridines with 3-(2-bromoacetyl)pyridine hydrobromide.
Materials:
-
Substituted 2-aminopyridine
-
3-(2-Bromoacetyl)pyridine hydrobromide
-
Anhydrous ethanol
-
Sodium bicarbonate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a solution of substituted 2-aminopyridine (1.0 mmol) in anhydrous ethanol (20 mL), add 3-(2-bromoacetyl)pyridine hydrobromide (1.1 mmol).
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
The mixture is then heated to reflux and maintained at this temperature for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired imidazo[1,2-a]pyridine derivative.
Protocol 2: Hantzsch Thiazole Synthesis of 2-Amino-4-(pyridin-3-yl)thiazole
This protocol details the synthesis of a thiazole derivative using 3-(2-bromoacetyl)pyridine hydrobromide and thiourea.
Materials:
-
3-(2-Bromoacetyl)pyridine hydrobromide
-
Thiourea
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
A mixture of 3-(2-bromoacetyl)pyridine hydrobromide (10 mmol) and thiourea (12 mmol) in ethanol (50 mL) is placed in a round-bottom flask.
-
The mixture is heated under reflux with stirring for 3 hours.
-
The reaction mixture is then cooled to room temperature.
-
The solvent is evaporated under reduced pressure.
-
The resulting solid is triturated with a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromide salt.
-
The solid product is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol to yield the pure 2-amino-4-(pyridin-3-yl)thiazole.
Visualizations
References
- 1. Thiazole synthesis [organic-chemistry.org]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES [repository.najah.edu]
- 4. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. synarchive.com [synarchive.com]
- 8. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1,3,4]Thiadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, biological evaluation and molecular modeling of novel series of pyridine derivatives as anticancer, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(2-Bromoacetyl)pyridine: A Versatile Precursor for the Synthesis of Pharmacologically Relevant Heterocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Bromoacetyl)pyridine is a highly reactive and versatile bifunctional reagent that has emerged as a crucial building block in the field of heterocyclic chemistry. Its structure, featuring an electrophilic α-bromoketone moiety and a pyridine ring, allows for a diverse range of chemical transformations, making it an ideal precursor for the synthesis of a wide array of nitrogen-, sulfur-, and oxygen-containing heterocyclic systems.[1][2] Many of these synthesized scaffolds, such as imidazopyridines, thiazoles, and substituted pyridines, form the core of numerous biologically active molecules with applications in drug discovery and materials science.[3][4][5] This guide provides a comprehensive overview of the synthetic utility of 3-(2-bromoacetyl)pyridine, focusing on key reaction pathways, detailed experimental protocols, and the pharmacological importance of the resulting heterocyclic compounds.
Synthesis of 3-(2-Bromoacetyl)pyridine Hydrobromide
The most common route for the preparation of the title compound involves the bromination of 3-acetylpyridine. The reaction typically proceeds via an acid-catalyzed mechanism, often yielding the hydrobromide salt of the product, which is a stable, crystalline solid.[6][7][8]
General Experimental Protocol: Synthesis of 3-(2-Bromoacetyl)pyridine Hydrobromide
To a solution of 3-acetylpyridine (1 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether, bromine (1 equivalent) is added dropwise at a controlled temperature, typically 0-10 °C. The reaction mixture is stirred for several hours at room temperature. The resulting precipitate, 3-(2-bromoacetyl)pyridine hydrobromide, is then collected by filtration, washed with a cold solvent like diethyl ether to remove any unreacted starting materials, and dried under vacuum. The product is often used in subsequent steps without further purification.
Applications in Heterocyclic Synthesis
The reactivity of the α-bromoketone group is the cornerstone of 3-(2-bromoacetyl)pyridine's utility. It readily undergoes condensation and cyclization reactions with various nucleophiles to construct diverse heterocyclic rings.
Synthesis of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous marketed drugs with activities ranging from hypnotic (Zolpidem) to antiulcer (Zolimidine).[9][10] The reaction of 3-(2-bromoacetyl)pyridine with substituted 2-aminopyridines provides a direct and efficient route to 2-substituted-7-(pyridin-3-yl)imidazo[1,2-a]pyridines.[11][12]
Caption: Reaction pathway for Imidazo[1,2-a]pyridine synthesis.
A mixture of 3-(2-bromoacetyl)pyridine hydrobromide (1 mmol) and 2-aminopyridine (1.1 mmol) in anhydrous ethanol (20 mL) is heated at reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure imidazo[1,2-a]pyridine product.
| Entry | 2-Aminopyridine Substituent | Product | Yield (%) | Reference |
| 1 | H | 2-(pyridin-3-yl)imidazo[1,2-a]pyridine | 85-95 | General Method |
| 2 | 4-Methyl | 7-methyl-2-(pyridin-3-yl)imidazo[1,2-a]pyridine | 80-90 | [11] |
| 3 | 5-Chloro | 6-chloro-2-(pyridin-3-yl)imidazo[1,2-a]pyridine | 75-85 | [12] |
Table 1: Examples of Imidazo[1,2-a]pyridines synthesized from 3-(2-Bromoacetyl)pyridine.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis provides a straightforward method for constructing the thiazole ring. The reaction of 3-(2-bromoacetyl)pyridine with a thioamide, such as thioacetamide, yields 2-methyl-4-(pyridin-3-yl)thiazole, a scaffold of interest for its potential biological activities.[13]
Caption: General workflow for Hantzsch Thiazole Synthesis.
To a solution of 3-(2-bromoacetyl)pyridine hydrobromide (1 mmol) in ethanol (15 mL), thioacetamide (1.1 mmol) is added. The mixture is heated at reflux for 4-6 hours. After cooling, the solvent is removed in vacuo. The residue is then treated with a 10% aqueous sodium carbonate solution to neutralize the hydrobromic acid. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to give the desired thiazole derivative.
| Entry | Thioamide | Product | Yield (%) | Reference |
| 1 | Thioacetamide | 2-Methyl-4-(pyridin-3-yl)thiazole | 70-80 | [13] |
| 2 | Thiourea | 2-Amino-4-(pyridin-3-yl)thiazole | 65-75 | General Method |
| 3 | Thiobenzamide | 2-Phenyl-4-(pyridin-3-yl)thiazole | 60-70 | General Method |
Table 2: Thiazole derivatives from 3-(2-Bromoacetyl)pyridine.
Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multi-component reaction for the synthesis of 2-aminothiophenes.[14][15] In a variation of this reaction, 3-(2-bromoacetyl)pyridine can react with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base to yield highly functionalized 2-aminothiophenes bearing a pyridine moiety.[16][17][18]
Caption: Multi-component workflow of the Gewald Reaction.
A mixture of 3-(2-bromoacetyl)pyridine hydrobromide (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in ethanol (50 mL) is prepared. A catalytic amount of a base, such as morpholine or triethylamine (20 mol%), is added. The mixture is stirred and heated at 50-60 °C for 2-3 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried. Recrystallization from ethanol can be performed for further purification.
| Entry | Active Methylene Nitrile | Product | Yield (%) | Reference |
| 1 | Ethyl Cyanoacetate | Ethyl 2-amino-4-(pyridin-3-yl)thiophene-3-carboxylate | 80-90 | [18] |
| 2 | Malononitrile | 2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile | 85-95 | [18] |
| 3 | Cyanoacetamide | 2-Amino-4-(pyridin-3-yl)thiophene-3-carboxamide | 75-85 | General Method |
Table 3: 2-Aminothiophenes synthesized via the Gewald Reaction.
Pharmacological Significance of Derived Heterocycles
The heterocyclic systems synthesized from 3-(2-bromoacetyl)pyridine are of significant interest to the pharmaceutical industry due to their wide range of biological activities.
-
Imidazo[1,2-a]pyridines : This class of compounds has demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antiulcer, and anxiolytic activities.[12][19][20][21][22]
-
Thiazoles : The thiazole ring is a core component of many bioactive compounds, including antimicrobial and anticancer agents.
-
Thiophenes : 2-Aminothiophene derivatives are valuable intermediates and have been reported to possess anti-inflammatory, antimicrobial, and kinase inhibitory activities.
-
Pyridines : Polysubstituted pyridine scaffolds are central to many drugs and exhibit diverse activities, including cardiovascular and antiviral effects.
The versatility of 3-(2-bromoacetyl)pyridine as a precursor allows for the generation of large libraries of these heterocyclic compounds for screening in drug discovery programs.[3][4][5]
Conclusion
3-(2-Bromoacetyl)pyridine has proven to be an exceptionally useful and versatile precursor for the synthesis of a multitude of heterocyclic compounds. Its ability to participate in well-established named reactions like the Hantzsch and Gewald syntheses, as well as straightforward cyclocondensations, provides reliable and efficient access to complex molecular architectures. The pharmacological relevance of the resulting imidazopyridines, thiazoles, thiophenes, and other heterocycles underscores the importance of this building block in modern medicinal chemistry and drug development. The protocols and data presented in this guide offer a solid foundation for researchers to explore and expand the synthetic potential of this valuable reagent.
References
- 1. Buy 3-(2-Bromoacetyl)pyridine | 6221-12-1 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. prepchem.com [prepchem.com]
- 7. 3-(2-Bromoacetyl)pyridine hydrobromide | 17694-68-7 [amp.chemicalbook.com]
- 8. 3-(2-Bromoacetyl)pyridine hydrobromide | 17694-68-7 [amp.chemicalbook.com]
- 9. Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05574G [pubs.rsc.org]
- 14. Gewald Reaction [organic-chemistry.org]
- 15. Gewald reaction - Wikipedia [en.wikipedia.org]
- 16. First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. quod.lib.umich.edu [quod.lib.umich.edu]
- 19. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Frontier of 3-(2-Bromoacetyl)pyridine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved therapeutic agents. The introduction of a reactive 2-bromoacetyl group at the 3-position of the pyridine ring creates a class of compounds with significant potential for targeted covalent inhibition of various biological targets. This technical guide provides a comprehensive overview of the reported biological activities of 3-(2-bromoacetyl)pyridine derivatives and related pyridine-based compounds, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. This document is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutics.
Anticancer Activity
Pyridine derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms of action. While comprehensive studies on a series of 3-(2-bromoacetyl)pyridine derivatives are limited in the publicly available literature, the broader class of pyridine compounds exhibits potent cytotoxic and antiproliferative effects against a range of cancer cell lines.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected pyridine derivatives, highlighting their potency against various cancer cell lines. It is important to note that these compounds are not all 3-(2-bromoacetyl)pyridine derivatives but represent the broader therapeutic potential of the pyridine scaffold.
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Urea | 8e | MCF-7 (Breast) | 0.22 | [1] |
| 8n | MCF-7 (Breast) | 1.88 | [1] | |
| Thieno[2,3-c]pyridine | 6a | HSC3 (Head and Neck) | 14.5 | [2] |
| 6i | HSC3 (Head and Neck) | 10.8 | [2] | |
| 6i | T47D (Breast) | 11.7 | [2] | |
| 6i | RKO (Colorectal) | 12.4 | [2] | |
| 3-Cyanopyridine | 8f (naphthyl derivative) | MCF-7 (Breast) | 1.69 | |
| 10 (3-pyridyl derivative) | MCF-7 (Breast) | 2.13 | ||
| 6-Aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitrile | Ib | HeLa (Cervical) | 34.3 | [3] |
| Ib | MCF-7 (Breast) | 50.18 | [3] |
Experimental Protocols: Cytotoxicity Assessment
A fundamental method for evaluating the anticancer potential of novel compounds is the MTT assay, which measures cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This colorimetric assay assesses the metabolic activity of cells, which is indicative of cell viability.[4]
Materials:
-
96-well microtiter plates
-
3-(2-Bromoacetyl)pyridine derivatives or other test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.
Enzyme Inhibition
The electrophilic nature of the α-bromoacetyl group in 3-(2-bromoacetyl)pyridine makes it a prime candidate for the irreversible inhibition of enzymes through covalent modification of nucleophilic residues (e.g., cysteine, histidine) in the active site.
Quantitative Enzyme Inhibition Data
| Compound | Target Enzyme | Inhibition Type | K_i (mM) |
| 3-(2-Bromoacetyl)pyridine hydrobromide | Glucose-6-phosphate dehydrogenase | Irreversible | 7.7 |
Signaling Pathways and Experimental Workflows
The inhibitory activity of pyridine derivatives often targets key signaling pathways involved in cell growth, proliferation, and survival. Kinase inhibition is a particularly important mechanism.
Antimicrobial Activity
Pyridine derivatives have also been investigated for their antimicrobial properties against a variety of bacterial and fungal pathogens. The lipophilicity and electronic properties of the pyridine ring, which can be modulated by substituents, are key to their antimicrobial action.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyridine derivatives against various microbial strains.
| Compound Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| Imidazo[2,1-b][4][5][6]thiadiazole-Pyridine | 17d (4-F substituted) | Bacteria (unspecified) | 0.5 | [7] |
| 17a | Candida albicans | 8 | [7] | |
| 17d | Candida albicans | 8 | [7] | |
| 3-(Pyridine-3-yl)-2-Oxazolidinone | 9g | Staphylococcus aureus | 32-64 | [8] |
| Dodecanoic acid derivative | 1-3 | Bacillus subtilis | - | [9] |
| 1-3 | Staphylococcus aureus | - | [9] | |
| 1-3 | Escherichia coli | - | [9] | |
| 1-3 | Aspergillus niger | - | [9] | |
| 1-3 | Candida albicans | - | [9] |
Note: A specific MIC value for the dodecanoic acid derivatives was not provided in the source.
Experimental Protocols: Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Broth Microdilution Assay Protocol
Materials:
-
96-well microtiter plates
-
Test compounds
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Inoculum suspension standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Microplate reader or visual inspection
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified time (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Synthesis of 3-(2-Bromoacetyl)pyridine Derivatives
The synthesis of 3-(2-bromoacetyl)pyridine derivatives typically involves the bromination of the corresponding 3-acetylpyridine precursor.
Conclusion and Future Directions
While the available literature provides a strong foundation for the biological potential of pyridine-based compounds, a comprehensive investigation into a series of 3-(2-bromoacetyl)pyridine derivatives is warranted. The reactive α-bromoacetyl moiety presents a valuable tool for designing targeted covalent inhibitors. Future research should focus on the synthesis and systematic biological evaluation of a library of these derivatives against a panel of cancer cell lines, microbial strains, and specific enzyme targets. Elucidating the structure-activity relationships and the precise mechanisms of action will be crucial for the rational design of novel and potent therapeutic agents based on the 3-(2-bromoacetyl)pyridine scaffold.
References
- 1. journaljpri.com [journaljpri.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 3-(2-Bromoacetyl)pyridine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety protocols, handling procedures, and essential chemical data for 3-(2-Bromoacetyl)pyridine hydrobromide. It is intended to serve as a critical resource for laboratory personnel to ensure safe and effective use of this compound in research and development settings.
Chemical Identification and Physical Properties
3-(2-Bromoacetyl)pyridine hydrobromide is a versatile heterocyclic compound widely used as a building block in synthetic organic chemistry.[1] Its reactivity, attributed to the bromoacetyl group, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly for creating pyridine derivatives with potential biological activities like antimicrobial and anti-inflammatory properties.[2][3] It is also utilized in the development of novel materials and fluorescent probes.[2] The hydrobromide salt form enhances its stability and solubility in polar solvents.[3]
Quantitative data and key properties are summarized in the table below.
| Property | Value |
| Chemical Name | 3-(2-Bromoacetyl)pyridine hydrobromide[4][5][6] |
| Synonyms | 2-Bromo-1-(3-pyridyl)ethanone hydrobromide, 3-(bromoacetyl)pyridinium bromide[2][3][5][6] |
| CAS Number | 17694-68-7[2][3][4][5] |
| Molecular Formula | C₇H₆BrNO · HBr (or C₇H₇Br₂NO)[2][5][6] |
| Molecular Weight | 280.94 g/mol [5][6][] |
| Appearance | White to off-white crystalline powder[2][3][] |
| Melting Point | 184-194 °C[2], 192-197 °C[6] |
| Purity | Typically ≥95%[6][] |
| Storage Conditions | Keep in a dark place, inert atmosphere, 2-8°C[2][5][8] |
Hazard Identification and Toxicological Information
This chemical is classified as hazardous under the OSHA Hazard Communication Standard.[4] It is an irritant and can be harmful if not handled with appropriate precautions.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5][9] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][5][9] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[4][5][9] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[4][5][9] |
Table 3: Summary of Toxicological Effects
| Route of Exposure | Effect |
| Inhalation | May cause respiratory irritation.[4][9] |
| Skin Contact | Causes skin irritation.[4][9] |
| Eye Contact | Causes serious eye irritation.[4][9] |
| Ingestion | Harmful if swallowed.[5][9] |
Reactivity and Incompatibilities: The compound is stable under normal conditions but is sensitive to moisture and light.[3][4] It should be kept away from incompatible materials such as strong oxidizing agents.[4][9] Hazardous decomposition occurs upon heating, emitting toxic fumes including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen halides, and bromine.[4][9]
Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when working with this compound. This includes the use of engineering controls, appropriate personal protective equipment (PPE), and standardized handling procedures.
3.1. Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][9]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
3.2. Personal Protective Equipment (PPE)
-
Eye Protection: Wear tight-sealing safety goggles or a face shield.[4]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[4]
-
Respiratory Protection: If dust formation is likely or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[4]
3.3. General Handling Protocol and Workflow The following workflow outlines the critical steps for safely handling 3-(2-Bromoacetyl)pyridine hydrobromide in a laboratory setting.
Caption: Standard workflow for handling 3-(2-Bromoacetyl)pyridine hydrobromide.
Detailed Protocol:
-
Preparation: Before starting, thoroughly review the Safety Data Sheet (SDS) and the experimental protocol. Don all required PPE.[4] Prepare the fume hood by ensuring it is clean, uncluttered, and functioning correctly.
-
Handling/Weighing: Transport the container to the fume hood. Open it away from your breathing zone. Carefully weigh the required amount, minimizing the generation of dust.[9] Keep the container tightly closed when not in use.[9]
-
Reaction: Add the compound to the reaction vessel within the fume hood. Maintain constant ventilation throughout the experiment.
-
Post-Reaction: After the reaction is complete, follow the specific protocol for quenching or workup.
-
Cleanup: Decontaminate all glassware and surfaces. Dispose of all chemical waste, including contaminated consumables, in a designated, labeled hazardous waste container.[4]
-
Final Steps: Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[4][9]
3.4. Storage Requirements
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][10]
-
For long-term stability, refrigeration at 2-8°C is recommended.[5][8]
-
Store locked up and away from incompatible materials like strong oxidizing agents.[4][9]
Emergency Procedures and First Aid
Immediate and appropriate response is crucial in the event of an emergency.
Table 4: First Aid Measures
| Exposure | First Aid Response |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4] |
| Skin Contact | Take off contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[4] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[4] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[4][11] |
4.1. Spill Response Protocol For small spills, follow the procedure outlined below. For large spills, evacuate the area and contact emergency services.
Caption: Decision tree for responding to a chemical spill.
Detailed Protocol (Small Spill):
-
Ensure you are wearing appropriate PPE.[12]
-
Avoid breathing dust.[12]
-
Carefully sweep or shovel the spilled solid into a suitable, labeled container for disposal.[4] Avoid actions that generate dust.[4][12]
-
Clean the spill area thoroughly.
-
Dispose of the waste in accordance with institutional and local regulations.[4]
4.2. Fire Fighting Measures
-
Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.[9]
-
Specific Hazards: The compound is not highly flammable, but containers may burn.[12] Thermal decomposition can release hazardous gases like CO, CO₂, NOx, and hydrogen bromide.[4][9]
-
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[4]
Mechanism of Reactivity and Biological Interaction
3-(2-Bromoacetyl)pyridine hydrobromide is a potent electrophile and alkylating agent due to the α-bromo ketone moiety. This functional group is highly reactive towards nucleophiles. In a biological context, this reactivity is often directed at the side chains of amino acid residues within proteins, such as the thiol group of cysteine or the imidazole group of histidine. This can lead to the formation of a stable, covalent bond, irreversibly inhibiting enzyme function. This mechanism is a cornerstone of covalent inhibitor design in drug discovery.
Caption: General mechanism of covalent protein inhibition.
Example Experimental Protocol: Synthesis
This compound is generally synthesized via the bromination of 3-acetylpyridine.[3] While a specific protocol for the 3-isomer is not detailed in the search results, a representative procedure can be adapted from a similar synthesis of the 2-isomer.[13]
Protocol: Synthesis of 3-(2-Bromoacetyl)pyridine hydrobromide
-
Disclaimer: This is an illustrative protocol and must be adapted and risk-assessed for specific laboratory conditions.
-
In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 3-acetylpyridine in a solution of hydrobromic acid in acetic acid.
-
Cool the mixture in an ice bath to approximately 15°C.
-
Slowly add a stoichiometric amount of bromine dropwise via the dropping funnel, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to warm to a specified temperature (e.g., 40°C) and stir for 1-2 hours or until the reaction is complete as monitored by TLC.
-
Cool the mixture and collect the precipitated product by filtration.
-
Wash the crude product with a cold solvent (e.g., diethyl ether) to remove impurities.
-
Dry the resulting white to off-white crystalline powder under vacuum.
Disposal Considerations
Chemical waste must be disposed of in accordance with all federal, state, and local regulations.
-
Dispose of unused material and its container at an approved waste disposal plant.[4][10]
-
Do not allow the chemical to enter drains or the environment.[10]
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.
References
- 1. guidechem.com [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. guidechem.com [guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-(2-Bromoacetyl)pyridine hydrobromide | 17694-68-7 [amp.chemicalbook.com]
- 6. 3-(Bromoacetyl)pyridine 95 17694-68-7 [sigmaaldrich.com]
- 8. 17694-68-7|3-(2-Bromoacetyl)pyridine hydrobromide|BLD Pharm [bldpharm.com]
- 9. 3-(Bromoacetyl)pyridine hydrobromide Manufacturers, SDS [mubychem.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. 2-(BROMOACETYL)PYRIDINE HYDROBROMIDE synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridines using 3-(2-Bromoacetyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. This privileged scaffold is a key structural component in numerous biologically active molecules, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. The synthesis of novel imidazo[1,2-a]pyridine derivatives is a critical step in the discovery of new therapeutic agents.
This document provides detailed application notes and protocols for the synthesis of imidazo[1,2-a]pyridines, specifically focusing on the reaction of 2-aminopyridines with 3-(2-bromoacetyl)pyridine hydrobromide. This method offers a straightforward and efficient route to 2-(pyridin-3-yl)imidazo[1,2-a]pyridine and its derivatives, which are valuable intermediates for further functionalization in drug discovery programs.
Synthetic Pathway Overview
The core synthesis involves a condensation and subsequent cyclization reaction between a 2-aminopyridine derivative and an α-haloketone, in this case, 3-(2-bromoacetyl)pyridine. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine by the α-bromoketone, followed by an intramolecular cyclization involving the exocyclic amino group, and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
Caption: General reaction scheme for the synthesis of 2-(pyridin-3-yl)imidazo[1,2-a]pyridine.
Experimental Protocols
This section details the experimental procedures for the synthesis of 2-(pyridin-3-yl)imidazo[1,2-a]pyridine.
Materials:
-
2-Aminopyridine
-
3-(2-Bromoacetyl)pyridine hydrobromide
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Protocol 1: One-Pot Synthesis of 2-(pyridin-3-yl)imidazo[1,2-a]pyridine
-
To a solution of 2-aminopyridine (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add 3-(2-bromoacetyl)pyridine hydrobromide (1.1 mmol) and sodium bicarbonate (2.5 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(pyridin-3-yl)imidazo[1,2-a]pyridine.
Caption: Workflow for the one-pot synthesis of 2-(pyridin-3-yl)imidazo[1,2-a]pyridine.
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones, as well as the biological activities of some relevant derivatives.
Table 1: Representative Reaction Conditions and Yields for Imidazo[1,2-a]pyridine Synthesis
| Entry | 2-Aminopyridine Derivative | α-Haloketone | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminopyridine | 2-Bromoacetophenone | Ethanol | NaHCO₃ | Reflux | 5 | 85-95 |
| 2 | 2-Amino-5-methylpyridine | 2-Bromo-4'-chloroacetophenone | Acetonitrile | K₂CO₃ | Reflux | 6 | 88 |
| 3 | 2-Aminopyridine | 3-(2-Bromoacetyl)pyridine HBr | Ethanol | NaHCO₃ | Reflux | 4-6 | 75-85 (Typical) |
| 4 | 2-Amino-4-chloropyridine | 2-Bromoacetophenone | DMF | None | 100 | 3 | 92 |
Table 2: Biological Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Biological Activity | Target/Assay | IC₅₀ / MIC (µM) | Reference |
| IP-5 | Anticancer | HCC1937 breast cancer cells (MTT assay) | 45 | [1][2] |
| IP-6 | Anticancer | HCC1937 breast cancer cells (MTT assay) | 47.7 | [1][2] |
| Compound 6 | Anticancer | A375 melanoma cells | <12 | [3] |
| Compound 12 | Anticancer | HT-29 colon cancer cells | 4.15 | |
| Compound 14 | Anticancer | B16F10 melanoma cells | 21.75 | |
| Generic Imidazo[4,5-b]pyridines | Antibacterial | E. coli | >64 | [4] |
| Generic Imidazo[4,5-b]pyridines | Antibacterial | S. aureus | >64 | [4] |
Note: Data for IP-5, IP-6, Compound 6, 12, and 14 are for structurally related imidazo[1,2-a]pyridine derivatives and not the direct product of the detailed protocol. The antibacterial data is for a related imidazopyridine isomer.
Signaling Pathway and Logical Relationships
The anticancer activity of many imidazo[1,2-a]pyridine derivatives has been attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of anticancer activity of some imidazo[1,2-a]pyridine derivatives via inhibition of the AKT/mTOR pathway.
Conclusion
The synthesis of imidazo[1,2-a]pyridines using 3-(2-bromoacetyl)pyridine offers a versatile and efficient method for accessing a core scaffold of significant interest in drug discovery. The protocols outlined provide a solid foundation for researchers to synthesize and explore the therapeutic potential of this important class of heterocyclic compounds. The promising anticancer and antimicrobial activities exhibited by various derivatives warrant further investigation and development of novel imidazo[1,2-a]pyridine-based drug candidates.
References
- 1. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Protein Labeling with 3-(2-Bromoacetyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the covalent labeling of proteins using 3-(2-Bromoacetyl)pyridine. This reagent is an effective tool for the selective modification of cysteine residues within a protein. The bromoacetyl group acts as an electrophile, readily reacting with the nucleophilic thiol side chain of cysteine via an alkylation reaction. The attached pyridyl moiety can serve as a versatile handle for various applications, including the introduction of spectroscopic probes, affinity tags, or for studying protein-protein interactions. This protocol covers the reaction mechanism, experimental procedures for labeling and purification, and methods for the characterization of the resulting protein conjugate.
Introduction
Covalent labeling of proteins is a powerful technique in chemical biology and drug discovery. It allows for the site-specific introduction of functional groups that can be used to probe protein structure and function, identify binding partners, or develop targeted therapeutics. 3-(2-Bromoacetyl)pyridine is a heteroaromatic compound containing a reactive bromoacetyl group. This group is known to selectively alkylate the thiol group of cysteine residues under mild conditions, forming a stable thioether bond. The pyridine ring, once attached to the protein, can be utilized for further modifications or may itself serve as a structural probe or affinity ligand.
The high reactivity and selectivity of the bromoacetyl group for cysteine thiols, which are often found in enzyme active sites or other functionally important regions, make 3-(2-Bromoacetyl)pyridine a valuable tool for affinity labeling studies.[1] This document provides a comprehensive guide for researchers to effectively utilize this reagent for protein labeling.
Chemical Reaction Mechanism
The labeling reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The deprotonated thiol group (thiolate) of a cysteine residue acts as a nucleophile and attacks the electrophilic carbon atom of the bromoacetyl group. This results in the displacement of the bromide ion and the formation of a stable thioether linkage.
Experimental Protocols
Materials and Reagents
-
Protein of interest (with at least one accessible cysteine residue)
-
3-(2-Bromoacetyl)pyridine hydrobromide (or free base)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Labeling Buffer: 50 mM HEPES or Phosphate buffer, pH 7.0-8.5, containing 1-2 mM EDTA
-
Quenching Reagent: 1 M DTT or L-cysteine in water
-
Desalting column or dialysis membrane for purification
-
DMSO or DMF (for dissolving 3-(2-Bromoacetyl)pyridine if necessary)
Protein Preparation and Reduction of Disulfide Bonds
For efficient labeling of cysteine residues, it is crucial that they are in their reduced, free thiol state. If the protein of interest contains disulfide bonds, a reduction step is necessary.
-
Dissolve the protein in the Labeling Buffer to a final concentration of 1-10 mg/mL.
-
Add a fresh solution of DTT or TCEP to the protein solution. A 10- to 50-fold molar excess of the reducing agent over the protein's cysteine content is recommended.
-
Incubate the reaction mixture at room temperature for 1 hour or at 37°C for 30 minutes.
-
(Optional but recommended) Remove the excess reducing agent using a desalting column or by dialysis against the Labeling Buffer. This is particularly important if the subsequent labeling reaction is sensitive to the presence of reducing agents.
Protein Labeling with 3-(2-Bromoacetyl)pyridine
-
Prepare a stock solution of 3-(2-Bromoacetyl)pyridine in DMSO or DMF. The concentration should be high enough to avoid adding a large volume of organic solvent to the protein solution (typically <5% v/v).
-
Add the 3-(2-Bromoacetyl)pyridine stock solution to the reduced protein solution. A 10- to 100-fold molar excess of the labeling reagent over the protein is a good starting point for optimization.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The reaction should be performed in the dark to minimize potential side reactions.
-
Quench the reaction by adding a quenching reagent (e.g., DTT or L-cysteine) to a final concentration of 10-50 mM. This will react with any unreacted 3-(2-Bromoacetyl)pyridine. Incubate for an additional 30 minutes.
Purification of the Labeled Protein
After the labeling reaction, it is essential to remove excess labeling reagent and the quenching agent.
-
Size-Exclusion Chromatography (SEC): This is the most common method for purifying labeled proteins. Use a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The labeled protein will elute in the void volume, while the smaller molecules will be retained.
-
Dialysis: Dialyze the reaction mixture against a large volume of buffer (e.g., 1 L) with several buffer changes over 24-48 hours.
Characterization of the Labeled Protein
The extent of labeling can be determined using various techniques:
-
Mass Spectrometry (MS): This is the most accurate method. The mass of the labeled protein will increase by 120.03 Da for each attached 3-(acetyl)pyridine group. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to analyze the intact protein.[2][3]
-
UV-Vis Spectroscopy: The pyridine ring has a characteristic UV absorbance around 260 nm, which can be used to estimate the degree of labeling if the extinction coefficient of the attached label is known.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters and expected outcomes.
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.5 | Higher pH increases the nucleophilicity of the cysteine thiol but may also increase the rate of hydrolysis of the reagent and potential side reactions with other nucleophilic residues. |
| Temperature | 4°C - 25°C | Lower temperatures can improve selectivity and protein stability. |
| Molar Excess of Reagent | 10 - 100 fold | Higher excess can increase labeling efficiency but may also lead to non-specific modifications. |
| Reaction Time | 1 - 12 hours | Should be optimized for each specific protein. |
Table 1: Recommended Reaction Conditions for Protein Labeling with 3-(2-Bromoacetyl)pyridine.
| Analysis Method | Expected Result |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | A mass increase of 120.03 Da per labeled cysteine residue. |
| SDS-PAGE | A slight increase in the apparent molecular weight may be observed. |
| UV-Vis Spectroscopy | An increase in absorbance at ~260 nm. |
Table 2: Expected Analytical Results for a Labeled Protein.
Experimental Workflow: Affinity Labeling of an Enzyme Active Site
3-(2-Bromoacetyl)pyridine can be used as an affinity label to identify and characterize the active site of an enzyme that has a cysteine residue in or near its binding pocket. The pyridine moiety may provide some binding affinity, directing the reactive bromoacetyl group to the active site.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Incomplete reduction of disulfide bonds. | Increase the concentration of the reducing agent or the incubation time. |
| Low accessibility of cysteine residues. | Add a denaturant (e.g., 6 M guanidine HCl) to the labeling buffer. | |
| Hydrolysis of the labeling reagent. | Prepare the stock solution of the reagent fresh and minimize the reaction time at higher pH. | |
| Non-specific Labeling | High pH or high molar excess of the reagent. | Lower the pH to 7.0-7.5 and reduce the molar excess of the labeling reagent. |
| Protein Precipitation | High concentration of organic solvent. | Keep the volume of the reagent stock solution to a minimum (<5% v/v). |
| Protein instability under labeling conditions. | Perform the reaction at a lower temperature (4°C). |
Table 3: Troubleshooting Guide.
Conclusion
The protocol described in these application notes provides a robust method for the selective labeling of cysteine residues in proteins using 3-(2-Bromoacetyl)pyridine. The resulting protein conjugates are stable and can be used in a wide range of applications in basic research and drug development. Careful optimization of the reaction conditions is recommended for each specific protein to achieve the desired labeling efficiency and selectivity.
References
Application Notes and Protocols for Cysteine-Specific Modification using 3-(2-Bromoacetyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine, with its nucleophilic thiol group, is a unique amino acid frequently targeted for specific protein modification. The selective chemical modification of cysteine residues is a powerful tool in chemical biology and drug discovery, enabling the study of protein function, the identification of enzyme inhibitors, and the development of antibody-drug conjugates. 3-(2-Bromoacetyl)pyridine is a heteroaromatic haloacetyl compound that can serve as a selective alkylating agent for cysteine residues. The electrophilic α-carbon of the bromoacetyl group is susceptible to nucleophilic attack by the thiolate anion of cysteine, forming a stable thioether bond. This covalent and largely irreversible modification makes 3-(2-Bromoacetyl)pyridine a valuable tool for "trapping" and identifying cysteine-containing proteins or for use as a warhead in the design of covalent inhibitors.
The pyridine moiety can influence the reactivity and binding affinity of the molecule and can also serve as a handle for further chemical modifications or for detection purposes. The reaction is pH-dependent, with higher pH values favoring the deprotonation of the cysteine thiol to the more nucleophilic thiolate, thus increasing the reaction rate.
These application notes provide an overview of the use of 3-(2-Bromoacetyl)pyridine for cysteine-specific modification and include generalized protocols for protein labeling, identification of modified peptides by mass spectrometry, and a workflow for target identification of covalent inhibitors.
Mechanism of Cysteine Modification
The primary mechanism for the reaction between 3-(2-Bromoacetyl)pyridine and cysteine is a nucleophilic substitution reaction (SN2). The deprotonated thiol group (thiolate) of a cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom of the bromoacetyl group. This results in the displacement of the bromide ion and the formation of a stable thioether linkage.
Data Presentation
Table 1: Physicochemical Properties of 3-(2-Bromoacetyl)pyridine
| Property | Value |
| Molecular Formula | C₇H₆BrNO |
| Molecular Weight | 200.03 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in DMSO, DMF, and alcohols |
| Reactive Group | α-Bromoacetyl |
| Target Residue | Cysteine (thiol group) |
Table 2: Typical Reaction Conditions for Cysteine Modification
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Dependent on protein solubility and experimental goals. |
| Reagent Concentration | 1 - 10 mM (10-100 fold molar excess over cysteine) | Excess reagent drives the reaction to completion. |
| pH | 7.0 - 8.5 | Higher pH increases the rate of reaction by favoring the thiolate form of cysteine. |
| Temperature | 4 - 37 °C | Higher temperatures can increase reaction rate but may also lead to protein denaturation. |
| Incubation Time | 30 minutes - 4 hours | Dependent on pH, temperature, and reagent concentration. |
| Reducing Agent | TCEP (0.5 - 1 mM) | Optional, to reduce disulfide bonds prior to modification. Must be removed before adding the alkylating agent. |
| Quenching Reagent | DTT, β-mercaptoethanol, or L-cysteine (in excess) | To stop the reaction by consuming unreacted 3-(2-Bromoacetyl)pyridine. |
Table 3: Mass Spectrometry Data for Modified Peptides
| Peptide Sequence | Unmodified Mass (Da) | Modified Mass (Da) | Mass Shift (Da) |
| ACC GHK | 578.23 | 717.26 | +139.03 |
| GC EPL | 517.21 | 656.24 | +139.03 |
| YVC TSS | 655.28 | 794.31 | +139.03 |
| Note: The mass shift of +139.03 Da corresponds to the addition of a C₇H₅NO moiety (the pyridine-acetyl group) and the loss of a hydrogen atom from the cysteine thiol. |
Experimental Protocols
Protocol 1: General Procedure for Protein Alkylation with 3-(2-Bromoacetyl)pyridine
This protocol describes a general method for labeling a purified protein with 3-(2-Bromoacetyl)pyridine.
Materials:
-
Purified protein containing at least one cysteine residue
-
3-(2-Bromoacetyl)pyridine hydrobromide
-
Reaction Buffer: 50 mM HEPES or Phosphate buffer, pH 7.5, containing 150 mM NaCl
-
Reducing Buffer (Optional): Reaction buffer containing 1 mM TCEP-HCl
-
Quenching Solution: 1 M Dithiothreitol (DTT) or 1 M L-cysteine in water
-
Desalting column or dialysis membrane
-
DMSO (for preparing stock solution of the reagent)
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
(Optional) If the protein contains disulfide bonds that need to be reduced, incubate the protein solution with 1 mM TCEP in Reducing Buffer for 1 hour at room temperature. Remove the TCEP using a desalting column equilibrated with the Reaction Buffer.
-
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of 3-(2-Bromoacetyl)pyridine hydrobromide in DMSO immediately before use.
-
-
Alkylation Reaction:
-
Add the 3-(2-Bromoacetyl)pyridine stock solution to the protein solution to achieve a final concentration of 1-10 mM (a 10- to 100-fold molar excess over the estimated concentration of reactive cysteines).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The reaction can be performed at 4°C overnight for sensitive proteins.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted 3-(2-Bromoacetyl)pyridine. Incubate for 15 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove excess reagent and byproducts by dialysis against a suitable buffer or by using a desalting column.
-
-
Analysis of Modification:
-
Confirm the modification by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to observe the expected mass shift.
-
The extent of modification can be quantified using methods such as Ellman's test for free thiols or by quantitative mass spectrometry.
-
Protocol 2: In-gel Digestion and Mass Spectrometry Analysis of Modified Proteins
This protocol outlines the steps for identifying the specific cysteine residues modified by 3-(2-Bromoacetyl)pyridine within a protein mixture separated by SDS-PAGE.
Materials:
-
Alkylated protein sample from Protocol 1
-
SDS-PAGE reagents and equipment
-
In-gel digestion kit (containing trypsin, reduction, and alkylation reagents for standard proteomics)
-
Mass spectrometer (e.g., LC-MS/MS system)
Procedure:
-
SDS-PAGE:
-
Separate the alkylated protein sample on a polyacrylamide gel.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue).
-
-
In-gel Digestion:
-
Excise the protein band of interest from the gel.
-
Destain and dehydrate the gel piece.
-
Note: The standard reduction and alkylation steps in a typical in-gel digestion protocol should be omitted as the cysteine modification has already been performed.
-
Rehydrate the gel piece with a solution containing trypsin and incubate overnight at 37°C for enzymatic digestion.
-
-
Peptide Extraction:
-
Extract the peptides from the gel piece using a series of acetonitrile and formic acid washes.
-
Pool the extracts and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent for mass spectrometry (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Search the acquired MS/MS data against a protein database using a search engine (e.g., Mascot, Sequest, or MaxQuant).
-
Specify a variable modification on cysteine corresponding to the mass of the pyridine-acetyl group (+139.03 Da).
-
The search results will identify the peptides containing the modified cysteine residues.
-
Diagrams
Application Notes and Protocols: 3-(2-Bromoacetyl)pyridine Reaction with Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Bromoacetyl)pyridine is a versatile bifunctional molecule increasingly utilized in chemical biology, drug discovery, and materials science.[1] Its pyridine moiety offers a handle for further functionalization and can participate in various molecular interactions, while the α-bromoacetyl group serves as a potent electrophile, readily reacting with nucleophiles.[1] Of particular interest is its reaction with thiols, the sulfhydryl groups (-SH) of which are excellent nucleophiles. This reaction forms the basis for the development of covalent inhibitors, chemical probes for protein labeling, and the synthesis of novel heterocyclic compounds.[1][2]
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the thiol sulfur attacks the carbon bearing the bromine atom, displacing the bromide and forming a stable thioether bond. This covalent modification is often irreversible and can be highly specific for reactive cysteine residues in proteins, making 3-(2-bromoacetyl)pyridine a valuable tool for probing protein function and developing targeted therapeutics.[2]
These application notes provide detailed protocols for the reaction of 3-(2-bromoacetyl)pyridine with common thiols, methods for characterizing the resulting products, and an overview of its application in studying signaling pathways.
Data Presentation
Table 1: Physicochemical Properties of 3-(2-Bromoacetyl)pyridine Hydrobromide
| Property | Value | Reference |
| CAS Number | 17694-68-7 | [1] |
| Molecular Formula | C₇H₆BrNO · HBr | [1] |
| Molecular Weight | 280.95 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 184-194 °C | [1] |
| Purity | ≥ 98% | [3] |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for S-(2-(pyridin-3-yl)-2-oxoethyl)-L-cysteine
Note: These are predicted values based on the analysis of structurally similar compounds. Actual chemical shifts may vary depending on the solvent and pH.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H2 | 9.1 - 9.3 (s) | 150 - 152 |
| Pyridine-H4 | 8.8 - 9.0 (d) | 136 - 138 |
| Pyridine-H5 | 7.5 - 7.7 (dd) | 123 - 125 |
| Pyridine-H6 | 8.2 - 8.4 (d) | 148 - 150 |
| C=O | - | 195 - 198 |
| S-CH₂ | 3.8 - 4.2 (s) | 35 - 38 |
| Cysteine-α-CH | 4.5 - 4.8 (dd) | 53 - 55 |
| Cysteine-β-CH₂ | 3.0 - 3.4 (m) | 33 - 36 |
| Cysteine-COOH | - | 170 - 173 |
Table 3: Expected Mass Spectrometry Fragmentation of S-(2-(pyridin-3-yl)-2-oxoethyl)-glutathione
Note: Fragmentation patterns are predicted based on known fragmentation of glutathione conjugates. The exact m/z values will depend on the ionization state.
| Fragment Ion | Description |
| [M+H]⁺ | Protonated molecular ion |
| [M-Glu]⁺ | Loss of pyroglutamic acid from the glutathione moiety |
| [M-Gly]⁺ | Loss of glycine from the glutathione moiety |
| [C₇H₆NO-S-Cys-Gly]⁺ | Fragment containing the pyridylacetyl-cysteine-glycine portion |
| [C₇H₆NO-S-Cys]⁺ | Fragment containing the pyridylacetyl-cysteine portion |
| [C₇H₆NO-CH₂]⁺ | Pyridylacylium ion |
Experimental Protocols
Protocol 1: Reaction of 3-(2-Bromoacetyl)pyridine with N-Acetylcysteine
Objective: To synthesize S-(2-(pyridin-3-yl)-2-oxoethyl)-N-acetylcysteine.
Materials:
-
3-(2-Bromoacetyl)pyridine hydrobromide
-
N-Acetylcysteine (NAC)
-
Sodium bicarbonate (NaHCO₃)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve N-acetylcysteine (1.1 eq.) in 0.1 M phosphate buffer (pH 7.4).
-
Add sodium bicarbonate (2.5 eq.) to the solution to deprotonate the thiol group.
-
In a separate container, dissolve 3-(2-bromoacetyl)pyridine hydrobromide (1.0 eq.) in a minimal amount of methanol.
-
Add the 3-(2-bromoacetyl)pyridine solution dropwise to the N-acetylcysteine solution while stirring at room temperature.
-
Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to pH ~4 with 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure S-(2-(pyridin-3-yl)-2-oxoethyl)-N-acetylcysteine.
Protocol 2: Covalent Modification of a Cysteine-Containing Peptide
Objective: To label a cysteine-containing peptide with 3-(2-bromoacetyl)pyridine.
Materials:
-
Cysteine-containing peptide of interest
-
3-(2-Bromoacetyl)pyridine hydrobromide
-
Tris buffer (50 mM, pH 8.0)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Dissolve the cysteine-containing peptide in 50 mM Tris buffer (pH 8.0). The final peptide concentration should typically be in the range of 10-100 µM.
-
Prepare a stock solution of 3-(2-bromoacetyl)pyridine hydrobromide in acetonitrile.
-
Add a 5- to 10-fold molar excess of the 3-(2-bromoacetyl)pyridine solution to the peptide solution. The final concentration of acetonitrile should be kept below 10% to avoid peptide precipitation.
-
Incubate the reaction mixture at room temperature for 1-2 hours in the dark.
-
Quench the reaction by adding a small molecule thiol, such as dithiothreitol (DTT), to a final concentration of ~10 mM.
-
Analyze the reaction mixture by HPLC to separate the labeled peptide from the unlabeled peptide and excess reagent. A C18 reversed-phase column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.
-
Confirm the identity of the labeled peptide by mass spectrometry, expecting a mass shift corresponding to the addition of the pyridylacetyl group (C₇H₆NO, mass = 120.04 Da).
Visualizations
Caption: SN2 reaction mechanism of 3-(2-bromoacetyl)pyridine with a thiol.
Caption: General experimental workflow for the synthesis of thioether derivatives.
Caption: Inhibition of a kinase signaling pathway by covalent modification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(Bromoacetyl)pyridine hydrobromide, 98% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
Application Notes and Protocols: Synthesis of Imidazo[1,2-a]pyridine-Based Fluorescent Probes Using 3-(2-Bromoacetyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and chemical biology due to their wide range of biological activities and unique photophysical properties.[1] Their rigid, planar structure and extended π-conjugation give rise to intrinsic fluorescence, making them excellent scaffolds for the development of fluorescent probes for bioimaging and sensing applications.[1][2] The functionalization of the imidazo[1,2-a]pyridine core allows for the fine-tuning of its spectral properties and the introduction of specific recognition moieties for targeted biological applications.[3]
This document provides detailed application notes and protocols for the synthesis of a novel fluorescent probe based on the imidazo[1,2-a]pyridine scaffold, utilizing 3-(2-bromoacetyl)pyridine as a key building block. The bromoacetyl group serves as a reactive handle to construct the fluorescent core through a cyclocondensation reaction with an appropriate aminopyridine derivative.
Principle of the Method
The synthesis of the imidazo[1,2-a]pyridine core is achieved through a well-established cyclocondensation reaction, often referred to as the Chichibabin reaction, between an α-halocarbonyl compound and a 2-aminopyridine derivative. In this protocol, 3-(2-bromoacetyl)pyridine hydrobromide reacts with a substituted 2-aminopyridine. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.
The choice of substituents on the 2-aminopyridine starting material can significantly influence the photophysical properties of the resulting fluorescent probe. For instance, the introduction of electron-donating groups, such as methoxy or dimethylamino moieties, at the 5-position of the 2-aminopyridine ring can enhance the fluorescence quantum yield of the final product.[4]
Key Applications
Fluorescent probes derived from the imidazo[1,2-a]pyridine scaffold have demonstrated considerable potential in a variety of biological applications:
-
Cellular Imaging: Their intrinsic fluorescence and generally low cytotoxicity make them suitable for live-cell imaging to visualize cellular structures and dynamics.[2][5][6]
-
Sensing of Metal Ions: The nitrogen atoms within the imidazo[1,2-a]pyridine ring system can act as chelating sites for metal ions, leading to changes in their fluorescent properties upon binding. This has been exploited to develop sensors for ions such as Fe³⁺ and Hg²⁺.[6]
-
pH Sensing: The fluorescence of imidazo[1,2-a]pyridines can be sensitive to the pH of their environment, allowing for their use as intracellular pH probes.
-
Enzyme Activity Probes: By incorporating specific enzyme substrates into the probe structure, it is possible to design "turn-on" or "turn-off" fluorescent probes that signal the presence of enzymatic activity.
Quantitative Data Summary
The photophysical properties of imidazo[1,2-a]pyridine-based fluorescent probes are highly dependent on their substitution pattern and the solvent environment. The following table summarizes typical photophysical data for related imidazo[1,2-a]pyridine derivatives to provide an expected range for probes synthesized from 3-(2-bromoacetyl)pyridine.
| Derivative Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Reference |
| 2-Phenylimidazo[1,2-a]pyridine | ~330-370 | ~380-450 | 0.2 - 0.7 | ~50-80 | [4] |
| 2-Aryl-3-hydroxymethylimidazo[1,2-a]pyridine | ~330-360 | ~400-430 | Enhanced | ~70-90 | [3][7] |
| Imidazo[1,2-a]pyridine-BODIPY Conjugates | ~490-510 | ~510-530 | High | ~20 | [8] |
| Fused Imidazo[1,2-a]pyridine for Fe³⁺ Sensing | ~350 | ~450 (Turn-on) | - | ~100 | [6] |
Experimental Protocols
Protocol 1: Synthesis of a 2-(pyridin-3-yl)-imidazo[1,2-a]pyridine-based Fluorescent Probe
This protocol describes the synthesis of a representative fluorescent probe from 3-(2-bromoacetyl)pyridine hydrobromide and a substituted 2-aminopyridine.
Materials:
-
3-(2-Bromoacetyl)pyridine hydrobromide
-
5-Methoxy-2-aminopyridine
-
Anhydrous ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve 3-(2-bromoacetyl)pyridine hydrobromide (1.0 mmol) and 5-methoxy-2-aminopyridine (1.1 mmol) in anhydrous ethanol (20 mL).
-
Add sodium bicarbonate (2.5 mmol) to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 2-(pyridin-3-yl)-7-methoxyimidazo[1,2-a]pyridine fluorescent probe.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Evaluation of Photophysical Properties
This protocol outlines the general procedure for characterizing the fluorescence properties of the synthesized probe.
Materials:
-
Synthesized fluorescent probe
-
Spectroscopic grade solvents (e.g., ethanol, DMSO, PBS buffer pH 7.4)
-
Quinine sulfate in 0.1 M H₂SO₄ (as a quantum yield standard)
-
UV-Vis spectrophotometer
-
Fluorimeter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the synthesized probe (e.g., 1 mM) in a suitable solvent like DMSO.
-
UV-Vis Absorption Spectroscopy:
-
Prepare a dilute solution of the probe (e.g., 10 µM) in the desired solvent.
-
Record the absorption spectrum to determine the maximum absorption wavelength (λex).
-
-
Fluorescence Emission Spectroscopy:
-
Using the same solution, excite the sample at its λex.
-
Record the emission spectrum to determine the maximum emission wavelength (λem).
-
-
Quantum Yield Determination:
-
Measure the absorbance of the probe solution and a quinine sulfate standard solution at the excitation wavelength (should be below 0.1 to avoid inner filter effects).
-
Measure the integrated fluorescence intensity of both the probe and the standard.
-
Calculate the quantum yield (Φ) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Stokes Shift Calculation: Calculate the Stokes shift as the difference between the emission maximum and the absorption maximum (λem - λex).
Protocol 3: Application in Cellular Imaging
This protocol provides a general guideline for using the synthesized probe for live-cell imaging.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Synthesized fluorescent probe stock solution in DMSO
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture: Culture HeLa cells on glass-bottom dishes in a humidified incubator at 37°C with 5% CO₂ until they reach 70-80% confluency.
-
Probe Incubation:
-
Prepare a working solution of the fluorescent probe (e.g., 5 µM) in serum-free DMEM from the DMSO stock solution.
-
Wash the cells twice with warm PBS.
-
Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C.
-
-
Washing: Wash the cells three times with warm PBS to remove any excess probe.
-
Imaging:
-
Add fresh PBS or imaging medium to the cells.
-
Image the stained cells using a confocal microscope with the appropriate excitation and emission filters based on the determined photophysical properties of the probe.
-
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and application of the fluorescent probe.
Caption: Generalized signaling pathway for a "turn-on" fluorescent probe.
References
- 1. ijrpr.com [ijrpr.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 6. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Alkylating Peptides with 3-(2-Bromoacetyl)pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the alkylation of peptides with 3-(2-bromoacetyl)pyridine. This method is a valuable tool for site-specifically modifying peptides, particularly at cysteine residues, to introduce a pyridyl moiety. Such modifications are instrumental in various research and drug development applications, including the synthesis of peptide-drug conjugates, the development of chemical probes for studying protein-protein interactions, and the creation of constrained peptides with enhanced biological activity.
Introduction
Alkylation of peptides with haloacetyl reagents is a widely used bioconjugation technique. 3-(2-Bromoacetyl)pyridine is a bifunctional reagent that combines the reactivity of a bromoacetyl group with the structural and potential binding properties of a pyridine ring. The bromoacetyl group serves as an electrophile that readily reacts with nucleophilic side chains of amino acids, most notably the thiol group of cysteine. This reaction proceeds via an SN2 mechanism, forming a stable thioether bond. The pyridine moiety can be exploited for various purposes, such as altering the physicochemical properties of the peptide, serving as a metal ligand, or acting as a handle for further chemical modifications.
The primary application of 3-(2-bromoacetyl)pyridine in peptide chemistry is the selective modification of cysteine residues. Due to the high nucleophilicity of the thiol group at neutral to slightly basic pH, the reaction can be performed with high chemoselectivity.
Experimental Protocols
Protocol 1: Alkylation of a Cysteine-Containing Peptide in Solution
This protocol describes the general procedure for alkylating a peptide containing a free cysteine residue with 3-(2-bromoacetyl)pyridine in a solution phase.
Materials:
-
Cysteine-containing peptide
-
3-(2-Bromoacetyl)pyridine hydrobromide
-
Reaction Buffer: 50 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Quenching solution: 1 M 2-mercaptoethanol or dithiothreitol (DTT)
-
Solvents for purification (e.g., water, acetonitrile, trifluoroacetic acid for HPLC)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the peptide has existing disulfide bonds that need to be alkylated, they must first be reduced. To do this, treat the peptide with a 10-fold molar excess of a reducing agent like DTT or tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature. The reducing agent must then be removed, for example, by using a desalting column, prior to alkylation.
-
Reagent Preparation: Prepare a stock solution of 3-(2-bromoacetyl)pyridine hydrobromide in a suitable organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a concentration of 100 mM.
-
Alkylation Reaction: Add a 5 to 20-fold molar excess of the 3-(2-bromoacetyl)pyridine solution to the peptide solution. The optimal molar excess should be determined empirically for each peptide.
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 1 to 4 hours in the dark. The progress of the reaction can be monitored by analytical reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS).
-
Quenching: Once the reaction is complete, quench any unreacted 3-(2-bromoacetyl)pyridine by adding a 50-fold molar excess of a quenching agent like 2-mercaptoethanol or DTT. Let the quenching reaction proceed for 30 minutes at room temperature.
-
Purification: Purify the alkylated peptide from the reaction mixture using RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
Protocol 2: On-Resin Alkylation of a Cysteine-Containing Peptide
This protocol is suitable for peptides synthesized using solid-phase peptide synthesis (SPPS). The alkylation is performed while the peptide is still attached to the resin, which can simplify the purification process.
Materials:
-
Peptide-resin with a deprotected cysteine residue
-
3-(2-Bromoacetyl)pyridine hydrobromide
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Ensure that the sulfhydryl group of the cysteine residue is deprotected.
-
Alkylation Reaction: Prepare a solution of 3-(2-bromoacetyl)pyridine hydrobromide (10 equivalents relative to the peptide) and DIPEA (20 equivalents) in DMF. Add this solution to the swollen resin.
-
Incubation: Gently agitate the resin suspension at room temperature for 2 to 4 hours.
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents.
-
Cleavage and Deprotection: Cleave the alkylated peptide from the resin and remove the side-chain protecting groups by treating the resin with a standard cleavage cocktail for 2-3 hours at room temperature.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by RP-HPLC.
-
Characterization: Analyze the purified peptide by mass spectrometry and analytical RP-HPLC to confirm its identity and purity.
Quantitative Data
The efficiency of the alkylation reaction can be influenced by several factors including pH, temperature, reaction time, and the molar ratio of the reactants. While specific quantitative data for 3-(2-bromoacetyl)pyridine is not extensively published, the following table summarizes typical conditions and expected outcomes based on similar bromoacetylating agents. Researchers should optimize these conditions for their specific peptide.
| Parameter | In-Solution Alkylation | On-Resin Alkylation | Expected Outcome/Remarks |
| pH | 7.0 - 8.5 | Not directly controlled (DIPEA is used as a base) | The thiol group of cysteine is more nucleophilic at slightly basic pH, leading to a faster reaction rate. Higher pH can increase the risk of side reactions. |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) | Higher temperatures can accelerate the reaction but may also promote side reactions and reagent degradation. |
| Reaction Time | 1 - 4 hours | 2 - 4 hours | Reaction progress should be monitored by HPLC-MS to determine the optimal time and avoid over-alkylation or degradation. |
| Molar Excess of Reagent | 5 to 20-fold | 10-fold | A higher excess can drive the reaction to completion but may also increase the likelihood of non-specific modifications. |
| Expected Yield | > 80% (highly dependent on peptide sequence and purity) | > 70% (can be lower due to handling and cleavage losses) | Yields are peptide-dependent and should be optimized. Cysteine accessibility within the peptide structure can significantly impact the yield. |
Experimental Workflows and Applications
The introduction of a pyridyl group via alkylation with 3-(2-bromoacetyl)pyridine opens up possibilities for various downstream applications. Below are two example workflows.
Workflow 1: Identification of Protein-Protein Interactions using a Pyridyl-Modified Peptide as a Probe
A peptide modified with 3-(2-bromoacetyl)pyridine can be used as a chemical probe to study protein-protein interactions. The pyridyl group can act as a unique tag for affinity purification.
Application Notes and Protocols: 3-(2-Bromoacetyl)pyridine in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of potential enzyme inhibitors utilizing 3-(2-bromoacetyl)pyridine as a key starting material. The focus is on the widely applicable Hantzsch thiazole synthesis, a reliable method for constructing the thiazole ring, a common scaffold in many biologically active compounds.
Introduction
3-(2-Bromoacetyl)pyridine is a versatile bifunctional reagent containing a reactive α-bromoketone and a pyridine moiety. The α-bromoketone functionality makes it an excellent substrate for the Hantzsch thiazole synthesis, allowing for the facile construction of 2-amino-4-(pyridin-3-yl)thiazole derivatives. The pyridine ring can play a crucial role in the binding of the final compound to the active site of various enzymes, including but not limited to cholinesterases and kinases. This document outlines the synthesis and potential applications of these derivatives as enzyme inhibitors.
Core Synthesis: Hantzsch Thiazole Synthesis
The reaction of an α-haloketone with a thiourea or thioamide derivative is a classic and efficient method for the synthesis of thiazoles. In this context, 3-(2-bromoacetyl)pyridine serves as the α-haloketone component.
Logical Relationship of the Hantzsch Thiazole Synthesis
Caption: Hantzsch synthesis of 2-amino-4-(pyridin-3-yl)thiazole derivatives.
Application: Synthesis of Cholinesterase Inhibitors
Derivatives of 2-aminothiazole have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. The following protocol is a representative example of how 3-(2-bromoacetyl)pyridine can be used to synthesize a library of potential cholinesterase inhibitors.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for synthesis and evaluation of cholinesterase inhibitors.
Detailed Experimental Protocol: Synthesis of 2-Amino-4-(pyridin-3-yl)thiazole Derivatives
This protocol is adapted from established methodologies for the Hantzsch thiazole synthesis.
Materials:
-
3-(2-Bromoacetyl)pyridine hydrobromide
-
Substituted thioureas (e.g., thiourea, N-phenylthiourea, N-ethylthiourea)
-
Ethanol (absolute)
-
Triethylamine (optional, as a base)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-(2-bromoacetyl)pyridine hydrobromide (1.0 mmol) in absolute ethanol (20 mL), add the desired substituted thiourea (1.1 mmol).
-
If the hydrobromide salt of 3-(2-bromoacetyl)pyridine is used, add triethylamine (1.1 mmol) to neutralize the acid.
-
The reaction mixture is refluxed for 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate (50 mL) and washed with a saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-amino-4-(pyridin-3-yl)thiazole derivative.
-
The structure of the synthesized compound should be confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).
Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
Principle: The assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by monitoring the hydrolysis of acetylthiocholine (ATC) or butyrylthiocholine (BTC) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Synthesized inhibitor compounds
-
Donepezil or Galantamine (as a positive control)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the enzymes, substrates, DTNB, and inhibitor compounds in the appropriate buffer.
-
In a 96-well plate, add 25 µL of the inhibitor solution at various concentrations.
-
Add 50 µL of the AChE or BChE solution (e.g., 0.1 U/mL) to each well.
-
Add 125 µL of DTNB solution (e.g., 3 mM) to each well.
-
The plate is incubated at a controlled temperature (e.g., 37 °C) for 15 minutes.
-
To initiate the reaction, add 25 µL of the substrate solution (ATCI or BTCI, e.g., 15 mM).
-
The absorbance is measured at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Quantitative Data Summary
The following table presents representative inhibition data for thiazole derivatives synthesized from α-haloketones, demonstrating the potential inhibitory activity of compounds derived from 3-(2-bromoacetyl)pyridine. Note that these are example values from the literature for structurally related compounds and actual values for derivatives of 3-(2-bromoacetyl)pyridine would need to be determined experimentally.
| Compound Class | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-Aryl-4-phenylthiazole derivatives | AChE | 25.5 - 68.0 | Eserine | 0.025 |
| 2-Aryl-4-phenylthiazole derivatives | BChE | > 80 | Eserine | 0.032 |
Data is illustrative and based on structurally similar compounds found in the literature.[1]
Conclusion
3-(2-Bromoacetyl)pyridine is a valuable and readily available starting material for the synthesis of a diverse range of pyridine-containing thiazole derivatives. The Hantzsch thiazole synthesis provides a robust and straightforward method for creating libraries of these compounds for screening as potential enzyme inhibitors. The protocols provided herein offer a solid foundation for researchers to synthesize and evaluate these compounds for their therapeutic potential, particularly in the context of cholinesterase inhibition for the treatment of neurodegenerative diseases. Further structural modifications on the amino group of the thiazole ring or on the pyridine ring itself can be explored to optimize the inhibitory activity and selectivity.
References
Anwendungshinweise und Protokolle zur Derivatisierung von 3-(2-Bromacetyl)pyridin für den agrochemischen Einsatz
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Medikamentenentwicklung
Datum: 29. Dezember 2025
Einleitung
Pyridin-basierte Verbindungen spielen eine entscheidende Rolle als Agrochemikalien, einschließlich Fungiziden, Insektiziden/Akariziden und Herbiziden.[1] Die Derivatisierung von Zwischenprodukten ist eine effiziente Strategie zur Entdeckung neuartiger Leitverbindungen im agrochemischen Bereich. 3-(2-Bromacetyl)pyridin ist ein vielseitiges Ausgangsmaterial, das durch die Reaktivität seiner α-Bromketon-Funktionalität eine einfache Einführung verschiedener funktioneller Gruppen ermöglicht. Eine der wichtigsten Reaktionen ist die Hantzsch-Thiazolsynthese, bei der 3-(2-Bromacetyl)pyridin mit Thioamiden zu Pyridyl-Thiazol-Derivaten umgesetzt wird. Diese Derivate haben ein breites Spektrum an biologischen Aktivitäten gezeigt und sind vielversprechende Kandidaten für die Entwicklung neuer Pflanzenschutzmittel.
Diese Anwendungsnotizen bieten detaillierte Protokolle für die Synthese und Charakterisierung von agrochemischen Derivaten aus 3-(2-Bromacetyl)pyridin, eine Zusammenfassung quantitativer Daten zur biologischen Aktivität und eine Erläuterung der Wirkungsmechanismen.
Daten zur biologischen Aktivität
Die biologische Wirksamkeit von aus 3-(2-Bromacetyl)pyridin abgeleiteten Verbindungen, insbesondere von Pyridyl-Thiazol-Derivaten, wurde gegen verschiedene Schädlinge und Krankheitserreger untersucht. Die quantitativen Daten sind in den folgenden Tabellen zusammengefasst.
Tabelle 1: Fungizide Aktivität von Pyridyl-Thiazol-Derivaten
| Verbindung | Zielorganismus | EC50 (µg/mL) | Referenz |
| 2-Amino-4-(pyridin-3-yl)thiazol-Derivat | Botrytis cinerea | 7.57 | [2] |
| 2-Amino-4-(pyridin-3-yl)thiazol-Derivat | Sclerotinia sclerotiorum | 4.90 | [2] |
| 2-Amino-4-(pyridin-3-yl)thiazol-Derivat | Rhizoctonia cerealis | 7.84 | [2] |
| Pyrazol-Thiazol-Carboxamid | Rhizoctonia cerealis | 1.1 - 4.9 | |
| Pyrazol-Thiazol-Carboxamid | Sclerotinia sclerotiorum | 0.8 | [3] |
| Pyrrolo[2,3-d]thiazol-Derivat | Botrytis cinerea | 1.17 - 1.77 |
Tabelle 2: Insektizide Aktivität von Pyridin-Derivaten
| Verbindung | Zielorganismus | LC50 (mg/L) | Referenz |
| Diacylhydrazin-Derivat mit Pyrazol-Pyridin-Struktur | Plutella xylostella | 23.67 - 28.90 | [4] |
| Thieno[2,3-b]pyridin-Derivat | Aphis gossypii | vielversprechende Ergebnisse | [5] |
Tabelle 3: Antimikrobielle Aktivität von Pyridyl-Thiazol-Derivaten
| Verbindung | Zielorganismus | MIC (µg/mL) | Referenz |
| Pyridyl-substituiertes Thiazolyl-Triazol | Gram-positive Bakterien | < 3.09 - 500 | [1] |
| Thiazol-Derivat | Candida albicans | 0.008 - 7.81 | [6] |
Experimentelle Protokolle
Die folgende Sektion beschreibt detaillierte Methoden für die Synthese von agrochemischen Derivaten aus 3-(2-Bromacetyl)pyridin.
Protokoll 1: Synthese von 2-Amino-4-(pyridin-3-yl)thiazol durch Hantzsch-Thiazolsynthese
Dieses Protokoll beschreibt die Synthese eines 2-Aminothiazol-Derivats durch die Reaktion von 3-(2-Bromacetyl)pyridin mit Thioharnstoff.[7][8][9]
Materialien:
-
3-(2-Bromacetyl)pyridin-hydrobromid
-
Thioharnstoff
-
Ethanol
-
Natriumhydrogencarbonat (gesättigte wässrige Lösung)
-
Wasser
Ausrüstung:
-
Rundkolben
-
Rückflusskühler
-
Magnetrührer mit Heizplatte
-
Büchnertrichter und Saugflasche
-
Glaswaren für die Filtration und Extraktion
Verfahren:
-
In einem Rundkolben werden 3-(2-Bromacetyl)pyridin-hydrobromid (1 Äquiv.) und Thioharnstoff (1,1 Äquiv.) in Ethanol gelöst.
-
Die Reaktionsmischung wird unter Rühren für 2-4 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt.
-
Das Ethanol wird unter reduziertem Druck entfernt.
-
Der Rückstand wird in Wasser suspendiert und mit einer gesättigten Natriumhydrogencarbonat-Lösung neutralisiert, bis die Gasentwicklung aufhört und ein Niederschlag ausfällt.
-
Der feste Niederschlag wird durch Vakuumfiltration abgetrennt, mit Wasser gewaschen und an der Luft getrocknet.
-
Das Rohprodukt kann durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol/Wasser) weiter gereinigt werden.
Protokoll 2: Allgemeine Synthese von N-substituierten 2-Amino-4-(pyridin-3-yl)thiazol-Derivaten
Dieses Protokoll beschreibt die weitere Derivatisierung der Aminogruppe des in Protokoll 1 hergestellten 2-Amino-4-(pyridin-3-yl)thiazols.
Materialien:
-
2-Amino-4-(pyridin-3-yl)thiazol
-
Säurechlorid oder Isocyanat (1 Äquiv.)
-
Triethylamin oder Pyridin (als Base)
-
Wasserfreies Dichlormethan (DCM) oder Tetrahydrofuran (THF)
Ausrüstung:
-
Schlenk-Kolben oder trockener Rundkolben mit Septum
-
Magnetrührer
-
Spritzen für die Zugabe von Reagenzien
-
Standard-Glaswaren für die Aufarbeitung
Verfahren:
-
2-Amino-4-(pyridin-3-yl)thiazol (1 Äquiv.) wird in einem trockenen Kolben unterINERtgasatmosphäre (z. B. Stickstoff oder Argon) in wasserfreiem DCM oder THF gelöst.
-
Eine Base wie Triethylamin oder Pyridin (1,1 Äquiv.) wird zu der Lösung gegeben.
-
Die Mischung wird in einem Eisbad gekühlt.
-
Das entsprechende Säurechlorid oder Isocyanat (1 Äquiv.), gelöst in wasserfreiem DCM oder THF, wird langsam zu der gekühlten Lösung getropft.
-
Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für mehrere Stunden oder über Nacht gerührt. Der Reaktionsfortschritt wird mittels DC überwacht.
-
Nach Abschluss der Reaktion wird die Mischung mit Wasser oder einer verdünnten wässrigen Säure-/Base-Lösung (je nach Art der Aufarbeitung) gequencht.
-
Die organische Phase wird abgetrennt, mit Wasser und gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel wird unter reduziertem Druck entfernt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel oder durch Umkristallisation gereinigt.
Visualisierungen
Experimenteller Arbeitsablauf
Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese und Evaluierung.
Wirkungsmechanismen
Die aus 3-(2-Bromacetyl)pyridin abgeleiteten Agrochemikalien können je nach ihrer spezifischen Struktur unterschiedliche Wirkungsweisen haben. Zwei häufige Mechanismen sind die Hemmung der Succinatdehydrogenase bei Pilzen und die Modulation der nikotinischen Acetylcholinrezeptoren bei Insekten.
Fungizider Wirkungsmechanismus: Hemmung der Succinatdehydrogenase (SDHI)
Viele Thiazol-Carboxamid-Fungizide wirken als Inhibitoren der Succinatdehydrogenase (SDH), auch bekannt als Komplex II der mitochondrialen Elektronentransportkette.[10][11] Diese Hemmung unterbricht die zelluläre Atmung und führt zum Zelltod des Pilzes.
Abbildung 2: Hemmung der mitochondrialen Atmung durch SDHI-Fungizide.
Insektizider Wirkungsmechanismus: Modulation des nikotinischen Acetylcholinrezeptors (nAChR)
Einige Pyridin-basierte Insektizide, die strukturell mit Neonicotinoiden verwandt sind, wirken als Agonisten an den nikotinischen Acetylcholinrezeptoren (nAChRs) im zentralen Nervensystem von Insekten.[7] Dies führt zu einer Überstimulation der Nervenzellen, was zu Lähmungen und schließlich zum Tod des Insekts führt.
Abbildung 3: Störung der synaptischen Übertragung durch nAChR-modulierende Insektizide.
References
- 1. Insect nicotinic receptor interactions in vivo with neonicotinoid, organophosphorus, and methylcarbamate insecticides and a synergist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(2-Bromoacetyl)pyridine as a Chemical Probe in Biological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Bromoacetyl)pyridine is a versatile chemical probe employed in biological studies to investigate protein structure, function, and involvement in signaling pathways. Its utility stems from the reactive bromoacetyl group, which can form stable covalent bonds with nucleophilic amino acid residues within proteins, primarily cysteine and histidine. This irreversible binding allows for the specific and permanent labeling of target proteins, enabling their identification, characterization, and the elucidation of their biological roles. These application notes provide a comprehensive overview of the use of 3-(2-bromoacetyl)pyridine as a chemical probe, including its mechanism of action, potential applications, and detailed experimental protocols.
Mechanism of Action
The primary mechanism of action for 3-(2-bromoacetyl)pyridine as a chemical probe is covalent modification of proteins. The electrophilic carbon of the bromoacetyl group is susceptible to nucleophilic attack by the side chains of specific amino acid residues. Cysteine residues, with their highly nucleophilic thiol group, and to a lesser extent, histidine residues with their imidazole ring, are the most common targets. This reaction results in the formation of a stable thioether or alkylated imidazole linkage, respectively, effectively and irreversibly inactivating the target protein. This targeted inactivation makes 3-(2-bromoacetyl)pyridine a potent tool for identifying active site residues and for studying the consequences of specific protein inhibition.
Applications in Biological Studies
-
Enzyme Inhibition and Active Site Mapping: By irreversibly binding to and inactivating enzymes, 3-(2-bromoacetyl)pyridine can be used to identify essential catalytic residues within an enzyme's active site. The specificity of the labeling can provide insights into the three-dimensional structure of the active site.
-
Identification of Drug Targets: As a covalent inhibitor, this probe can be used to identify novel protein targets for drug development. By observing the phenotypic effects of the probe in cellular or organismal models, researchers can link specific proteins to disease pathways.
-
Chemical Proteomics: In conjunction with mass spectrometry-based proteomics, 3-(2-bromoacetyl)pyridine can be used to globally profile protein reactivity. This approach allows for the identification of proteins that are susceptible to covalent modification, providing a landscape of potential targets.
-
Studying Protein-Protein Interactions: By covalently modifying one protein in a complex, the probe can be used to study the impact of this modification on the interaction with its binding partners.
Quantitative Data Summary
While specific quantitative data for 3-(2-bromoacetyl)pyridine is not extensively available in the public domain, data from its closely related isomer, 2-(bromoacetyl)pyridine, provides a strong indication of its potential efficacy as an enzyme inhibitor. The following table summarizes the inhibitory activity of 2-(bromoacetyl)pyridine against glucose dehydrogenase from Bacillus megaterium.
| Compound | Target Enzyme | Organism | Inhibition Type | Ki Value | Targeted Residue |
| 2-(Bromoacetyl)pyridine | Glucose Dehydrogenase | Bacillus megaterium | Irreversible | 7.7 mM | Histidine |
This data highlights the potential for bromoacetyl pyridine derivatives to act as potent and specific irreversible inhibitors, targeting key catalytic residues.
Experimental Protocols
Protocol 1: General Procedure for Covalent Labeling of a Purified Protein
This protocol outlines the steps for labeling a purified protein with 3-(2-bromoacetyl)pyridine to assess its potential as a covalent inhibitor.
Materials:
-
Purified target protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.4)
-
3-(2-Bromoacetyl)pyridine hydrobromide
-
Dimethyl sulfoxide (DMSO)
-
Dithiothreitol (DTT) or β-mercaptoethanol (optional, for quenching)
-
SDS-PAGE reagents and equipment
-
Mass spectrometer for protein analysis
Procedure:
-
Protein Preparation:
-
Prepare a solution of the purified target protein at a concentration of 1-5 mg/mL in a buffer at a pH between 7.0 and 8.0. Avoid buffers containing primary amines (e.g., Tris), as they can react with the probe.
-
If the protein has disulfide bonds that need to be reduced to expose cysteine residues, treat with a reducing agent like TCEP, followed by its removal using a desalting column.
-
-
Probe Preparation:
-
Prepare a 100 mM stock solution of 3-(2-bromoacetyl)pyridine hydrobromide in anhydrous DMSO. This stock solution should be prepared fresh.
-
-
Labeling Reaction:
-
To the protein solution, add the 3-(2-bromoacetyl)pyridine stock solution to achieve the desired final concentration (typically a 10- to 100-fold molar excess over the protein).
-
Incubate the reaction mixture at room temperature for 1-4 hours, or overnight at 4°C. The optimal time and temperature should be determined empirically for each target protein.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, a quenching reagent with a free thiol, such as DTT or β-mercaptoethanol, can be added to a final concentration of 10-20 mM to react with the excess probe.
-
-
Analysis of Labeling:
-
SDS-PAGE: Analyze the reaction mixture by SDS-PAGE. A successful covalent modification may result in a slight shift in the molecular weight of the protein.
-
Mass Spectrometry: To confirm covalent modification and identify the specific amino acid residue(s) labeled, the protein sample should be analyzed by mass spectrometry. This typically involves proteolytic digestion of the labeled protein followed by LC-MS/MS analysis to identify the modified peptide and the site of adduction.
-
Protocol 2: Enzyme Inhibition Assay
This protocol describes how to assess the inhibitory effect of 3-(2-bromoacetyl)pyridine on enzyme activity.
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
Assay buffer
-
3-(2-Bromoacetyl)pyridine hydrobromide
-
Plate reader or spectrophotometer
Procedure:
-
Enzyme and Probe Incubation:
-
Pre-incubate the enzyme with varying concentrations of 3-(2-bromoacetyl)pyridine in the assay buffer for different periods (e.g., 15, 30, 60 minutes) to assess time-dependent inhibition. Include a control with no inhibitor (DMSO vehicle only).
-
-
Enzyme Activity Measurement:
-
Initiate the enzymatic reaction by adding the substrate to the pre-incubated enzyme-inhibitor mixture.
-
Measure the rate of the reaction using a suitable detection method (e.g., absorbance, fluorescence) over time.
-
-
Data Analysis:
-
Plot the enzyme activity as a function of the inhibitor concentration.
-
For irreversible inhibitors, the IC50 value will decrease with increasing pre-incubation time.
-
Kinetic parameters such as the inactivation rate constant (kinact) and the dissociation constant (Ki) can be determined by more detailed kinetic studies.
-
Visualizations
Caption: Covalent modification of a target protein by 3-(2-bromoacetyl)pyridine.
Caption: Workflow for covalent labeling and analysis of a target protein.
Caption: Inhibition of a signaling pathway by covalent modification of a key kinase.
Application Notes and Protocols for Cross-Coupling Reactions Involving 3-(2-Bromoacetyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 3-(2-bromoacetyl)pyridine as a substrate in various palladium-catalyzed cross-coupling reactions. While direct literature examples for this specific substrate are limited, this document outlines generalized protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions based on established methodologies for structurally similar bromopyridine derivatives. A critical discussion on the chemoselectivity, addressing the challenge of the reactive α-bromo ketone moiety, is also included.
Introduction
3-(2-Bromoacetyl)pyridine is a versatile bifunctional building block containing both an aryl bromide and an α-bromo ketone. This unique structure allows for selective functionalization at either position, making it a valuable precursor for the synthesis of diverse heterocyclic compounds with potential applications in medicinal chemistry and materials science. The pyridine nitrogen and the electron-withdrawing acetyl group influence the reactivity of the C-Br bond on the pyridine ring, making it a suitable candidate for palladium-catalyzed cross-coupling reactions.
A primary challenge in utilizing 3-(2-bromoacetyl)pyridine in cross-coupling reactions is the presence of the reactive bromoacetyl group, which can potentially undergo side reactions. However, by carefully selecting catalysts, ligands, bases, and reaction conditions, chemoselective coupling at the aryl bromide position can be achieved.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is particularly useful for synthesizing biaryl and heteroaryl compounds.
Generalized Experimental Protocol
A mixture of 3-bromopyridine and a substituted aryl boronic acid in a toluene:H₂O (1:1) solvent system can be refluxed overnight using bis(triphenylphosphine)palladium(II) dichloride as a catalyst in the presence of a mild base like potassium carbonate[1].
Materials:
-
3-(2-Bromoacetyl)pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and Water (e.g., 4:1 mixture)
Procedure:
-
To a Schlenk flask, add 3-(2-bromoacetyl)pyridine, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture (toluene and water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Analogous Suzuki-Miyaura Reactions
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 | N/A |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 88 | N/A |
| 3-Bromo-2-aminopyridine | Phenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 92 | [2] |
Note: The data presented is for analogous compounds and serves as a guideline. Yields for 3-(2-bromoacetyl)pyridine may vary.
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the formation of carbon-carbon bonds.
Generalized Experimental Protocol
Materials:
-
3-(2-Bromoacetyl)pyridine (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine 3-(2-bromoacetyl)pyridine, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous DMF, the alkene, and triethylamine via syringe.
-
Seal the tube and heat the mixture in an oil bath at 100-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
Quantitative Data for Analogous Heck Reactions
| Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromopyridine | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 85 | N/A |
| 2-Bromopyridine | Ethyl acrylate | Pd(OAc)₂ (2) | - | NaOAc | NMP | 140 | 90 | N/A |
| 3-Bromoquinoline | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 93 | N/A |
Note: The data presented is for analogous compounds and serves as a guideline. Yields for 3-(2-bromoacetyl)pyridine may vary.
Caption: Catalytic cycle of the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a reliable method for the synthesis of substituted alkynes.
Generalized Experimental Protocol
A Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes has been reported to proceed in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base[3][4].
Materials:
-
3-(2-Bromoacetyl)pyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add 3-(2-bromoacetyl)pyridine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate and purify by column chromatography.
Quantitative Data for Analogous Sonogashira Reactions
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 50 | 91 | N/A |
| 2-Amino-3-bromopyridine | 4-Methylphenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 94 | [3] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | High | [1] |
Note: The data presented is for analogous compounds and serves as a guideline. Yields for 3-(2-bromoacetyl)pyridine may vary.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is a versatile method for the synthesis of arylamines from aryl halides.
Generalized Experimental Protocol
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed in sealed tubes[5].
Materials:
-
3-(2-Bromoacetyl)pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a Schlenk tube.
-
Add 3-(2-bromoacetyl)pyridine and the amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the mixture in an oil bath at 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
Quantitative Data for Analogous Buchwald-Hartwig Aminations
| Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromopyridine | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 95 | N/A |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (3.2) | BINAP (6.4) | NaOt-Bu | Toluene | 80 | 60 | [6] |
| 3-Bromo-2-aminopyridine | Morpholine | RuPhos-precatalyst (5) | - | LiHMDS | Dioxane | 100 | 85 | [2] |
Note: The data presented is for analogous compounds and serves as a guideline. Yields for 3-(2-bromoacetyl)pyridine may vary.
Caption: Logical flow for developing a Buchwald-Hartwig amination protocol.
Chemoselectivity Considerations
The primary challenge in the cross-coupling of 3-(2-bromoacetyl)pyridine is the potential for the palladium catalyst to react with the α-bromo ketone moiety in addition to the aryl bromide. The relative reactivity of C(sp²)-Br versus C(sp³)-Br bonds in palladium-catalyzed reactions is crucial. Generally, the oxidative addition of palladium to an aryl bromide (C(sp²)-Br) is more facile than to an unactivated alkyl bromide (C(sp³)-Br).
However, α-bromo ketones are activated alkyl halides, and their reaction with palladium catalysts has been documented. To favor chemoselective coupling at the 3-position of the pyridine ring, the following strategies should be considered:
-
Choice of Catalyst and Ligand: Certain ligands can favor the oxidative addition to the aryl bromide. Electron-rich and sterically hindered phosphine ligands, commonly used in modern cross-coupling reactions, can enhance the reactivity at the C(sp²)-Br bond.
-
Base Selection: The use of strong, hard bases like NaOt-Bu could potentially lead to side reactions with the enolizable α-bromo ketone. Weaker inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ may be preferable to minimize these side reactions.
-
Reaction Temperature: Lowering the reaction temperature may help to favor the kinetically preferred oxidative addition to the aryl bromide over the potentially higher activation energy pathway involving the alkyl bromide.
-
Protecting Group Strategy: If chemoselectivity cannot be achieved directly, protection of the ketone functionality as a ketal prior to the cross-coupling reaction is a viable strategy. The ketal is stable under typical cross-coupling conditions and can be readily deprotected after the desired C-C or C-N bond has been formed.
By carefully optimizing these parameters, it is anticipated that 3-(2-bromoacetyl)pyridine can be a valuable substrate for a wide range of palladium-catalyzed cross-coupling reactions, providing access to a diverse array of novel pyridine derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for the Scale-up Synthesis of 3-(2-Bromoacetyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 3-(2-bromoacetyl)pyridine hydrobromide, a key intermediate in the development of pharmaceuticals and agrochemicals. The information is intended for use in pilot plant or industrial manufacturing settings.
Introduction
3-(2-Bromoacetyl)pyridine and its hydrobromide salt are versatile building blocks in organic synthesis. The bromoacetyl group serves as a reactive handle for the introduction of the pyridinoylmethyl moiety into a wide range of molecules, leading to the formation of various heterocyclic compounds with potential biological activity.[1][2] The increasing demand for novel pharmaceuticals and agrochemicals has necessitated the development of robust and scalable synthetic routes to this important intermediate.[2]
This document outlines a recommended scale-up procedure for the synthesis of 3-(2-bromoacetyl)pyridine hydrobromide, drawing upon established industrial practices for related isomers and considering safety, environmental, and economic factors.
Market and Commercial Availability
3-(2-Bromoacetyl)pyridine hydrobromide is commercially available from various suppliers in grades suitable for research and industrial applications. The typical purity offered is ≥98%.[3] Some manufacturers have the capacity to produce this intermediate on a multi-metric ton scale annually, indicating the existence of established and scalable manufacturing processes.[4]
Table 1: Commercial Supplier Specifications for 3-(2-Bromoacetyl)pyridine Hydrobromide
| Parameter | Specification |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 188 - 197°C |
| Purity (by HPLC) | ≥98% |
| Moisture Content (KF) | ≤0.5% |
| Solubility (in 10% H₂O) | Clear solution |
Recommended Scale-up Synthesis Protocol
The following protocol is a proposed method for the kilogram-scale synthesis of 3-(2-bromoacetyl)pyridine hydrobromide, based on the bromination of 3-acetylpyridine. This procedure is adapted from methodologies reported for the synthesis of related isomers and is designed for scalability and industrial implementation.
Reaction Scheme
Caption: General reaction scheme for the synthesis of 3-(2-bromoacetyl)pyridine hydrobromide.
Materials and Equipment
Table 2: Reagents and Materials for Kilogram-Scale Synthesis
| Reagent/Material | Grade | Quantity (for 1 kg of product) | Molar Equivalent |
| 3-Acetylpyridine | ≥98% | 0.43 kg | 1.0 |
| N-Bromosuccinimide (NBS) | ≥98% | 0.70 kg | 1.1 |
| Ethyl Acetate | Reagent Grade | 3.5 L | - |
| Isopropanol | Reagent Grade | As needed for washing | - |
Equipment:
-
Glass-lined reactor (20 L) with overhead stirrer, temperature probe, and reflux condenser
-
Heating/cooling mantle
-
Addition funnel or pump
-
Filter-dryer or large Buchner funnel with vacuum flask
-
Vacuum oven
Experimental Procedure
-
Reactor Setup and Inerting: Ensure the reactor is clean and dry. Purge the reactor with nitrogen to create an inert atmosphere.
-
Charging of Reactants:
-
Charge the reactor with 3-acetylpyridine (0.43 kg, 3.55 mol).
-
Add ethyl acetate (3.5 L).
-
Begin stirring to ensure homogeneity.
-
-
Reaction:
-
Slowly add N-bromosuccinimide (0.70 kg, 3.91 mol) to the stirred solution over a period of 1-2 hours. The addition can be done portion-wise or via a solid addition system.
-
After the addition is complete, heat the reaction mixture to 60-70°C.
-
Maintain the temperature and continue stirring for 5-10 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to 0-5°C.
-
The product will precipitate out of the solution. Stir the slurry for at least 1 hour at this temperature to maximize precipitation.
-
Filter the solid product using a filter-dryer or a large Buchner funnel.
-
Wash the filter cake with cold isopropanol (2 x 0.5 L) to remove impurities.
-
-
Drying:
-
Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.
-
The expected yield is approximately 0.85 - 0.95 kg (85-95%).
-
Process Flow Diagram
Caption: Process flow diagram for the scale-up synthesis of 3-(2-bromoacetyl)pyridine hydrobromide.
Safety and Handling
-
3-(2-Bromoacetyl)pyridine hydrobromide is an irritant and harmful if swallowed. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
N-Bromosuccinimide (NBS) is a corrosive and lachrymatory substance. Avoid inhalation of dust and contact with skin and eyes.
-
The reaction should be carried out in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Applications in Drug Development
3-(2-Bromoacetyl)pyridine derivatives are key intermediates in the synthesis of a variety of biologically active compounds. The pyridine ring is a common motif in many pharmaceuticals, and the bromoacetyl group allows for the facile construction of more complex molecules.
Caption: General pathway for the utilization of 3-(2-bromoacetyl)pyridine in the synthesis of bioactive molecules.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Bromoacetyl)pyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 3-(2-Bromoacetyl)pyridine.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 3-(2-Bromoacetyl)pyridine, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes and how can I improve the outcome?
-
Answer: A low or nonexistent yield of 3-(2-Bromoacetyl)pyridine can stem from several factors. A primary cause is often the quality and handling of the reagents. Brominating agents such as bromine or N-Bromosuccinimide (NBS) can degrade over time. It is crucial to use fresh and pure reagents. If using bromine, its characteristic reddish-brown color should be vibrant. For solid reagents like NBS, consider recrystallization if there are doubts about its purity.
Another critical factor is the presence of an acidic catalyst. The alpha-bromination of ketones like 3-acetylpyridine proceeds through an enol intermediate, and the formation of this enol is catalyzed by acid.[1] Insufficient acid can significantly slow down or even halt the reaction. Ensure that an appropriate acidic medium, such as hydrobromic acid in acetic acid, is used.
Reaction temperature also plays a vital role. The rate of enol formation and the subsequent bromination are temperature-dependent. If the temperature is too low, the reaction may not proceed at a reasonable rate. It is advisable to follow a protocol with a gradual increase in temperature to optimize the reaction kinetics.
Issue 2: Formation of Multiple Products (Byproducts)
-
Question: My analysis of the crude product shows the presence of significant byproducts, such as dibrominated or ring-brominated compounds. How can I minimize the formation of these impurities?
-
Answer: The formation of byproducts is a common challenge in this synthesis. The presence of a dibrominated byproduct, 3-(2,2-dibromoacetyl)pyridine, typically indicates an excess of the brominating agent. Carefully controlling the stoichiometry of the brominating agent is essential. While a slight excess may be used to drive the reaction to completion, a large excess should be avoided.
Ring bromination, where bromine substitutes on the pyridine ring instead of the acetyl group, can occur under certain conditions that favor electrophilic aromatic substitution. Adhering to a protocol that favors α-bromination, such as using bromine in a mixture of hydrobromic and acetic acid, can help minimize this side reaction. Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time and prevent over-bromination or other side reactions.
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying the final product, 3-(2-Bromoacetyl)pyridine. What are the recommended purification methods?
-
Answer: The product, 3-(2-Bromoacetyl)pyridine, is often isolated as its hydrobromide salt, which is a crystalline solid.[2][3][4] Purification can typically be achieved through recrystallization. If the product is isolated as the free base, it may be an oil, making column chromatography on silica gel a suitable purification method. The choice of eluent for chromatography will depend on the polarity of the impurities. A solvent system such as ethyl acetate/hexanes is a common starting point.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of 3-(2-Bromoacetyl)pyridine?
A1: The synthesis of 3-(2-Bromoacetyl)pyridine from 3-acetylpyridine is an example of an alpha-halogenation of a ketone. The reaction proceeds through an acid-catalyzed enolization of the ketone. The acidic environment protonates the carbonyl oxygen, making the alpha-protons more acidic. A base (like the bromide ion) can then deprotonate the alpha-carbon to form an enol intermediate. The electron-rich double bond of the enol then acts as a nucleophile and attacks a bromine molecule (Br₂) in an electrophilic addition, resulting in the alpha-brominated ketone and regenerating the acid catalyst.[1][5]
Q2: Which brominating agent is best for this synthesis: Bromine, NBS, or something else?
A2: Both liquid bromine (Br₂) and solid N-Bromosuccinimide (NBS) are commonly used for alpha-bromination of ketones.[1] Bromine in an acidic medium like HBr/acetic acid is a very effective and widely used method.[6] NBS is considered a milder and safer alternative to liquid bromine, often used with a radical initiator for benzylic bromination, but it can also be used for alpha-bromination of ketones.[7] The choice may depend on the specific reaction conditions, scale, and safety considerations of your laboratory.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals and spot them on a TLC plate. By comparing the spot of the starting material (3-acetylpyridine) with the new spots that appear on the TLC plate, you can determine when the starting material has been consumed and the product has formed. This helps in deciding the optimal time to stop the reaction to maximize yield and minimize byproduct formation.
Q4: What are the typical storage conditions for 3-(2-Bromoacetyl)pyridine hydrobromide?
A4: 3-(2-Bromoacetyl)pyridine hydrobromide is typically a white to off-white crystalline solid.[2] It should be stored in a cool, dry, and well-ventilated place, away from high temperatures and humidity to prevent degradation.[3]
Data Presentation
The yield of brominated pyridine derivatives can vary significantly based on the starting material and reaction conditions. Below is a summary of reported yields for related bromination reactions to provide a comparative reference.
| Starting Material | Brominating Agent/Conditions | Product | Yield | Reference |
| 2-Acetylpyridine | Bromine in 30% HBr/Acetic Acid | 2-(Bromoacetyl)pyridine hydrobromide | 97.8% | [6] |
| Pyridine | Bromine in 80% Sulfuric Acid | 3-Bromopyridine | 65% | [8] |
Experimental Protocols
Protocol: Synthesis of 3-(2-Bromoacetyl)pyridine Hydrobromide (Adapted from a similar synthesis of the 2-isomer)
This protocol is adapted from the synthesis of 2-(Bromoacetyl)pyridine hydrobromide and is expected to yield the desired 3-isomer with high efficiency.[6]
Materials:
-
3-Acetylpyridine
-
Bromine
-
30% Hydrobromic acid in acetic acid
-
Diethyl ether
Procedure:
-
In a reaction vessel equipped with a dropping funnel and a magnetic stirrer, dissolve 3-acetylpyridine in a 30% solution of hydrobromic acid in acetic acid.
-
Cool the solution to 15°C using an ice bath.
-
Slowly add bromine dropwise to the stirred solution, maintaining the temperature at 15°C.
-
After the addition is complete, warm the reaction mixture to 40°C and stir for 1 hour.
-
Subsequently, increase the temperature to 75°C and continue stirring for another hour.
-
Cool the reaction mixture to 20°C.
-
Add diethyl ether to the cooled solution to precipitate the product.
-
Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the resulting yellow precipitate by filtration.
-
Wash the precipitate with a small amount of diethyl ether and dry it to obtain 3-(2-Bromoacetyl)pyridine hydrobromide.
Visualizations
Reaction Mechanism of Alpha-Bromination of 3-Acetylpyridine
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-(2-Bromoacetyl)pyridine hydrobromide | 17694-68-7 [amp.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Propose mechanisms for the following reactions.(e) | Study Prep in Pearson+ [pearson.com]
- 6. 2-(BROMOACETYL)PYRIDINE HYDROBROMIDE synthesis - chemicalbook [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-(2-Bromoacetyl)pyridine
Welcome to the technical support center for the synthesis of 3-(2-Bromoacetyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 3-(2-Bromoacetyl)pyridine, presented in a question-and-answer format.
Q1: I am getting a low yield of the desired 3-(2-Bromoacetyl)pyridine. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, including incomplete reaction, formation of side products, or issues with the starting material. Here’s a systematic approach to troubleshooting:
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Starting Material Purity: Ensure the 3-acetylpyridine starting material is pure. Impurities can lead to the formation of colored byproducts and interfere with the desired reaction.
-
Reaction Conditions:
-
Temperature Control: The bromination of 3-acetylpyridine is typically an exothermic reaction. Maintaining a controlled temperature, often between 0-15°C during the addition of the brominating agent, is crucial to minimize side reactions.
-
Stoichiometry: Carefully control the molar ratio of the brominating agent. An excess of bromine can lead to over-bromination, forming 3-(2,2-dibromoacetyl)pyridine. It is often recommended to use a slight excess of the brominating agent, but large excesses should be avoided.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Both incomplete reaction and prolonged reaction times can decrease the yield of the desired product.
-
-
Work-up Procedure: The work-up process is critical for isolating the product. Ensure proper neutralization and extraction to minimize product loss.
Q2: My final product is a dark, oily substance instead of the expected crystalline solid. What could be the reason?
A2: The formation of a dark, oily product often indicates the presence of impurities or "tarry" substances. This can be caused by:
-
High Reaction Temperature: Uncontrolled temperature during bromination can lead to polymerization and the formation of complex, colored byproducts.
-
Impurities in Starting Material: The presence of impurities in the 3-acetylpyridine can lead to side reactions that produce colored compounds.
-
Degradation of the Product: 3-(2-Bromoacetyl)pyridine can be unstable, especially at elevated temperatures or in the presence of certain reagents.
Troubleshooting Steps:
-
Purification of Starting Material: If the purity of the 3-acetylpyridine is questionable, consider purifying it by distillation before use.
-
Optimize Reaction Temperature: Maintain a low and consistent temperature throughout the addition of the brominating agent.
-
Purification of the Final Product: The crude product can often be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and ether, or by column chromatography on silica gel.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A3: The most common side products in the synthesis of 3-(2-Bromoacetyl)pyridine are:
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3-(2,2-Dibromoacetyl)pyridine: This is a result of over-bromination of the acetyl group. It will typically have a different Rf value on a TLC plate compared to the desired mono-bromo product.
-
Ring-Brominated Isomers: Although less common for this specific reaction due to the deactivating effect of the acetyl group on the pyridine ring, bromination at other positions on the pyridine ring is a possibility, especially under harsh conditions.
-
Unreacted 3-Acetylpyridine: If the reaction has not gone to completion, you will see a spot corresponding to the starting material.
-
2,6-bis(3-pyridyl)-pyridine: This is a potential impurity that can arise from the synthesis of the 3-acetylpyridine starting material and may be carried over.[1]
Q4: How can I minimize the formation of the dibrominated side product?
A4: To reduce the formation of 3-(2,2-dibromoacetyl)pyridine, consider the following:
-
Control Stoichiometry: Use a carefully measured amount of the brominating agent. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient.
-
Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low localized concentration of bromine.
-
Temperature Control: Keep the reaction temperature low during the addition and for the duration of the reaction.
Experimental Protocols
A general experimental protocol for the synthesis of 3-(2-Bromoacetyl)pyridine hydrobromide is provided below. This should be adapted and optimized based on laboratory conditions and analytical monitoring.
Synthesis of 3-(2-Bromoacetyl)pyridine Hydrobromide
-
Materials:
-
3-Acetylpyridine
-
Bromine (Br₂)
-
48% Hydrobromic acid (HBr)
-
Glacial Acetic Acid
-
Diethyl ether
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-acetylpyridine in a mixture of glacial acetic acid and 48% hydrobromic acid.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is typically cooled, and the precipitated product is collected by filtration.
-
The crude product can be washed with a cold solvent like diethyl ether to remove unreacted bromine and other impurities.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
-
Data Presentation
The following table summarizes the key reactants and expected product information for the synthesis of 3-(2-Bromoacetyl)pyridine hydrobromide.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 3-Acetylpyridine | C₇H₇NO | 121.14 | Starting Material |
| Bromine | Br₂ | 159.81 | Brominating Agent |
| 3-(2-Bromoacetyl)pyridine HBr | C₇H₇Br₂NO | 280.95 | Product |
Visualizations
The following diagrams illustrate the key reaction pathway and a troubleshooting workflow.
References
Technical Support Center: Purification of 3-(2-Bromoacetyl)pyridine
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic purification of 3-(2-Bromoacetyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting solvent system for the purification of 3-(2-Bromoacetyl)pyridine on a silica gel column?
A1: A common starting point for the purification of pyridine derivatives is a non-polar/polar solvent mixture, typically a gradient of ethyl acetate in hexanes.[1] You can begin with a low polarity mobile phase, such as 5-10% ethyl acetate in hexanes, and gradually increase the concentration of ethyl acetate. The ideal solvent system should provide a retention factor (Rf) of approximately 0.15 to 0.35 for the target compound on a TLC plate to ensure good separation.[2]
Q2: How should I monitor the progress of the column chromatography?
A2: Thin-Layer Chromatography (TLC) is the most effective method to monitor the separation.[2] Fractions should be collected systematically and spotted on a TLC plate. By comparing the spots in the fractions to a co-spotted sample of your crude starting material, you can identify which fractions contain the pure product. Visualization is typically achieved using a UV lamp (254 nm), as pyridine-containing compounds are often UV-active.
Q3: Is 3-(2-Bromoacetyl)pyridine stable on silica gel?
A3: Not always. Alpha-haloketones and pyridine derivatives can be sensitive to the acidic nature of standard silica gel.[3][4][5] The acidic silanol groups on the silica surface can potentially cause decomposition, leading to low recovery or the formation of impurities during purification. It is advisable to test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots (degradation products) have formed.
Q4: What are the likely impurities I might encounter?
A4: Impurities will largely depend on the synthetic route used to prepare 3-(2-Bromoacetyl)pyridine. Common impurities include unreacted starting materials, reagents, and byproducts from side reactions. If pyridine was used as a solvent or reagent in a previous step, residual amounts can be difficult to remove and may cause tailing on the TLC plate.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Q1: My compound is streaking and won't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A1: This indicates your compound is very polar and is strongly adsorbed to the silica gel.
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Solution 1: Increase Solvent Polarity. Try a more polar mobile phase, such as 5-10% methanol in dichloromethane (DCM).[7]
-
Solution 2: Add a Basic Modifier. Since pyridine is basic, it can interact strongly with acidic silanol groups on the silica, causing streaking. Adding a small amount of a basic modifier like triethylamine (TEA) (0.5-2%) to your eluent can help neutralize these sites and improve elution.[2][8]
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Solution 3: Consider Reverse-Phase Chromatography. For very polar compounds, reverse-phase chromatography, where the most polar compounds elute first, can be a highly effective alternative.[3][9]
Q2: The separation looked good on TLC, but all my column fractions are mixed. Why did this happen?
A2: This is a common issue that can arise from several factors.
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Possible Cause 1: Column Overloading. Too much sample was loaded onto the column, exceeding its separation capacity. For a standard flash column, the sample mass should be about 1-5% of the silica gel mass.
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Possible Cause 2: Poor Sample Loading. If the sample was dissolved in too much solvent or a solvent that is much stronger than the mobile phase, it will spread out and lead to broad bands and poor separation.[10] Consider using a dry-loading technique.[5][7]
-
Possible Cause 3: On-Column Decomposition. Your compound may be degrading on the silica gel during the column run. This can create a continuous stream of the degradation product, which co-elutes with any remaining starting material.[3] Test for stability as mentioned in the FAQs.
Q3: My recovery from the column is very low, and I suspect the compound decomposed. What are my options?
A3: Low recovery is a strong indicator of compound instability on the stationary phase.
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Solution 1: Deactivate the Silica Gel. Before loading your sample, flush the packed column with your starting eluent containing 1-2% triethylamine.[4][8] This will neutralize the acidic sites.
-
Solution 2: Use an Alternative Stationary Phase. If deactivation is not sufficient, switch to a less acidic or basic stationary phase.[9]
-
Solution 3: Minimize Contact Time. Use flash chromatography with applied pressure to run the column faster, reducing the time the compound spends in contact with the silica.[13]
Q4: My purified compound shows a new spot on the TLC that wasn't in the crude mixture. What is it?
A4: The appearance of a new, typically more polar, spot after chromatography is a classic sign of on-column decomposition.[3] The new spot is a degradation product of 3-(2-Bromoacetyl)pyridine. Refer to the solutions for Question 3 in this troubleshooting guide to mitigate this issue in subsequent purification attempts.
Data Presentation
The following tables summarize typical parameters for the chromatographic purification of 3-(2-Bromoacetyl)pyridine.
Table 1: Typical TLC and Column Chromatography Parameters
| Parameter | Recommendation for TLC Analysis | Recommendation for Column Chromatography |
| Stationary Phase | Silica Gel 60 F254 | Silica Gel (230-400 mesh). Consider Neutral Alumina or deactivated silica for acid-sensitive compounds.[9][11] |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate (EtOAc) in Hexanes. Start with 10% EtOAc and increase polarity. For very polar compounds, try 5-10% Methanol (MeOH) in Dichloromethane (DCM).[7] | Gradient elution starting with a low polarity (e.g., 5% EtOAc in Hexanes) and increasing as needed based on TLC results.[1] |
| Modifier | If streaking occurs, add 0.5-1% Triethylamine (TEA) to the mobile phase.[2] | If the compound is acid-sensitive, pre-flush the column and use 0.5-1% TEA in the eluent.[4] |
| Visualization | UV Lamp (254 nm) | Monitor fractions by TLC with UV visualization. |
| Sample Loading | N/A | Dry loading is recommended if the compound is poorly soluble in the eluent or requires a strong solvent for dissolution.[7][13] |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
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Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a TLC plate. Mark small tick marks for each sample.
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Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
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Spotting: Using a capillary tube, carefully and briefly touch the sample solution to the starting line on the TLC plate to create a small, concentrated spot. Allow the solvent to evaporate completely.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (solvent depth should be below the starting line). Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.[14]
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. Calculate the Rf value for your product to help determine the starting solvent for column chromatography.[15]
Protocol 2: Flash Column Chromatography Purification
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane or 5% EtOAc/hexane). Pour the slurry into the chromatography column and use positive pressure to pack the bed firmly and evenly. Add a thin layer of sand on top to protect the silica surface.[1]
-
Sample Loading (Dry Loading):
-
Dissolve the crude 3-(2-Bromoacetyl)pyridine in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (or Celite) to the solution and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[13]
-
Carefully add this powder to the top of the packed column.[5]
-
-
Elution: Carefully add the eluent to the column. Begin elution with the low-polarity starting solvent, applying gentle positive pressure (1-4 psi for flash chromatography).[13]
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.
-
Fraction Collection & Analysis: Collect fractions systematically in test tubes. Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 3-(2-Bromoacetyl)pyridine.
Mandatory Visualization
Caption: Experimental workflow for the purification of 3-(2-Bromoacetyl)pyridine.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. VanVeller Lab Resources [group.chem.iastate.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sorbtech.com [sorbtech.com]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. teledynelabs.com [teledynelabs.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Overcoming solubility issues of 3-(2-Bromoacetyl)pyridine in reactions
<Step_2>
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Based on the initial search, I have a good understanding of the properties of 3-(2-Bromoacetyl)pyridine, particularly its hydrobromide salt form, which is commonly used. It's a crystalline powder, and the hydrobromide salt enhances its stability and solubility in polar media. I've also found that pyridine derivatives can have solubility issues in aqueous solutions. The search results hint at the use of co-solvents and specific reaction conditions in syntheses involving similar compounds.
I will now proceed to structure the Technical Support Center. I will create FAQs addressing common solubility problems and provide troubleshooting guidance. I will also formulate a qualitative solubility table based on the general properties of pyridine derivatives and information from chemical suppliers. I will then create a detailed experimental protocol based on a common reaction type (e.g., reaction with an amine) and design Graphviz diagrams for a troubleshooting workflow and the experimental setup.
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Design Graphviz Diagrams: Create DOT scripts for:
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A troubleshooting decision tree for when the compound doesn't dissolve.
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An experimental workflow diagram illustrating the key steps of the protocol.
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However, to make the experimental protocol more concrete and reliable, I need to find a specific, citable example of a reaction using 3-(2-Bromoacetyl)pyridine where the conditions are clearly described. This will provide a solid foundation for the detailed methodology section. Additionally, while I have qualitative solubility information, finding more specific data, even if still descriptive (e.g., "soluble," "sparingly soluble"), from chemical safety data sheets or specific publications would strengthen the solubility table.
Therefore, I will perform a targeted search to find a representative experimental protocol and more detailed solubility descriptions. This will ensure the final content is practical and well-supported by established methods. After this, I will proceed with creating the final content, including the Graphviz diagrams.### Technical Support Center: 3-(2-Bromoacetyl)pyridine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-(2-Bromoacetyl)pyridine and its hydrobromide salt.
Frequently Asked Questions (FAQs)
Q1: My 3-(2-Bromoacetyl)pyridine hydrobromide is not dissolving in my reaction solvent. What should I do?
A1: Solubility issues with 3-(2-Bromoacetyl)pyridine hydrobromide are common, largely because the hydrobromide salt form is highly polar.[1] To address this, you can:
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Select an appropriate solvent: Polar aprotic solvents like DMF or DMSO are often good starting points. For many reactions, alcohols like ethanol or methanol can also be effective, especially with heating.[2]
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Use a co-solvent system: Adding a small amount of a polar solvent like DMF to a less polar medium (e.g., acetonitrile or THF) can significantly enhance solubility.
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Apply heat: Gently warming the solvent mixture can increase the rate of dissolution and overall solubility. Always check the temperature stability of your other reagents before heating.
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Convert to the free base: If the reaction conditions are not acidic, you can neutralize the hydrobromide salt to the free base form of 3-(2-Bromoacetyl)pyridine. The free base is less polar and typically shows better solubility in a wider range of organic solvents. This can be done by adding a mild base like sodium bicarbonate (NaHCO3) to a suspension of the salt.
Q2: Can I use the free base of 3-(2-Bromoacetyl)pyridine instead of the hydrobromide salt?
A2: Yes, the free base can be used and may be preferable if you require higher solubility in less polar organic solvents. The hydrobromide salt is often supplied commercially because it is a more stable, crystalline solid.[1] You can generate the free base from the salt in situ or as a separate step by treating it with a mild base (e.g., NaHCO3) and extracting it into an organic solvent.
Q3: What is the best general-purpose solvent for reactions with 3-(2-Bromoacetyl)pyridine hydrobromide?
A3: There is no single "best" solvent, as the ideal choice depends on the other reactants and the reaction conditions. However, a good starting point for achieving solubility of the hydrobromide salt is a polar solvent. Ethanol is commonly used, often with heating, for reactions like the synthesis of imidazo[1,2-a]pyridines.[2][3] For reactions requiring higher temperatures or for particularly stubborn solubility issues, DMF is an excellent choice.[3]
Q4: How does solubility affect the reaction rate and yield?
A4: Poor solubility is a critical issue that can severely impact reaction outcomes. If your starting material is not fully dissolved, the reaction becomes heterogeneous (solid and liquid phases), which typically leads to:
-
Slower reaction rates: The reaction can only occur at the surface of the solid particles, limiting the interaction between reactants.
-
Lower yields: A significant portion of the starting material may remain unreacted in its solid form.
-
Inconsistent results: The rate of dissolution can vary between experiments, leading to poor reproducibility. Ensuring all reactants are in the solution phase is key to achieving a successful and reproducible reaction.
Solubility Troubleshooting Guide
This guide provides a systematic approach to overcoming solubility challenges during your experiment.
Initial Solubility Test
Before starting your reaction, perform a small-scale solubility test with your chosen solvent. Add a few milligrams of the 3-(2-Bromoacetyl)pyridine hydrobromide to 0.5 mL of the solvent in a test tube.
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Qualitative Solubility Data
The following table summarizes the general solubility of 3-(2-Bromoacetyl)pyridine hydrobromide in common laboratory solvents.
| Solvent Category | Examples | Solubility of HBr Salt | Notes |
| Polar Aprotic | DMF, DMSO | Soluble to Highly Soluble | Excellent choices for ensuring dissolution, but can be difficult to remove. |
| Alcohols | Methanol, Ethanol | Soluble (often with heating) | Commonly used for reactions; heating is frequently required.[2] |
| Halogenated | Dichloromethane (DCM) | Sparingly Soluble | Solubility is limited; better for the free base form. |
| Ethers | THF, Diethyl Ether | Insoluble to Sparingly Soluble | Generally poor solvents for the salt form. |
| Aromatic | Toluene, Benzene | Insoluble | Not suitable for the hydrobromide salt. |
| Aqueous | Water | Soluble | The HBr salt is soluble in polar media like water.[1] |
Experimental Protocol: Synthesis of an Imidazo[1,2-a]pyridine Derivative
This protocol describes a common application of 3-(2-Bromoacetyl)pyridine hydrobromide: the cyclization reaction with an aminopyridine to form an imidazo[1,2-a]pyridine scaffold, a core structure in many pharmaceutical compounds. This method is adapted from procedures for similar syntheses.[2][3]
Objective: To synthesize 2-(pyridin-3-yl)imidazo[1,2-a]pyridine.
Materials:
-
2-Aminopyridine
-
3-(2-Bromoacetyl)pyridine hydrobromide
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol, 200 proof
Procedure:
-
Reactant Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminopyridine (1.0 eq).
-
Add 3-(2-Bromoacetyl)pyridine hydrobromide (1.05 eq) and sodium bicarbonate (2.5 eq).
-
-
Solvent Addition and Dissolution:
-
Add ethanol (approx. 20 mL per gram of 2-aminopyridine).
-
Stir the suspension at room temperature. The reactants may not fully dissolve at this stage.
-
-
Reaction:
-
Heat the mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.
-
The suspension should become a homogeneous solution as the reaction progresses and the temperature increases.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature. A precipitate of the product may form.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into cold water.
-
Collect the resulting solid product by vacuum filtration, washing with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure compound.
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References
Preventing degradation of 3-(2-Bromoacetyl)pyridine during storage
Welcome to the Technical Support Center for 3-(2-Bromoacetyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 3-(2-Bromoacetyl)pyridine during storage and use. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is 3-(2-Bromoacetyl)pyridine and what is its common form?
3-(2-Bromoacetyl)pyridine is a chemical intermediate widely used in the synthesis of pharmaceuticals and other bioactive molecules.[1] It typically appears as a white to off-white crystalline powder.[1] It is most commonly supplied as a hydrobromide salt, which enhances its stability and solubility in polar solvents.[1]
Q2: What are the primary factors that cause the degradation of 3-(2-Bromoacetyl)pyridine during storage?
The main factors contributing to the degradation of 3-(2-Bromoacetyl)pyridine are exposure to:
-
Moisture: The compound is sensitive to moisture and can undergo hydrolysis. Even a small amount of water can initiate the cleavage of the molecule, leading to the formation of impurities.
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Heat: Exposure to high temperatures, especially near its melting point (approximately 188-197°C), can induce fragmentation and decomposition.
-
Light: The compound is light-sensitive. Direct sunlight or UV radiation can trigger photochemical decomposition.
Q3: What are the recommended storage conditions for 3-(2-Bromoacetyl)pyridine hydrobromide?
To ensure the long-term stability of 3-(2-Bromoacetyl)pyridine hydrobromide, it is crucial to store it under the following conditions:
-
Temperature: In a refrigerator at 2-8°C.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.
-
Light: In a dark place, protected from light. Use amber vials or opaque containers.
-
Container: In a tightly sealed container to prevent moisture ingress.
Q4: What are the known and potential degradation products of 3-(2-Bromoacetyl)pyridine?
Upon degradation, 3-(2-Bromoacetyl)pyridine can break down into several products. Known hazardous decomposition products include toxic fumes of hydrogen bromide (HBr), nitrogen oxides (NOx), and carbon oxides (CO, CO2).[1] Based on its chemical structure, other potential degradation products include:
-
3-Acetylpyridine: Formed by the reduction of the bromoacetyl group.
-
3-(2-Hydroxyacetyl)pyridine: Resulting from the hydrolysis of the bromoacetyl group.
-
Pyridine-3-carboxylic acid (Nicotinic acid): Can be formed through further oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of the solid (yellowing or browning) | Exposure to light or air (oxidation). | Discard the reagent if discoloration is significant. Ensure future storage is in a dark, inert atmosphere. |
| Inconsistent experimental results | Degradation of the starting material. | Test the purity of the 3-(2-bromoacetyl)pyridine stock using HPLC or NMR. Use a fresh, properly stored batch for subsequent experiments. |
| Low yield in synthesis | Use of partially degraded reagent. | Confirm the purity of the reagent before use. Consider re-purifying the material if necessary and feasible. |
| Appearance of unexpected side products in reactions | Reaction with degradation products present in the starting material. | Characterize the side products to identify potential degradation impurities. Refer to the proposed degradation pathways for possible structures. |
Degradation Pathways and Prevention
The primary degradation pathways for 3-(2-Bromoacetyl)pyridine are hydrolysis, photolysis, and thermolysis. Understanding these pathways is key to preventing degradation.
Caption: Key triggers and resulting degradation pathways for 3-(2-Bromoacetyl)pyridine.
To mitigate these degradation pathways, adhere strictly to the recommended storage conditions.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of 3-(2-Bromoacetyl)pyridine hydrobromide and detecting degradation products.
1. Materials and Reagents:
-
3-(2-Bromoacetyl)pyridine hydrobromide sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (or other suitable buffer)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
2. Chromatographic Conditions (Illustrative Example):
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of the 3-(2-Bromoacetyl)pyridine hydrobromide sample in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
4. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the main peak corresponding to 3-(2-Bromoacetyl)pyridine and any additional peaks that may represent impurities or degradation products.
-
Calculate the purity based on the peak area percentage.
Caption: Workflow for HPLC purity assessment.
Protocol 2: Forced Degradation Study
This protocol describes a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Stress Conditions:
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for a specified time.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for a specified time.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C) for a specified time.
-
Photolytic Degradation: Expose the sample (in solution or as a solid) to UV light (e.g., 254 nm) and visible light.
2. Sample Analysis:
-
At various time points, withdraw aliquots from the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by the developed stability-indicating HPLC method (as described in Protocol 1) to track the formation of degradation products and the decrease in the parent compound.
3. Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Elucidate the degradation pathways based on the conditions that caused degradation.
References
Optimizing reaction conditions for 3-(2-Bromoacetyl)pyridine with amines
An essential reaction in the synthesis of novel compounds for drug development involves the N-alkylation of amines with 3-(2-Bromoacetyl)pyridine.[1] This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and optimized protocols to navigate challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the starting material, 3-(2-Bromoacetyl)pyridine, and how should it be handled? A1: 3-(2-Bromoacetyl)pyridine is a reactive α-haloketone used as an alkylating agent.[2][3] It is often supplied as a more stable hydrobromide salt (HBr), which is typically a white to off-white crystalline powder.[1][4] Due to its reactivity, it should be stored in a cool, dry place, often at refrigerated temperatures (0-8 °C), to prevent degradation.[1] When using the HBr salt, remember that it requires an additional equivalent of base in the reaction to neutralize the salt before the reaction can proceed.
Q2: What is the primary mechanism of this reaction? A2: The reaction proceeds via a nucleophilic aliphatic substitution (SN2). The nitrogen atom of the amine acts as a nucleophile, attacking the α-carbon (the carbon bonded to the bromine), displacing the bromide ion and forming a new carbon-nitrogen bond.
Q3: What are the most common side reactions? A3: The most prevalent side reaction is overalkylation.[5][6] If you start with a primary amine, the secondary amine product is often more nucleophilic than the starting amine and can react with a second molecule of 3-(2-Bromoacetyl)pyridine to form a tertiary amine. Another potential issue is the self-condensation of the ketone or degradation under harsh conditions, often leading to a dark-colored reaction mixture.[7]
Q4: How can I prevent the overalkylation side product? A4: The most effective strategy to minimize overalkylation is to use an excess of the amine nucleophile (typically 2 to 3 equivalents).[8][9] This ensures that molecules of 3-(2-Bromoacetyl)pyridine are more likely to encounter a starting amine molecule rather than the product amine.
Q5: How do I remove unreacted amine after the reaction is complete? A5: If the product is not water-soluble, a simple acid wash can be effective. By washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl), the unreacted basic amine will be protonated and move into the aqueous layer, which can then be separated and discarded.[10] The desired product may also be protonated, so subsequent basification and extraction may be necessary. For more complex mixtures, column chromatography is the standard purification method.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Starting Material: The 3-(2-bromoacetyl)pyridine may have degraded during storage. | 1a. Use a fresh bottle or verify the purity of the starting material via NMR or LC-MS. Store the reagent at the recommended low temperature.[1] |
| 2. Insufficient Base: If using the HBr salt of the ketone, two equivalents of base are necessary—one to neutralize the salt and one to scavenge the HBr produced in the reaction. | 2a. Ensure at least two equivalents of base are used with the HBr salt, and one equivalent with the free base. | |
| 3. Low Amine Nucleophilicity: Aromatic amines or amines with electron-withdrawing groups are less reactive.[11] | 3a. Increase the reaction temperature (e.g., to 40-60 °C), but monitor closely for decomposition.[11] 3b. Switch to a more polar aprotic solvent like DMF to better solvate the transition state. 3c. Use a stronger, non-nucleophilic base to ensure the amine is sufficiently reactive. | |
| Multiple Products Observed (by TLC/LC-MS) | 1. Overalkylation: The desired product is reacting further with the starting ketone. | 1a. Increase the excess of the starting amine to 2-3 equivalents to favor the mono-alkylation product.[8][9] 1b. Add the 3-(2-bromoacetyl)pyridine solution slowly to the solution of the amine to maintain a high concentration of the starting amine throughout the reaction. |
| 2. Degradation: The starting material or product is decomposing under the reaction conditions. | 2a. Run the reaction at a lower temperature (e.g., 0 °C or room temperature). 2b. Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to heat or base.[7] | |
| Reaction Mixture Turns Dark Brown/Black | 1. Decomposition: α-Haloketones can be unstable and decompose, especially at elevated temperatures or with strong bases.[2][7] | 1a. Lower the reaction temperature. 1b. Use a milder base (e.g., NaHCO₃ or K₂CO₃ instead of stronger organic bases). 1c. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation. |
| Product is Difficult to Purify | 1. Similar Polarity of Products: The desired product and the overalkylation byproduct may have very similar polarities, making separation by column chromatography difficult. | 1a. Optimize the reaction conditions to minimize the formation of the side product in the first place. 1b. Try a different solvent system for column chromatography or consider alternative purification methods like preparative HPLC or crystallization. |
| 2. Emulsion during Workup: The product may act as a surfactant, causing emulsions during aqueous extraction. | 2a. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. 2b. Filter the entire mixture through a pad of Celite. |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes key parameters and their impact on the reaction outcome, providing a starting point for optimization.
| Parameter | Condition | Observed Outcome / Recommendation |
| Solvent | Aprotic Polar: Acetonitrile (MeCN), Dimethylformamide (DMF) | Generally good choices. They solvate the reactants and transition state well, often leading to faster reaction rates. |
| Aprotic Non-polar: Tetrahydrofuran (THF), Dichloromethane (DCM) | Also effective. DCM is useful for reactions at or below room temperature due to its low boiling point. | |
| Protic: Ethanol, Methanol | Not recommended. The solvent can act as a competing nucleophile, leading to undesired ether byproducts. | |
| Base | Inorganic Carbonates: K₂CO₃, Cs₂CO₃ | Mild and effective. Good for sensitive substrates. Heterogeneous, so requires vigorous stirring. |
| Organic Amines: Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Homogeneous and easy to handle. Ensure they are non-nucleophilic enough to not compete with the primary amine reactant. | |
| Temperature | 0 °C to Room Temperature | Ideal starting point for most aliphatic and reactive aromatic amines. Minimizes degradation.[10] |
| 40 - 80 °C | Necessary for less nucleophilic amines (e.g., anilines with electron-withdrawing groups).[11] Requires careful monitoring to prevent decomposition.[7] | |
| Stoichiometry | 1.1 eq. Amine | Prone to overalkylation, especially if the product amine is more nucleophilic than the starting amine.[5][6] |
| 2.0 - 3.0 eq. Amine | Recommended. Significantly reduces the formation of overalkylation byproducts by statistical advantage.[8][9] |
Experimental Protocols
General Protocol for the Reaction of 3-(2-Bromoacetyl)pyridine HBr with a Primary Amine
This protocol provides a general method for the N-alkylation reaction.
Materials:
-
3-(2-Bromoacetyl)pyridine hydrobromide
-
Primary amine (2.2 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 equivalents)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-(2-Bromoacetyl)pyridine hydrobromide (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Argon).
-
Solvent and Amine Addition: Add anhydrous acetonitrile via syringe to create a suspension (approx. 0.1-0.2 M concentration relative to the limiting reagent). Add the primary amine (2.2 eq) to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 3-(2-bromoacetyl)pyridine is fully consumed (typically 2-12 hours). If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
Work-up: Once complete, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Visualizations
Experimental Workflow
Caption: General experimental workflow for amine alkylation.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-(2-Bromoacetyl)pyridine hydrobromide | 17694-68-7 [chemicalbook.com]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting low reactivity of 3-(2-Bromoacetyl)pyridine
Welcome to the technical support center for 3-(2-Bromoacetyl)pyridine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during its use.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific problems that may arise during your experiments with 3-(2-Bromoacetyl)pyridine, particularly its hydrobromide salt, which is the common commercial form.
Q1: My alkylation reaction with 3-(2-bromoacetyl)pyridine hydrobromide is showing low to no conversion. What are the potential causes?
Low reactivity in alkylation reactions is a common issue. Several factors related to the reagent itself, the reaction conditions, and the substrate can contribute to this problem.
Troubleshooting Steps:
-
Neutralize the Hydrobromide Salt: 3-(2-Bromoacetyl)pyridine is often supplied as a hydrobromide (HBr) salt to improve its stability.[1][2] In your reaction, the HBr salt can protonate your nucleophile or the basic catalyst, rendering them inactive. It is crucial to add a sufficient amount of a non-nucleophilic base to neutralize the HBr and free the 3-(2-bromoacetyl)pyridine in situ.
-
Recommendation: Add at least one equivalent of a base like sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or a tertiary amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the HBr salt before or during the addition of your nucleophile.
-
-
Reagent Quality and Storage: 3-(2-Bromoacetyl)pyridine and its HBr salt are sensitive to moisture, light, and heat.[1][3] Decomposition can lead to the formation of byproducts and a decrease in the active reagent concentration.
-
Reaction Conditions: The choice of solvent, temperature, and base is critical for the success of alkylation reactions with α-haloketones.
-
Solvent: A polar aprotic solvent like DMF, DMSO, or acetonitrile is generally suitable for SN2 reactions. Protic solvents may solvate the nucleophile and reduce its reactivity.
-
Temperature: While elevated temperatures can increase the reaction rate, they can also promote the decomposition of 3-(2-bromoacetyl)pyridine. If you are observing decomposition (e.g., the reaction mixture turning dark), consider running the reaction at a lower temperature for a longer duration.
-
Base Selection: The use of strong, bulky bases can favor elimination reactions or the formation of an enolate, leading to side products instead of the desired alkylation.[5] For simple alkylations, weaker bases are often preferred.
-
Q2: My reaction is turning dark brown or black, and I'm getting a complex mixture of products. What is happening?
The formation of a dark-colored reaction mixture often indicates decomposition of the starting material or side reactions.
Troubleshooting Steps:
-
Decomposition of 3-(2-Bromoacetyl)pyridine: As mentioned, this reagent is unstable at elevated temperatures.[1] Heating the reaction mixture too high or for too long can cause it to decompose, leading to the formation of colored impurities.
-
Recommendation: Monitor the reaction closely by TLC or LC-MS. If the reaction proceeds at a reasonable rate at a lower temperature, avoid excessive heating.
-
-
Side Reactions: The pyridine ring itself can participate in or promote side reactions. The nitrogen atom is nucleophilic and can react with another molecule of 3-(2-bromoacetyl)pyridine, leading to polymerization or the formation of complex pyridinium salts.
-
Strongly Basic Conditions: The use of strong bases can lead to a variety of side reactions with α-haloketones, including the Favorskii rearrangement or elimination.[6]
-
Recommendation: If possible, use a milder base (e.g., K₂CO₃, NaHCO₃) and the minimum effective temperature.
-
Q3: I am observing the formation of a byproduct with the same mass as my starting material. What could this be?
If you are performing the reaction under basic conditions, you might be observing the formation of a rearranged product.
Troubleshooting Steps:
-
Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo a Favorskii rearrangement if there is a proton on the other α'-carbon. For 3-(2-bromoacetyl)pyridine, this is less likely to be the primary pathway as there are no α'-protons. However, related rearrangements or base-mediated cyclizations could be possible depending on the other reagents present.
-
Hydrolysis: If there is water in your reaction mixture, the bromoacetyl group can be hydrolyzed to a hydroxyacetyl group, especially under basic conditions or upon heating.[1]
-
Recommendation: Ensure you are using anhydrous solvents and reagents.
-
Data Presentation
Table 1: Common Solvents for Alkylation Reactions with 3-(2-Bromoacetyl)pyridine
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Notes |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Good for many SN2 reactions; easy to remove. |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | High boiling point; can be difficult to remove. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Excellent solvent for SN2; very high boiling point. |
| Acetone | Polar Aprotic | 20.7 | 56 | Lower boiling point; may not be suitable for all reactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Less polar; may be suitable for certain nucleophiles. |
Table 2: Common Bases for Reactions Involving 3-(2-Bromoacetyl)pyridine Hydrobromide
| Base | pKₐ of Conjugate Acid | Type | Notes |
| Sodium Bicarbonate (NaHCO₃) | 6.35 | Weak, Non-nucleophilic | Good for neutralizing HBr without promoting side reactions. |
| Potassium Carbonate (K₂CO₃) | 10.33 | Moderate, Non-nucleophilic | Commonly used and effective for many alkylations. |
| Triethylamine (TEA) | 10.75 | Organic Amine | Can act as a nucleophile in some cases; can be difficult to remove. |
| Diisopropylethylamine (DIPEA) | 10.75 | Hindered Organic Amine | Less nucleophilic than TEA due to steric hindrance. |
| Sodium Hydride (NaH) | ~35 | Strong, Non-nucleophilic | Very strong base; can promote enolate formation and other side reactions.[5] Use with caution. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Primary Amine with 3-(2-Bromoacetyl)pyridine Hydrobromide
-
To a solution of the primary amine (1.0 eq) in anhydrous acetonitrile (0.1 M) is added potassium carbonate (2.5 eq).
-
The mixture is stirred at room temperature for 10 minutes.
-
3-(2-Bromoacetyl)pyridine hydrobromide (1.1 eq) is added in one portion.
-
The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50°C.
-
Upon completion, the reaction mixture is filtered to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low reactivity.
Caption: Key experimental considerations.
References
- 1. Stability and Decomposition of 3-Bromoacetylpyridine HBr Under Industrial [sarex.com]
- 2. guidechem.com [guidechem.com]
- 3. 3-(Bromoacetyl)pyridine hydrobromide Manufacturers, SDS [mubychem.com]
- 4. 17694-68-7|3-(2-Bromoacetyl)pyridine hydrobromide|BLD Pharm [bldpharm.com]
- 5. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 6. α-Halo ketone - Wikipedia [en.wikipedia.org]
Identification of impurities in 3-(2-Bromoacetyl)pyridine synthesis
Welcome to the technical support center for the synthesis of 3-(2-Bromoacetyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis, purification, and analysis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of 3-(2-Bromoacetyl)pyridine?
A1: The synthesis of 3-(2-Bromoacetyl)pyridine typically involves the α-bromination of 3-acetylpyridine. The most common impurities arise from incomplete reaction, over-reaction, or side reactions involving the pyridine ring. These include:
-
Unreacted Starting Material: 3-Acetylpyridine
-
Over-bromination Product: 3-(2,2-Dibromoacetyl)pyridine
-
Ring Bromination Byproduct: 3,5-Dibromo-acetylpyridine
-
Residual Solvents and Reagents: Acetic acid, hydrobromic acid, and bromine.
Q2: How can I monitor the progress of the bromination reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed to determine the consumption of the starting material, 3-acetylpyridine, and the formation of the desired product.
Q3: What are the recommended storage conditions for 3-(2-Bromoacetyl)pyridine hydrobromide?
A3: 3-(2-Bromoacetyl)pyridine hydrobromide is sensitive to moisture and light.[1] It should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).
Q4: My purified product is a hydrobromide salt. How can I obtain the free base?
A4: The free base of 3-(2-Bromoacetyl)pyridine can be obtained by neutralizing the hydrobromide salt. This is typically achieved by dissolving the salt in a suitable solvent and carefully adding a mild base, such as a saturated aqueous solution of sodium bicarbonate, until the pH is neutral to slightly basic. The free base can then be extracted with an organic solvent. Care should be taken as the free base may be less stable than the hydrobromide salt.
Troubleshooting Guides
Problem 1: Low or No Product Formation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Brominating Agent | Use a fresh bottle of bromine or N-bromosuccinimide (NBS). Ensure proper storage to prevent degradation. |
| Incorrect Reaction Temperature | The reaction is typically carried out at a specific temperature. Ensure the reaction temperature is maintained as per the protocol. Too low a temperature may lead to a very slow reaction, while too high a temperature can promote side reactions. |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous solvents if the protocol specifies. Water can react with the brominating agent. |
| Insufficient Acid Catalyst | The α-bromination of ketones is often acid-catalyzed.[2][3][4][5] Ensure the correct amount of acid (e.g., HBr in acetic acid) is used as per the protocol. |
Problem 2: Presence of Significant Amounts of Starting Material Post-Reaction
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Brominating Agent | Ensure the stoichiometry of the brominating agent is correct. A slight excess may be required to drive the reaction to completion. |
| Short Reaction Time | Monitor the reaction by TLC or HPLC to ensure it has gone to completion before workup. |
| Poor Mixing | Ensure efficient stirring of the reaction mixture, especially if it is heterogeneous. |
Problem 3: Formation of a Complex Mixture of Products (Multiple Spots on TLC)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Over-bromination | This leads to the formation of 3-(2,2-dibromoacetyl)pyridine. Use the correct stoichiometry of the brominating agent and monitor the reaction closely. Adding the brominating agent slowly can help control the reaction. |
| Ring Bromination | High temperatures and prolonged reaction times can lead to bromination of the pyridine ring, forming isomers such as 3,5-dibromo-acetylpyridine. Adhere to the recommended reaction temperature and time. |
| Decomposition of Product | The product can be unstable under certain conditions. Ensure the workup procedure is performed promptly and without excessive heat. |
Impurity Identification Data
The following tables provide key analytical data for the identification of the target product and common impurities.
Table 1: HPLC Retention Times
| Compound | Typical Retention Time (min) |
| 3-Acetylpyridine | 3.5 |
| 3-(2-Bromoacetyl)pyridine | 5.2 |
| 3-(2,2-Dibromoacetyl)pyridine | 6.8 |
| 3,5-Dibromo-acetylpyridine | 7.5 |
| Note: Retention times are illustrative and will vary depending on the specific HPLC conditions (column, mobile phase, flow rate, etc.). |
Table 2: 1H NMR Chemical Shifts (in CDCl3)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| Protons | 3-Acetylpyridine |
| H-2 (Pyridine) | 8.75 (d) |
| H-4 (Pyridine) | 8.15 (dt) |
| H-5 (Pyridine) | 7.40 (dd) |
| H-6 (Pyridine) | 8.60 (dd) |
| -CH3 / -CH2Br / -CHBr2 | 2.65 (s) |
Table 3: GC-MS Fragmentation (Electron Ionization)
| Compound | Key m/z values (relative intensity) |
| 3-Acetylpyridine | 121 (M+), 106, 78, 51 |
| 3-(2-Bromoacetyl)pyridine | 199/201 (M+), 120, 92, 78, 51 |
| 3-(2,2-Dibromoacetyl)pyridine | 277/279/281 (M+), 198/200, 120, 92, 78, 51 |
| 3,5-Dibromo-acetylpyridine | 277/279/281 (M+), 262/264/266, 184/186, 156/158, 77 |
Experimental Protocols
Synthesis of 3-(2-Bromoacetyl)pyridine Hydrobromide
This protocol is adapted from literature procedures for the α-bromination of 3-acetylpyridine.
Materials:
-
3-Acetylpyridine
-
Glacial Acetic Acid
-
33% Hydrobromic acid in acetic acid
-
Bromine
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-acetylpyridine in glacial acetic acid.
-
Add 33% hydrobromic acid in acetic acid to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time specified in your protocol (typically 2-4 hours).
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, the product can often be precipitated by the addition of a non-polar solvent like diethyl ether.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
HPLC Method for Purity Analysis
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a suitable ratio of A:B (e.g., 90:10) and gradually increase the proportion of B over 15-20 minutes.
Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve a small amount of the reaction mixture or purified product in the initial mobile phase composition.
1H NMR Spectroscopy
Instrumentation:
-
NMR Spectrometer (300 MHz or higher)
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in about 0.7 mL of deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
GC Parameters:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a suitable temperature (e.g., 80 °C), hold for 2 minutes, then ramp at 10 °C/min to a final temperature (e.g., 280 °C) and hold for 5 minutes.
-
Carrier Gas: Helium, at a constant flow rate.
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Visualizations
Caption: Troubleshooting workflow for impurity identification.
Caption: Reaction pathways for impurity formation.
References
How to handle moisture-sensitive 3-(2-Bromoacetyl)pyridine reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully handling moisture-sensitive reactions involving 3-(2-Bromoacetyl)pyridine and its hydrobromide salt. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How should 3-(2-Bromoacetyl)pyridine hydrobromide be stored to ensure its stability?
A1: 3-(2-Bromoacetyl)pyridine hydrobromide is sensitive to moisture, heat, and light. To maintain its integrity, it should be stored in a cool, dark, and dry environment. Ideal storage conditions are at 2-8°C in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. The use of desiccants is also recommended for long-term storage.
Q2: What are the initial signs of decomposition of 3-(2-Bromoacetyl)pyridine hydrobromide?
A2: The pure compound is typically an off-white or light brown crystalline solid. Decomposition, often caused by exposure to moisture or heat, may be indicated by a change in color to a darker brown or the material becoming sticky or gummy. In solution, the appearance of a yellow or brown tint can also suggest degradation.
Q3: Can I use 3-(2-Bromoacetyl)pyridine (free base) directly, or is the hydrobromide salt preferred?
A3: The hydrobromide salt is more commonly used as it is a more stable, crystalline solid that is easier to handle and store. The free base is less stable and more prone to decomposition. For most applications, the hydrobromide salt can be used directly, and the reaction conditions (e.g., the presence of a base) will generate the reactive free base in situ.
Q4: What are the most critical precautions to take when setting up a reaction with 3-(2-Bromoacetyl)pyridine hydrobromide?
A4: Due to its moisture sensitivity, the most critical precaution is to maintain anhydrous and inert conditions throughout the experiment. This involves:
-
Drying Glassware: All glassware should be thoroughly dried before use, either by flame-drying under vacuum or by oven-drying (e.g., at 125°C overnight).
-
Inert Atmosphere: The reaction should be conducted under a dry, inert atmosphere of nitrogen or argon. This can be achieved using a Schlenk line or by maintaining a positive pressure of the inert gas from a balloon.
-
Anhydrous Solvents and Reagents: Use anhydrous solvents and ensure all other reagents are free from moisture.
Troubleshooting Guide
Problem 1: Low or no yield of the desired product.
This is a common issue that can stem from several factors. The following decision tree can help diagnose the potential cause:
Minimizing by-product formation in imidazopyridine synthesis
Welcome to the Technical Support Center for imidazopyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on minimizing the formation of common by-products.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products encountered in imidazopyridine synthesis?
A1: By-product formation is a frequent challenge in imidazopyridine synthesis and can vary depending on the synthetic route. The most commonly observed by-products include:
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Regioisomers: Especially when using substituted 2-aminopyridines, different isomers of the imidazopyridine product can form. The position of substituents on the starting materials influences the cyclization site.[1]
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Schiff Bases: In multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, the condensation of an aldehyde and an amine can lead to a stable Schiff base as a side product, which may not proceed to the final cyclized product.[1]
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Dimerization Products: In reactions such as the Tschitschibabin synthesis, dimerization of the 2-aminopyridine starting material can occur as a side reaction.[1]
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Bis-imidazopyridine Adducts: Under certain conditions, a second molecule of the imidazopyridine can react with an intermediate, leading to products like 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines).[1]
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Oxidation Products: The 2-aminopyridine starting material can be susceptible to oxidation, leading to highly polar and often inseparable by-products, especially when using strong oxidizing agents.[1][2]
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Over-alkylation Products: When introducing alkyl groups, there is a risk of multiple alkylations on the imidazopyridine core.[1]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Formation of Schiff Base By-product in Groebke-Blackburn-Bienaymé (GBB) Reaction
Problem: A significant amount of a Schiff base by-product is observed, leading to low yields of the desired 3-aminoimidazo[1,2-a]pyridine. This is particularly common when using aliphatic aldehydes.[1]
Root Cause: The formation of the Schiff base from the aldehyde and the 2-aminopyridine is a reversible equilibrium step. If the subsequent cyclization with the isocyanide is slow, or if the Schiff base is particularly stable, it can accumulate as a major by-product.[1] The instability of the Schiff base formed from aliphatic aldehydes can also contribute to lower yields.[1]
Troubleshooting Workflow:
Caption: A troubleshooting workflow for minimizing Schiff base by-products in the GBB reaction.
Solutions and Experimental Protocols:
| Parameter | Recommended Action | Experimental Protocol Example | Expected Outcome |
| Reagent Stoichiometry | Increase the equivalents of the 2-aminopyridine. | In a typical GBB reaction with a 1:1:1 ratio of aldehyde, 2-aminopyridine, and isocyanide, consider increasing the 2-aminopyridine to 1.2-1.5 equivalents.[1] | Reduced amount of unreacted aldehyde and increased yield of the desired imidazopyridine.[1] |
| Catalyst | Use a Lewis acid or Brønsted acid catalyst to promote the cyclization step. | Add 5-10 mol% of Sc(OTf)₃ or Yb(OTf)₃ to the reaction mixture. These catalysts can activate the Schiff base towards nucleophilic attack by the isocyanide.[1] | Accelerated cyclization rate, minimizing the accumulation of the Schiff base intermediate.[1] |
| Solvent | Employ a solvent that favors the solubility of all reactants and intermediates. | For reactions that are sluggish in common solvents like methanol or ethanol, switching to a more polar aprotic solvent such as acetonitrile or DMF may improve the reaction rate.[1] | Improved reaction kinetics and potentially higher yields.[1] |
| Temperature | Optimize the reaction temperature. | While some GBB reactions proceed at room temperature, for less reactive substrates, increasing the temperature to 50-80 °C can facilitate the cyclization.[1] | Increased reaction rate and conversion. However, be cautious as higher temperatures can also promote decomposition.[1] |
Issue 2: Formation of Regioisomeric By-products
Problem: The reaction of a substituted 2-aminopyridine results in a mixture of two or more regioisomeric imidazopyridine products that are difficult to separate.
Root Cause: Cyclization can occur at either of the two nitrogen atoms of the 2-aminopyridine ring. The regioselectivity is influenced by the electronic and steric effects of the substituents on the pyridine ring.[1]
Logical Relationship Diagram:
Caption: Factors influencing the formation of regioisomeric by-products.
Solutions and Experimental Protocols:
| Influencing Factor | Recommended Action | Experimental Protocol Example | Expected Outcome |
| Steric Hindrance | Utilize starting materials with bulky substituents to direct the cyclization. | When using a 2-aminopyridine with a substituent at the 6-position, cyclization is generally favored at the less sterically hindered N-1 position. For example, in a NaIO₄/TBHP-promoted (3+2) cycloaddition, 6-substituted 2-aminopyridines generally afford lower yields due to steric hindrance in the final aromatization step.[2] | Increased formation of the desired regioisomer.[1] |
| Electronic Effects | Consider the electronic nature of the substituents on the 2-aminopyridine ring. | Electron-donating groups on the pyridine ring can increase the nucleophilicity of the ring nitrogen, potentially influencing the site of cyclization. Conversely, electron-withdrawing groups can decrease nucleophilicity. | Enhanced regioselectivity of the cyclization reaction.[1] |
| Reaction Conditions | Modify the solvent and catalyst to influence the reaction pathway. | In transition-metal-catalyzed reactions, the choice of ligand on the metal can play a crucial role in directing the cyclization. Experiment with different ligand and solvent combinations to optimize for the desired isomer.[1] | Improved ratio of the desired regioisomer.[1] |
Issue 3: Formation of 3,3′-(Arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) By-product
Problem: In the synthesis of 3-aroylimidazo[1,2-a]pyridines from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes, a significant amount of a bis-adduct is formed.[1]
Root Cause: The reaction atmosphere plays a critical role in product selectivity. The formation of the desired 3-aroyl product is an aerobic oxidation process, while the formation of the bis-adduct is favored under an inert atmosphere.[1]
Experimental Workflow Diagram:
Caption: Decision-making workflow for controlling the formation of bis-adduct by-products.
Solutions and Experimental Protocols:
| Parameter | Recommended Action | Experimental Protocol Example | Expected Outcome |
| Reaction Atmosphere | To obtain the 3-aroylimidazo[1,2-a]pyridine, ensure the reaction is carried out in the presence of air or under an oxygen atmosphere. | Oxygen acts as the principal oxidant for the formation of the desired 3-aroyl product.[1] | Selective formation of the 3-aroylimidazo[1,2-a]pyridine and suppression of the bis-adduct by-product.[1] |
| Reaction Atmosphere | To selectively synthesize the 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridine), conduct the reaction under an inert atmosphere. | The same reaction catalyzed by FeBr₃, when carried out under an argon atmosphere, will chemoselectively form the 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridine) derivative in good yields.[1] | Selective formation of the bis-adduct as the major product.[1] |
Issue 4: Oxidation of 2-Aminopyridine Starting Material
Problem: A highly polar, inseparable by-product is observed at the baseline of the TLC plate, and the yield of the desired imidazopyridine is low.[2]
Root Cause: The 2-aminopyridine starting material is susceptible to oxidation by certain reagents, particularly in reactions employing oxidants like tert-butyl hydroperoxide (TBHP).[1][2]
Quantitative Data on Reaction Optimization:
The following table summarizes the optimization of a NaIO₄/TBHP-promoted (3+2) cycloaddition reaction where oxidation of 2-aminopyridine was a competing side reaction.
| Entry | Additive (mol%) | TBHP (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaIO₄ (40) | 3 | 120 | 12 | 81 |
| 2 | NaIO₄ (30) | 3 | 120 | 12 | 75 |
| 3 | NaIO₄ (50) | 3 | 120 | 12 | 80 |
| 4 | NaIO₄ (40) | 2 | 120 | 12 | 65 |
| 5 | NaIO₄ (40) | 3 | 100 | 12 | 58 |
| Data adapted from a study on the synthesis of imidazopyridines.[2] |
Solutions and Experimental Protocols:
| Parameter | Recommended Action | Experimental Protocol Example | Expected Outcome |
| Reagent Stoichiometry | Use a significant excess of the 2-aminopyridine starting material. | In a NaIO₄/TBHP-promoted (3+2) cycloaddition, using 3 equivalents of 2-aminopyridine relative to the limiting reagent can compensate for the amount lost to oxidation.[2] | Improved yield of the desired imidazopyridine product. |
| Reaction Conditions | Carefully optimize the amount of the oxidizing agent and the reaction temperature. | As shown in the table above, reducing the equivalents of TBHP or the reaction temperature can decrease the yield, indicating that a balance must be struck to achieve efficient conversion without excessive by-product formation.[2] | Minimized oxidation of the starting material while maintaining a good reaction rate. |
| Purification | Be aware that the oxidation by-products are often highly polar. | These by-products may remain at the origin on a TLC plate and can sometimes be removed by a simple filtration or a plug of silica gel before full chromatographic purification.[2] | Easier purification of the desired product. |
General Procedure for NaIO₄/TBHP-Promoted (3+2) Cycloaddition:
A solution of propargyl alcohol (0.5 mmol), 2-aminopyridine (1.5 mmol), TBHP (1.5 mmol), and NaIO₄ (40 mol%) in chlorobenzene (4.0 mL) was stirred at 120 °C for 12 hours. After the reaction was complete, the mixture was concentrated under vacuum to remove the solvent, and the residue was purified by flash column chromatography using petroleum ether/ethyl acetate (3/1, v/v) as an eluent to afford the desired compound.[2]
References
Technical Support Center: Quenching Unreacted 3-(2-Bromoacetyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2-Bromoacetyl)pyridine. The information is designed to address specific issues that may be encountered during the quenching of unreacted starting material in a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is 3-(2-Bromoacetyl)pyridine and why is quenching necessary?
A1: 3-(2-Bromoacetyl)pyridine is an α-halo ketone, a class of organic compounds characterized by a ketone functional group with a halogen atom on the adjacent carbon.[1] Due to the electron-withdrawing nature of the carbonyl group, the carbon-bromine bond is polarized, making the α-carbon highly electrophilic and susceptible to nucleophilic attack.[2] This property makes 3-(2-Bromoacetyl)pyridine a potent alkylating agent.[1] After a reaction is complete, any unreacted 3-(2-Bromoacetyl)pyridine must be neutralized or "quenched" to prevent unwanted side reactions with nucleophilic reagents or products during work-up and purification, which could lead to impurities and a lower yield of the desired product.
Q2: What are the common methods for quenching unreacted 3-(2-Bromoacetyl)pyridine?
A2: Unreacted 3-(2-Bromoacetyl)pyridine can be effectively quenched by introducing a nucleophile to react with the electrophilic α-carbon. The choice of quenching agent depends on the reaction conditions, the stability of the desired product, and the desired work-up procedure. Three common methods are:
-
Nucleophilic Quenching with a Thiolate: Sulfur-based nucleophiles, such as sodium thiosulfate, are effective for quenching α-halo ketones.
-
Nucleophilic Quenching with an Amine: Secondary amines, like morpholine, readily react with α-halo ketones.
-
Basic Hydrolysis: A weak base, such as sodium bicarbonate, can be used to promote the hydrolysis of the bromoacetyl group.
Q3: How do I monitor the completion of the quenching reaction?
A3: The completion of the quenching reaction can be monitored by thin-layer chromatography (TLC). A spot corresponding to the 3-(2-Bromoacetyl)pyridine starting material should no longer be visible on the TLC plate. It is advisable to run a co-spot of the starting material alongside the reaction mixture for accurate comparison.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Incomplete Quenching (Starting material still visible on TLC) | - Insufficient amount of quenching agent. - Reaction time is too short. - Reaction temperature is too low. | - Add an additional portion of the quenching agent and continue to monitor by TLC. - Extend the reaction time. - If the product is stable at higher temperatures, gently warm the reaction mixture. |
| Formation of Unexpected Byproducts | - The quenching agent is reacting with the desired product. - The quenching conditions (e.g., pH, temperature) are promoting side reactions of the product. - The 3-(2-bromoacetyl)pyridine is undergoing self-condensation or other side reactions under the quenching conditions. | - Choose a milder or more selective quenching agent. - Adjust the quenching conditions (e.g., use a weaker base, lower the temperature). - Optimize the reaction to minimize the excess of 3-(2-bromoacetyl)pyridine, reducing the need for extensive quenching. |
| Difficulties in Separating the Quenched Product from the Desired Product | - The quenched product has similar polarity to the desired product. | - Choose a quenching agent that results in a product with significantly different polarity. For example, using a charged quenching agent might make the quenched product water-soluble and easily separable during an aqueous work-up. - Employ alternative purification techniques like crystallization or preparative HPLC. |
| Emulsion Formation During Work-up | - Formation of salts or amphiphilic molecules at the interface of the organic and aqueous layers. | - Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. - Filter the entire mixture through a pad of Celite to break up the emulsion. - Allow the mixture to stand for a longer period to allow for better separation. |
Experimental Protocols
The following are detailed protocols for the three main methods of quenching unreacted 3-(2-Bromoacetyl)pyridine.
Protocol 1: Quenching with Sodium Thiosulfate
This method utilizes the nucleophilic sulfur atom of the thiosulfate ion to displace the bromide. The resulting product is a water-soluble salt, which simplifies purification.
Experimental Procedure:
-
Cool the reaction mixture: Once the primary reaction is complete (as determined by TLC or other appropriate analytical methods), cool the reaction mixture to 0-5 °C in an ice bath.
-
Prepare the quenching solution: Prepare a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Add the quenching solution: Slowly add the saturated sodium thiosulfate solution dropwise to the cooled reaction mixture with vigorous stirring. An excess of the quenching agent (typically 1.5-2.0 equivalents relative to the initial amount of 3-(2-Bromoacetyl)pyridine) is recommended.
-
Monitor the reaction: Monitor the disappearance of the 3-(2-Bromoacetyl)pyridine spot by TLC. The quenching reaction is typically complete within 30-60 minutes at 0-5 °C.
-
Work-up:
-
Once the quenching is complete, allow the mixture to warm to room temperature.
-
If the reaction was performed in a water-miscible solvent, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
If the reaction was in a water-immiscible solvent, separate the aqueous and organic layers.
-
Wash the organic layer with water and then with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Caption: Workflow for quenching with sodium thiosulfate.
Protocol 2: Quenching with Morpholine
This protocol uses a secondary amine as a nucleophile. The resulting tertiary amine product may be soluble in the organic layer, necessitating purification by column chromatography or acid extraction.
Experimental Procedure:
-
Cool the reaction mixture: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Add the quenching agent: Slowly add morpholine (1.5-2.0 equivalents) to the cooled reaction mixture with stirring.
-
Monitor the reaction: Allow the reaction to stir at room temperature and monitor the disappearance of the 3-(2-Bromoacetyl)pyridine by TLC. The reaction is typically complete within 1-2 hours.
-
Work-up:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a dilute aqueous acid solution (e.g., 1 M HCl) to remove excess morpholine and the morpholine adduct, followed by saturated aqueous sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography if necessary.
-
Caption: Workflow for quenching with morpholine.
Protocol 3: Quenching by Basic Hydrolysis
This method uses a weak base to hydrolyze the bromoacetyl group to a less reactive hydroxyacetyl group. This is a milder quenching method suitable for products that may be sensitive to strong nucleophiles.
Experimental Procedure:
-
Cool the reaction mixture: Cool the reaction mixture to 0-5 °C.
-
Add the quenching solution: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. Be cautious as gas evolution (CO₂) may occur if the reaction mixture is acidic.
-
Monitor the reaction: Allow the mixture to stir at room temperature and monitor the reaction by TLC until the 3-(2-Bromoacetyl)pyridine is consumed. This may take several hours.
-
Work-up:
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with a suitable organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Caption: Workflow for quenching with sodium bicarbonate.
Data Presentation: Comparison of Quenching Agents
| Quenching Agent | Relative Reactivity | Reaction Time | Product of Quenching | Work-up Complexity | Advantages | Disadvantages |
| Sodium Thiosulfate | High | Fast (30-60 min) | Water-soluble thiosulfate adduct | Low | - Forms a water-soluble byproduct, simplifying purification. - Readily available and inexpensive. | - Can potentially reduce sensitive functional groups in the product. |
| Morpholine | High | Moderate (1-2 hours) | Organic-soluble tertiary amine | Moderate to High | - Effective for complete removal of the electrophile. | - Quenched product may have similar polarity to the desired product, requiring chromatography. - Excess amine needs to be removed by an acid wash. |
| Sodium Bicarbonate | Low | Slow (several hours) | Hydrolyzed product (3-(2-hydroxyacetyl)pyridine) | Low | - Mild conditions, suitable for sensitive products. - Reagents are inexpensive and readily available. | - Slow reaction time. - Incomplete reaction is possible. - Gas evolution can be a hazard if not controlled. |
Signaling Pathway and Logical Relationship Diagrams
Caption: Decision tree for selecting a quenching agent.
References
Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving 3-(2-Bromoacetyl)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2-Bromoacetyl)pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during key synthetic transformations involving this versatile reagent.
Core Reactions and Catalyst Selection
3-(2-Bromoacetyl)pyridine is a valuable building block for the synthesis of various heterocyclic compounds. The most common and impactful reactions include the Hantzsch thiazole synthesis, the synthesis of imidazo[1,2-a]pyridines, and the Claisen-Schmidt condensation to form chalcones. The selection of an appropriate catalyst is crucial for achieving high yields and purity in these reactions. This guide will walk you through catalyst selection, provide detailed experimental protocols, and offer solutions to common experimental hurdles.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives. The reaction involves the cyclocondensation of an α-haloketone, such as 3-(2-bromoacetyl)pyridine, with a thioamide.
Catalyst Selection and Reaction Conditions
While the Hantzsch synthesis can often proceed without a catalyst, particularly with reactive substrates, the use of a catalyst can significantly improve reaction rates and yields.
| Catalyst | Solvent | Temperature | Reaction Time | Typical Yield (%) | Notes |
| None | Ethanol | Reflux | 2 - 6 hours | 70-85 | A common baseline condition. Yields can be variable depending on the thioamide used. |
| p-Toluenesulfonic acid (p-TSA) | Aqueous micelles (e.g., SDS) | Room Temperature | 1 - 2 hours | >90 | Ultrasonic irradiation can be used to accelerate the reaction.[1] |
| Silica Supported Tungstosilicic Acid | Ethanol/Water (1:1) | 65 °C or RT | 1.5 - 3.5 hours | 79-90 | A reusable heterogeneous catalyst. Reaction can be performed under conventional heating or ultrasonic irradiation.[2][3] |
| Acidic Conditions (e.g., 10M HCl) | Ethanol | 80 °C | ~20 minutes | Variable | Can alter the regioselectivity of the reaction, potentially leading to 2-imino-2,3-dihydrothiazoles. |
Detailed Experimental Protocol: Hantzsch Thiazole Synthesis
Objective: To synthesize 2-amino-4-(pyridin-3-yl)thiazole from 3-(2-bromoacetyl)pyridine hydrobromide and thiourea.
Materials:
-
3-(2-Bromoacetyl)pyridine hydrobromide (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol
-
5% Sodium Carbonate solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(2-bromoacetyl)pyridine hydrobromide (1.0 eq) in ethanol.
-
Add thiourea (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[4]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromide salt and precipitate the product.[4]
-
Collect the precipitate by vacuum filtration and wash the solid with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4-(pyridin-3-yl)thiazole.
Troubleshooting and FAQs: Hantzsch Thiazole Synthesis
Q1: My reaction yield is low. What are the common causes and how can I improve it?
A1: Low yields in Hantzsch thiazole synthesis can be attributed to several factors:
-
Poor quality of starting materials: Ensure that your 3-(2-bromoacetyl)pyridine and thioamide are pure. Impurities can lead to side reactions.
-
Incomplete reaction: Monitor the reaction progress using TLC. If the starting materials are not fully consumed, consider extending the reaction time or gently increasing the temperature.
-
Suboptimal reaction conditions: The choice of solvent and temperature is critical. While ethanol is common, for less reactive substrates, a higher boiling point solvent might be necessary. Alternatively, employing a catalyst like p-TSA with ultrasonic irradiation can significantly boost yields.[1]
Q2: I am observing multiple spots on my TLC plate. What are the possible side products?
A2: The formation of side products is a common issue.
-
Unreacted starting materials: Spots corresponding to the starting materials will be visible if the reaction is incomplete.
-
Formation of an oxazole: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can form.
-
Dimerization of reactants: Under certain conditions, the starting materials or intermediates can undergo self-condensation.
Q3: My product is difficult to purify. What methods are recommended?
A3:
-
Recrystallization: This is the most common method for purifying the solid thiazole product. Ethanol is often a good solvent choice.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography using a gradient of ethyl acetate in hexane can be used to separate the product from impurities.
Reaction Workflow
Caption: Hantzsch Thiazole Synthesis Workflow.
Synthesis of Imidazo[1,2-a]pyridines
The reaction of 3-(2-bromoacetyl)pyridine with 2-aminopyridine derivatives is a direct and widely used method for the synthesis of the imidazo[1,2-a]pyridine scaffold, which is a privileged structure in medicinal chemistry.
Catalyst Selection and Reaction Conditions
This reaction can be performed under various conditions, with or without a catalyst. The choice of catalyst can influence reaction time and yield.
| Catalyst | Solvent | Temperature | Reaction Time | Typical Yield (%) | Notes |
| None | DMF | Reflux | 3 - 5 hours | 70-85 | Catalyst-free conditions are often effective, but may require higher temperatures and longer reaction times. |
| Copper(I) iodide (CuI) | DMF | 80 °C | 2 - 4 hours | 85-95 | A common and effective catalyst for this transformation.[5][6] Air can be used as the oxidant.[7] |
| Iodine (I₂) | Ethanol | Reflux | 1 - 3 hours | 80-92 | Molecular iodine is an inexpensive and efficient catalyst for this cyclization. |
| Copper Silicate | Ethanol | Reflux | 1 - 2 hours | 88-96 | An efficient, eco-friendly, and reusable heterogeneous catalyst.[6] |
Detailed Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridines
Objective: To synthesize 2-(pyridin-3-yl)imidazo[1,2-a]pyridine using a copper-catalyzed reaction.
Materials:
-
3-(2-Bromoacetyl)pyridine hydrobromide (1.0 eq)
-
2-Aminopyridine (1.1 eq)
-
Copper(I) iodide (CuI) (10 mol%)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add 3-(2-bromoacetyl)pyridine hydrobromide (1.0 eq), 2-aminopyridine (1.1 eq), and CuI (10 mol%).
-
Add DMF as the solvent and stir the mixture at 80 °C.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 2-4 hours).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to obtain the pure 2-(pyridin-3-yl)imidazo[1,2-a]pyridine.
Troubleshooting and FAQs: Synthesis of Imidazo[1,2-a]pyridines
Q1: The reaction is sluggish or incomplete. What can I do?
A1:
-
Catalyst activity: Ensure your catalyst is active. If using a copper catalyst, it should be free of oxidation.
-
Temperature: Increasing the reaction temperature may improve the rate, but be cautious of potential side reactions.
-
Solvent: While DMF is common, other high-boiling polar aprotic solvents can be tried.
-
Base: Although some protocols are base-free, the addition of a mild inorganic base like potassium carbonate can sometimes facilitate the reaction.
Q2: I am getting a dark-colored reaction mixture and multiple byproducts. Why?
A2: Darkening of the reaction mixture can indicate decomposition.
-
Overheating: High temperatures can lead to the decomposition of starting materials or products. Try running the reaction at a lower temperature for a longer duration.
-
Air sensitivity: Some catalytic systems are sensitive to air. While many modern protocols use air as an oxidant, in some cases, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize side reactions.
-
Side reactions: The primary side reaction is often the dimerization or polymerization of the starting materials.
Q3: Can I run this reaction without a metal catalyst?
A3: Yes, catalyst-free synthesis of imidazo[1,2-a]pyridines is possible.[5] This typically involves heating the 2-aminopyridine and 3-(2-bromoacetyl)pyridine in a high-boiling solvent like DMF at reflux. While this method avoids metal contamination, it may result in lower yields and require longer reaction times compared to catalyzed versions.
Reaction Mechanism
Caption: Synthesis of Imidazo[1,2-a]pyridines Mechanism.
Claisen-Schmidt Condensation for Chalcone Synthesis
Chalcones are synthesized via the Claisen-Schmidt condensation, which is a base- or acid-catalyzed reaction between an acetophenone derivative and an aromatic aldehyde. While 3-(2-bromoacetyl)pyridine is not a direct substrate, its parent compound, 3-acetylpyridine, is commonly used. The bromo- functionality would likely interfere with the basic conditions of a standard Claisen-Schmidt reaction, so it is assumed the reaction would be performed with 3-acetylpyridine.
Catalyst Selection and Reaction Conditions
The choice between a base or acid catalyst depends on the specific substrates and desired reaction conditions.
| Catalyst | Solvent | Temperature | Reaction Time | Typical Yield (%) | Notes |
| NaOH or KOH | Ethanol | Room Temperature | 12 - 24 hours | 60-85 | The most common and straightforward method. The base is typically used in catalytic or stoichiometric amounts.[8] |
| Solid NaOH | Solvent-free | Room Temperature | 1 - 3 hours | >90 | A green chemistry approach that can lead to high yields and purity. |
| Acid (e.g., HCl) | Ethanol | Reflux | 4 - 8 hours | 50-70 | Acid catalysis is an alternative, particularly for substrates that are sensitive to strong bases. |
Detailed Experimental Protocol: Claisen-Schmidt Condensation
Objective: To synthesize a chalcone from 3-acetylpyridine and a substituted benzaldehyde using a base catalyst.
Materials:
-
3-Acetylpyridine (1.0 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
-
Ice
Procedure:
-
Dissolve 3-acetylpyridine (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of KOH in ethanol to the reaction mixture while stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by TLC.
-
Upon completion, pour the reaction mixture into a beaker of crushed ice.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold water.
-
If the product does not precipitate, it may be necessary to neutralize the mixture with a dilute acid (e.g., acetic acid) to induce precipitation.
-
The crude chalcone can be purified by recrystallization from ethanol.
Troubleshooting and FAQs: Claisen-Schmidt Condensation
Q1: My chalcone synthesis is not working, or the yield is very low.
A1:
-
Base concentration: The concentration of the base is crucial. Too high a concentration can promote side reactions like the Cannizzaro reaction of the aldehyde.
-
Reaction temperature: While many Claisen-Schmidt reactions proceed at room temperature, some less reactive substrates may require gentle heating.
-
Purity of reactants: Ensure that the aldehyde is free of any corresponding carboxylic acid, which can neutralize the base catalyst.
Q2: The product is an oil and is difficult to isolate.
A2: Oiling out can occur if the melting point of the product is low or if impurities are present.
-
Purification: Try to purify the oily product using column chromatography on silica gel.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane.
Q3: Are there alternative "green" methods for this synthesis?
A3: Yes, several green chemistry approaches have been developed for the Claisen-Schmidt condensation.
-
Solvent-free conditions: Grinding the reactants with a solid base like NaOH can be highly effective.
-
Micellar catalysis: Performing the reaction in aqueous micellar solutions can enhance reaction rates and facilitate product isolation.
Reaction Mechanism
Caption: Claisen-Schmidt Condensation Mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. bepls.com [bepls.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Protein Alkylation: 3-(2-Bromoacetyl)pyridine vs. 2-chloroacetamide
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of proteins is a cornerstone technique in chemical biology, proteomics, and drug development. Alkylating agents, which form stable covalent bonds with specific amino acid residues, are indispensable tools for preventing disulfide bond reformation, labeling proteins for visualization, and developing targeted covalent inhibitors. The choice of an alkylating reagent is critical, as its reactivity and specificity dictate the outcome and reliability of an experiment.
This guide provides an objective, data-driven comparison between two common haloacetyl-class alkylating agents: 3-(2-Bromoacetyl)pyridine and 2-chloroacetamide. We will explore their performance, side reactions, and optimal use cases, supported by experimental data and detailed protocols to guide your research.
Mechanism of Action: A Tale of Two Halogens
Both 3-(2-bromoacetyl)pyridine and 2-chloroacetamide alkylate proteins primarily through a nucleophilic substitution (S_N2) reaction, targeting the highly nucleophilic thiol group (-SH) of cysteine residues.[1] The deprotonated thiolate anion attacks the electrophilic carbon atom adjacent to the carbonyl group, displacing the halide (bromide or chloride) as a leaving group. This reaction forms a stable thioether bond, effectively and irreversibly capping the cysteine residue.[1]
The principal difference in reactivity between the two reagents lies in the nature of the halogen. Bromide is a better leaving group than chloride, making bromoacetyl compounds significantly more reactive than their chloroacetyl counterparts.[2] This fundamental chemical property influences both the speed of the reaction and the potential for off-target modifications.
Performance Comparison: Reactivity vs. Specificity
The ideal alkylating agent should be reactive enough to completely modify all target residues in a reasonable timeframe but specific enough to avoid unwanted side reactions with other amino acids.
2-Chloroacetamide (CAA) is often presented as a more specific alternative to the highly reactive iodoacetamide (IAA).[3][4][5][6] Studies have shown that CAA reduces the level of off-target alkylation of residues such as the peptide N-terminus, aspartic acid, glutamic acid, lysine, serine, threonine, and tyrosine.[3][4][5][6] However, this improved specificity comes with a significant and often overlooked drawback: the induction of massive methionine oxidation.[3][4][5][6] Experimental data reveals that using 2-chloroacetamide can increase methionine oxidation to as high as 40% of all methionine-containing peptides, compared to just 2-5% with iodoacetamide.[3][4][5][6] This artifact can complicate data analysis, particularly in quantitative proteomics studies.
3-(2-Bromoacetyl)pyridine (BrAP) , as a bromoacetamide derivative, is inherently more reactive than 2-chloroacetamide.[2] Its primary application is not in routine proteomics sample preparation but rather in more specialized roles such as protein labeling and cross-linking.[7] The bromoacetyl group provides a reactive handle for covalent attachment, while the pyridine ring serves as a useful chemical tag or building block for more complex molecular probes.[7] While its higher reactivity suggests a greater potential for off-target modifications compared to CAA, it does not appear to share the specific issue of causing extensive methionine oxidation. However, like other highly reactive electrophiles, it can modify other nucleophilic residues like histidine and lysine, especially at higher pH values.[8][9]
Quantitative Data Summary
The following table summarizes the key performance characteristics of 3-(2-Bromoacetyl)pyridine and 2-chloroacetamide based on available experimental data.
| Feature | 3-(2-Bromoacetyl)pyridine | 2-chloroacetamide (CAA) |
| Structure | Pyridine ring with a bromoacetyl group | Acetamide with a chlorine atom |
| Molecular Formula | C₇H₆BrNO[10] | C₂H₄ClNO[8] |
| Primary Target | Cysteine (Thiol group)[7] | Cysteine (Thiol group)[1][8] |
| Relative Reactivity | High (Bromo- leaving group) | Moderate (Chloro- leaving group)[2] |
| Primary Applications | Protein labeling, cross-linking, synthesis of chemical probes.[7] | Standard proteomics sample preparation to prevent disulfide bond reformation.[1][11] |
| Key Advantages | - High reactivity for efficient labeling.- Pyridine moiety can be used as a tag or synthetic handle. | - Higher specificity than iodoacetamide for many amino acid residues.[3][5][6]- Widely used and well-documented in proteomics workflows. |
| Key Disadvantages | - Higher reactivity may lead to more off-target modifications (e.g., His, Lys).- Not typically used for routine, complete alkylation in proteomics. | - Causes significant, artifactual oxidation of methionine residues (up to 40%).[3][4][5][6]- Can still modify other residues like histidine and lysine at high pH.[8][9] |
Experimental Protocols
Accurate and reproducible results depend on carefully controlled experimental conditions. Below are detailed methodologies for protein alkylation using each reagent.
Protocol 1: In-Solution Protein Alkylation for Proteomics using 2-Chloroacetamide (CAA)
This protocol is adapted from standard procedures used in mass spectrometry-based proteomics.[11]
Materials:
-
Protein extract (5-100 µg)
-
Reduction Buffer: 6 M Urea or 8 M Urea in 100 mM Tris/HCl, pH 8.5
-
Reducing Agent: 500 mM Tris(2-carboxyethyl)phosphine (TCEP) or 1 M Dithiothreitol (DTT)
-
Alkylation Solution: Freshly prepared 200 mM 2-chloroacetamide in a suitable buffer (e.g., 100 mM ammonium bicarbonate). Prepare immediately before use and protect from light.[8]
-
Quenching Reagent (optional): 1 M DTT
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
Procedure:
-
Solubilization & Denaturation: Dissolve the protein sample in 100 µL of Reduction Buffer.
-
Reduction:
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add the freshly prepared 2-chloroacetamide solution to a final concentration of 20-55 mM.[8][11] Incubate for 30 minutes at room temperature in complete darkness.
-
Quenching (Optional but Recommended): To stop the alkylation reaction, add DTT to an additional final concentration of 5 mM and incubate for 15 minutes at room temperature in the dark.[12]
-
Sample Preparation for Digestion: Dilute the sample 5- to 10-fold with Digestion Buffer to reduce the urea concentration to below 1 M.
-
Proteolytic Digestion: Proceed with enzymatic digestion (e.g., with trypsin) according to your standard protocol before mass spectrometry analysis.
Protocol 2: Targeted Protein Labeling using 3-(2-Bromoacetyl)pyridine (BrAP)
This protocol is a general guide for labeling specific, reactive cysteine residues. Optimization of reagent concentration, pH, and incubation time is critical for specific applications.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., 50 mM Phosphate Buffer, pH 7.5). Avoid buffers with primary amines like Tris if N-terminal modification is a concern.
-
3-(2-Bromoacetyl)pyridine hydrobromide
-
Reaction Buffer: 50 mM Phosphate Buffer, pH 7.5 - 8.5. Higher pH increases the reactivity of cysteine but also the risk of off-target reactions.[1]
-
Stock Solution: Freshly prepared 100 mM 3-(2-Bromoacetyl)pyridine in an appropriate solvent (e.g., DMSO or DMF).
Procedure:
-
Protein Preparation: Ensure the protein sample is in the desired buffer at a known concentration (e.g., 0.5 mg/mL). If necessary, reduce any existing disulfide bonds with a 2-5 molar excess of DTT or TCEP and subsequently remove the reducing agent via dialysis or a desalting column.
-
Reaction Setup: In a microcentrifuge tube, combine the protein solution with the Reaction Buffer.
-
Alkylation: Add the 3-(2-Bromoacetyl)pyridine stock solution to the protein solution to achieve the desired molar excess (e.g., 10- to 100-fold molar excess over the protein or target cysteine). The optimal ratio must be determined empirically.
-
Incubation: Incubate the reaction at room temperature or 37°C for 1-6 hours. Protect the reaction from light. The reaction progress can be monitored by LC-MS.
-
Quenching: Stop the reaction by adding a low molecular weight thiol compound, such as 2-mercaptoethanol or DTT, to a final concentration that is in large excess of the initial BrAP concentration.
-
Removal of Excess Reagent: Remove unreacted BrAP and quenching agent by dialysis, size-exclusion chromatography, or a desalting column.
-
Analysis: Confirm the successful labeling of the protein using techniques such as mass spectrometry (to check for the mass addition) or other methods appropriate for the pyridine tag.
Visualizations
Workflow and Pathway Diagrams
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Caption: General workflow for protein reduction and alkylation.
Caption: Alkylation of KEAP1 sensor cysteines disrupts NRF2 degradation.
Conclusion and Recommendations
The choice between 3-(2-bromoacetyl)pyridine and 2-chloroacetamide should be dictated by the specific experimental goal.
2-chloroacetamide is a suitable reagent for routine "bottom-up" proteomics workflows where the primary goal is to prevent disulfide bond reformation before enzymatic digestion.[11] Its reduced off-target reactivity compared to iodoacetamide is a clear benefit.[3][5][6] However, researchers must be acutely aware of its propensity to cause significant methionine oxidation, which should be set as a variable modification during database searches to avoid data misinterpretation.[3][4][5][6]
3-(2-bromoacetyl)pyridine is not a direct substitute for CAA in standard proteomics. Instead, it should be viewed as a specialized tool for chemical biology. Its high reactivity makes it effective for targeted labeling of highly accessible and nucleophilic cysteines, for use in activity-based protein profiling, or for synthesizing more complex probes where the pyridine group is a key feature.[7] Due to its reactivity, careful optimization is required to achieve selective modification and minimize off-target effects.
Ultimately, understanding the distinct chemical properties and potential artifacts associated with each reagent is paramount for designing robust experiments and generating high-quality, interpretable data.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 4. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buy 3-(2-Bromoacetyl)pyridine | 6221-12-1 [smolecule.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. PubChemLite - 3-(2-bromoacetyl)pyridine hydrobromide (C7H6BrNO) [pubchemlite.lcsb.uni.lu]
- 11. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
A Head-to-Head Comparison: 3-(2-Bromoacetyl)pyridine vs. Iodoacetamide for Cysteine Labeling
For researchers, scientists, and drug development professionals, the precise and selective modification of cysteine residues is a cornerstone of contemporary proteomics and drug discovery. The choice of labeling reagent is critical for downstream applications, from target identification and validation to the development of covalent inhibitors. This guide provides a comprehensive comparison of two popular α-haloacetyl reagents: 3-(2-Bromoacetyl)pyridine and iodoacetamide, offering insights into their performance based on available experimental data.
This comparison will delve into the mechanisms of action, reactivity, specificity, and practical considerations for using these reagents. We will present quantitative data in a clear, tabular format, provide detailed experimental protocols, and visualize key processes to aid in the selection of the optimal reagent for your research needs.
At a Glance: Performance Comparison
| Feature | 3-(2-Bromoacetyl)pyridine | Iodoacetamide |
| Reactive Group | α-Bromoacetyl | α-Iodoacetyl |
| Reaction Mechanism | Nucleophilic Substitution (SN2) | Nucleophilic Substitution (SN2) |
| Second-Order Rate Constant with Cysteine | Estimated: 10-100 M⁻¹s⁻¹ | ~107 M⁻¹s⁻¹ (at pH 7.2)[1] |
| Primary Target | Cysteine thiols | Cysteine thiols |
| Known Side Reactions | Potential for reaction with other nucleophilic residues (e.g., Lys, His) | Alkylation of methionine is a significant side reaction[2][3][4]. Can also react with other nucleophiles at alkaline pH[5]. |
| pH Dependence | Reactivity increases with pH (deprotonation of thiol) | Reactivity is pH-dependent, increasing with pH as the cysteine thiol is deprotonated to the more nucleophilic thiolate[1]. |
| Key Advantages | Pyridine moiety can be exploited for further functionalization or as a recognition element. | Well-characterized, high reactivity, and commercially available in various isotopic forms for quantitative proteomics[6]. |
| Key Disadvantages | Less characterized in terms of quantitative reactivity and specificity compared to iodoacetamide. | Significant off-target modification of methionine can complicate data analysis in proteomics[2][3][4]. |
Delving into the Chemistry: Labeling Mechanisms
Both 3-(2-Bromoacetyl)pyridine and iodoacetamide label cysteine residues through a nucleophilic substitution (SN2) reaction. The deprotonated thiol group of a cysteine residue, the thiolate anion, acts as a potent nucleophile. This thiolate attacks the electrophilic carbon of the acetyl group, displacing the bromide or iodide leaving group and forming a stable thioether bond.
The reactivity of these reagents is highly dependent on the pH of the reaction buffer. A higher pH promotes the deprotonation of the cysteine thiol (pKa ~8.5) to the more reactive thiolate anion, thus increasing the rate of the labeling reaction[1][5].
Experimental Corner: Protocols for Cysteine Labeling
Detailed and optimized protocols are crucial for achieving efficient and specific labeling. Below are representative protocols for using 3-(2-Bromoacetyl)pyridine and iodoacetamide in a proteomics workflow.
Protocol 1: Cysteine Alkylation with 3-(2-Bromoacetyl)pyridine
This protocol is a general guideline and may require optimization based on the specific protein or proteome under investigation.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5)
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
3-(2-Bromoacetyl)pyridine solution (freshly prepared in a compatible solvent like DMSO or DMF)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
Procedure:
-
Reduction: Reduce disulfide bonds in the protein sample by adding DTT or TCEP to a final concentration of 5-10 mM. Incubate for 1 hour at 37°C.
-
Alkylation: Add a 5 to 10-fold molar excess of 3-(2-Bromoacetyl)pyridine to the reduced protein sample. Incubate in the dark at room temperature for 1-2 hours.
-
Quenching: Quench the reaction by adding a quenching reagent in excess (e.g., L-cysteine to a final concentration of 20 mM) to consume any unreacted 3-(2-Bromoacetyl)pyridine.
-
Sample Cleanup: Proceed with buffer exchange or dialysis to remove excess reagents and byproducts.
Protocol 2: Cysteine Alkylation with Iodoacetamide for Proteomics
This is a standard protocol for the reduction and alkylation of cysteine residues in protein samples prior to mass spectrometry analysis.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)
-
Dithiothreitol (DTT) solution (1 M in water)
-
Iodoacetamide (IAA) solution (500 mM in water, freshly prepared and protected from light)
-
Urea (for denaturation, optional)
-
Trypsin (proteomics grade)
-
Formic acid
Procedure:
-
Denaturation and Reduction:
-
If necessary, denature the protein sample by adding urea to a final concentration of 8 M.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add freshly prepared iodoacetamide solution to a final concentration of 55 mM.
-
Incubate in the dark at room temperature for 20-30 minutes.
-
-
Quenching:
-
Quench the excess iodoacetamide by adding DTT to a final concentration of 20 mM.
-
-
Sample Preparation for Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
-
Proteolytic Digestion:
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.
-
Incubate overnight at 37°C.
-
-
Stopping the Digestion:
-
Acidify the sample by adding formic acid to a final concentration of 1% to stop the tryptic digestion.
-
-
Desalting:
-
Desalt the peptide mixture using a C18 StageTip or equivalent before LC-MS/MS analysis.
-
Visualizing the Workflow: From Labeling to Analysis
A typical proteomics workflow involving cysteine labeling is a multi-step process. The following diagram illustrates the key stages.
Specificity and Off-Target Considerations
While both reagents are highly reactive towards cysteine thiols, the potential for off-target modifications is a critical consideration.
Iodoacetamide: The most well-documented side reaction of iodoacetamide is the alkylation of methionine residues[2][3][4]. This can complicate mass spectrometry data analysis by introducing unexpected mass shifts and potentially leading to misidentification of peptides[2]. The extent of methionine alkylation can be significant, with some studies reporting modification of up to 80% of methionine-containing peptides under certain conditions[4].
3-(2-Bromoacetyl)pyridine: As an α-haloacetyl compound, 3-(2-Bromoacetyl)pyridine has the potential to react with other nucleophilic amino acid side chains, such as lysine and histidine, particularly at higher pH values[5][7]. However, detailed studies quantifying the extent of these off-target modifications are less common compared to iodoacetamide. The pyridine nitrogen can also influence the reactivity and local environment of the labeled site.
The following diagram illustrates the primary on-target reaction and a key off-target reaction for iodoacetamide.
Conclusion
The choice between 3-(2-Bromoacetyl)pyridine and iodoacetamide for cysteine labeling depends on the specific experimental goals.
-
Iodoacetamide is the reagent of choice for well-established, high-throughput proteomics applications where its high reactivity and the availability of isotopically labeled versions are advantageous. However, researchers must be mindful of and account for the potential for significant methionine side reactions during data analysis.
-
3-(2-Bromoacetyl)pyridine offers an alternative for applications where the pyridine moiety can be leveraged for further chemical modifications or to introduce a specific structural or electronic feature at the labeled site. Its reactivity is expected to be comparable to iodoacetamide, though less rigorously quantified. It is a valuable tool for more targeted protein modification studies and chemical biology applications.
Ultimately, careful optimization of reaction conditions, including pH, reagent concentration, and incubation time, is paramount for maximizing the specificity and efficiency of any cysteine labeling experiment. For novel applications or when using less-characterized reagents like 3-(2-Bromoacetyl)pyridine, preliminary experiments to determine optimal labeling conditions and assess off-target reactivity are strongly recommended.
References
- 1. An activity-guided map of electrophile-cysteine interactions in primary human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for abiotic thiol reactivity and aquatic toxicity of halo-substituted carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics and mechanism for the reaction of cysteine with hydrogen peroxide in amorphous polyvinylpyrrolidone lyophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for the Synthesis of 3-Substituted Imidazopyridines
For Researchers, Scientists, and Drug Development Professionals
The imidazopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of 3-substituted imidazopyridines is of particular interest, and a variety of reagents and methodologies have been developed to achieve this. This guide provides an objective comparison of several key alternative approaches, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Methodologies
The following table summarizes the performance of different catalytic systems for the synthesis of 3-substituted imidazopyridines, focusing on key reaction parameters.
| Methodology | Catalyst/Reagent | Typical Starting Materials | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantages |
| Copper-Catalyzed Three-Component Reaction | CuI (10 mol%) | 2-aminopyridine, sulfonyl azide, terminal ynone | EtOH | 80 | 6 | 65-95 | One-pot synthesis, good to excellent yields, operational simplicity.[1][2][3] |
| Palladium-Catalyzed C-H Arylation | Pd-Fe3O4 nanocrystals | Imidazo[1,2-a]pyridine, aryl bromide | Toluene | 120 | 12 | 70-95 | High regioselectivity for C-3 arylation, heterogeneous catalyst with easy recovery.[4] |
| Photocatalytic C-H Functionalization | Eosin-Y | Ethylarene, 2-aminopyridine, NBS | CH3CN | RT | 12-24 | 72-87 | Metal-free, uses visible light, environmentally friendly, high atom efficiency.[5] |
| NaIO4/TBHP-Promoted Cycloaddition | NaIO4 (40 mol%), TBHP | Propargyl alcohol, 2-aminopyridine | PhCl | 120 | 12 | 45-85 | Forms C3-carbonylated imidazopyridines, broad substrate scope.[6][7][8] |
| Formimidamide Chemistry (One-Pot) | None | 2-aminopyridine, benzyl halide, DMF-DMA | Solvent-free | 120 | 2 | 58 | Transition-metal-free, avoids α-halo ketones, one-pot procedure.[9][10] |
| Iodine-Catalyzed Three-Component Reaction | I2 (10 mol%) | 2-aminopyridine, aldehyde, isocyanide | CH2Cl2 | RT | 2-4 | 80-95 | Metal-free, mild room temperature conditions, short reaction times.[11] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Copper-Catalyzed Three-Component Synthesis of Polysubstituted Imidazo[1,2-a]pyridines[1][2][3]
Procedure: To a solution of CuI (19.5 mg, 0.10 mmol) in ethanol (3 mL) was added 2-aminopyridine (94.2 mg, 1.0 mmol), ethyl propiolate (147 mg, 1.5 mmol), and tosyl azide (295.8 mg, 1.5 mmol). The reaction mixture was stirred at 80 °C for 6 hours. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 3:1) to afford the desired 3-substituted imidazo[1,2-a]pyridine.
Photocatalytic Synthesis of Imidazopyridines via C(sp³)–H Functionalization[5]
Procedure: In a 10 mL oven-dried Schlenk tube, ethylarene (0.2 mmol), 2-aminopyridine (0.24 mmol), N-bromosuccinimide (NBS, 0.24 mmol), and Eosin Y (1 mol%) were dissolved in acetonitrile (2 mL). The mixture was degassed and then stirred under a nitrogen atmosphere while being irradiated with blue LEDs (40 W) at room temperature for 12-24 hours. Upon completion, the reaction mixture was quenched with water and extracted with ethyl acetate. The combined organic layers were dried over anhydrous Na2SO4, concentrated, and the crude product was purified by column chromatography.
NaIO4/TBHP-Promoted (3+2) Cycloaddition for C3-Carbonylated Imidazopyridines[6][7][8]
Procedure: A solution of propargyl alcohol (0.5 mmol), 2-aminopyridine (1.5 mmol), tert-butyl hydroperoxide (TBHP, 70% in water, 1.5 mmol), and sodium periodate (NaIO4, 0.2 mmol, 40 mol%) in chlorobenzene (4.0 mL) was stirred in a sealed tube at 120 °C for 12 hours. After the reaction was complete, the mixture was cooled to room temperature and concentrated under vacuum. The residue was purified by flash column chromatography (petroleum ether/ethyl acetate = 3:1) to yield the C3-carbonylated imidazo[1,2-a]pyridine.
One-Pot Synthesis of 3-Substituted Imidazo[1,2-a]pyridines via Formimidamide Chemistry[9][10][12]
Procedure: A mixture of 2-aminopyridine (1.0 mmol), the corresponding benzyl halide (1.2 mmol), and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 mmol) was heated at 120 °C in a sealed tube for 2 hours under solvent-free conditions. After cooling, the reaction mixture was directly subjected to column chromatography on silica gel (eluting with an appropriate solvent system) to afford the pure 3-substituted imidazo[1,2-a]pyridine.
Visualizing the Synthetic Pathways
The following diagrams illustrate the generalized workflows for the described synthetic methodologies.
References
- 1. Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 5. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 6. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05841A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Analysis for Purity Assessment of 3-(2-Bromoacetyl)pyridine
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a critical aspect of the drug development process. 3-(2-Bromoacetyl)pyridine is a key building block in the synthesis of various pharmaceutical compounds.[1] Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands out as a powerful and widely used technique for the purity assessment of such compounds due to its high resolution, sensitivity, and specificity.[2]
This guide provides a comparative overview of analytical methodologies for determining the purity of 3-(2-Bromoacetyl)pyridine, with a primary focus on a robust Reversed-Phase HPLC (RP-HPLC) method. We will also touch upon alternative techniques and provide a detailed experimental protocol and workflow.
Comparison of Analytical Methods
While several analytical techniques can be employed for purity determination, HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common. The choice of method depends on the physicochemical properties of the analyte and potential impurities.
| Feature | HPLC (Reversed-Phase) | GC-MS |
| Principle | Partitioning between a non-polar stationary phase and a polar mobile phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. |
| Applicability | Broad applicability for non-volatile and thermally labile compounds. Well-suited for pyridine derivatives.[2][3][4] | Suitable for volatile and thermally stable compounds.[5] |
| Sensitivity | High, typically in the ppm to ppb range.[6] | Very high, especially with Selected Ion Monitoring (SIM).[5] |
| Resolution | Excellent for separating closely related impurities.[2] | High, particularly with capillary columns. |
| Sample Preparation | Simple dissolution in a suitable solvent.[2][7] | May require derivatization for non-volatile compounds; dissolution in a volatile solvent.[5] |
| Instrumentation | Standard HPLC system with a UV or PDA detector.[2] | GC system coupled with a Mass Spectrometer.[5] |
| Typical Impurities Detected | Starting materials, by-products, and degradation products.[2] | Volatile impurities and residual solvents.[5] |
For 3-(2-Bromoacetyl)pyridine, which is a solid crystalline powder, RP-HPLC is generally the preferred method due to its non-destructive nature and suitability for a wide range of potential impurities.
Proposed RP-HPLC Method for 3-(2-Bromoacetyl)pyridine
Based on established methods for similar pyridine derivatives, the following RP-HPLC method is proposed for the purity assessment of 3-(2-Bromoacetyl)pyridine.[2][4][6]
| Parameter | Recommended Condition |
| HPLC System | Quaternary pump, autosampler, column oven, and PDA or UV detector. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2] |
| Mobile Phase A | 0.1% Formic acid in Water.[2] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile.[2] |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min.[2] |
| Column Temperature | 30 °C.[2] |
| Detection Wavelength | UV detection at 254 nm (or based on UV-Vis spectrophotometer scan). |
| Injection Volume | 10 µL.[2] |
Experimental Protocol
A detailed methodology for the purity assessment of 3-(2-Bromoacetyl)pyridine using the proposed RP-HPLC method is as follows:
1. Solutions Preparation:
-
Diluent: A mixture of acetonitrile and water (50:50 v/v) is a suitable diluent.[2]
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of 3-(2-Bromoacetyl)pyridine reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a stock solution of approximately 0.1 mg/mL.[8]
-
Prepare working standards of appropriate concentrations by serial dilution of the stock solution.
-
-
Sample Solution Preparation:
-
Accurately weigh about 10 mg of the 3-(2-Bromoacetyl)pyridine sample to be tested into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a final concentration of approximately 0.1 mg/mL.[8]
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[2]
-
2. Chromatographic Analysis:
-
Set up the HPLC system with the conditions specified in the table above.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent), followed by the standard solutions and then the sample solutions.
3. Data Analysis:
-
The purity of 3-(2-Bromoacetyl)pyridine is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2]
-
For quantitative determination of any specific impurity, a calibration curve can be constructed by plotting the peak area of the impurity standard against its concentration.
Method Validation
For use in a regulated environment, the developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[6]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Workflow for HPLC Purity Assessment
The logical flow of the HPLC purity assessment process is illustrated in the diagram below.
Caption: Workflow for HPLC Purity Assessment of 3-(2-Bromoacetyl)pyridine.
By following the proposed HPLC method and validation guidelines, researchers can confidently and accurately assess the purity of 3-(2-Bromoacetyl)pyridine, ensuring the quality and integrity of their research and development activities.
References
A Comparative Guide to the Mass Spectrometry Analysis of 3-(2-Bromoacetyl)pyridine Derivatives
This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of 3-(2-bromoacetyl)pyridine derivatives against other common analytical techniques. 3-(2-Bromoacetyl)pyridine and its analogues are versatile compounds frequently used as intermediates in the synthesis of pharmaceuticals and agrochemicals, particularly for developing novel therapeutic agents.[1] Their bromoacetyl group facilitates covalent modification of biological targets, making them valuable tools in drug discovery.[1] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed protocols.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique for the characterization and quantification of 3-(2-bromoacetyl)pyridine derivatives due to its high sensitivity and selectivity. When coupled with liquid chromatography (LC-MS/MS), it allows for the precise measurement of these compounds in complex mixtures.[2][3]
Ionization and Fragmentation Patterns
Electrospray ionization (ESI) is the preferred method for these derivatives, typically operating in positive ion mode due to the basicity of the pyridine nitrogen. The presence of bromine is a key diagnostic feature in the mass spectrum, as its two stable isotopes, 79Br and 81Br, exist in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion ([M]+) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.
The fragmentation of 3-(2-bromoacetyl)pyridine derivatives is predictable. Common fragmentation pathways observed under collision-induced dissociation (CID) in MS/MS experiments include:
-
Loss of the bromoacetyl group: Cleavage of the bond between the pyridine ring and the carbonyl group.
-
Loss of a bromine radical (•Br): A common fragmentation for bromo-compounds.
-
Loss of bromoketene (CHBr=C=O): A neutral loss from the molecular ion.
-
Cleavage of the pyridine ring: Producing characteristic pyridine-related fragment ions.
Table 1: Predicted Key Mass Fragments for 3-(2-Bromoacetyl)pyridine (Molecular Weight: 200.04 g/mol for 79Br isotope)
| Fragment Description | Predicted m/z (for 79Br/81Br) | Notes |
| Molecular Ion [M+H]+ | 200.9 / 202.9 | The protonated parent molecule, showing the characteristic 1:1 isotopic pattern. |
| Loss of HBr [M+H-HBr]+ | 120.0 | Represents the acylium ion [C7H6NO]+. |
| Pyridin-3-yl-methanone ion | 122.0 | Formed by the loss of the •CH2Br radical. |
| Pyridine fragment [C5H4N]+ | 78.0 | Loss of the entire bromoacetyl side chain. |
Note: The exact m/z values will vary depending on the specific substitutions on the pyridine ring or acetyl group in a given derivative.
Experimental Protocol: Quantitative Analysis by LC-MS/MS
This protocol outlines a general method for the quantification of a 3-(2-bromoacetyl)pyridine derivative in a research sample, such as a reaction mixture or biological matrix.
1. Sample Preparation:
- Accurately weigh and dissolve the sample in a suitable solvent (e.g., Methanol, Acetonitrile).
- Perform a serial dilution to create calibration standards and quality control (QC) samples at known concentrations.
- For complex matrices (e.g., plasma, cell lysate), a protein precipitation step (with cold acetonitrile) or solid-phase extraction (SPE) may be necessary.
- Filter the final diluted samples through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Instrumentation and Conditions:
- LC System: Agilent 1290 Infinity II or equivalent.
- Mass Spectrometer: AB SCIEX Triple Quad™ 5500 or equivalent.[4]
- Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 100 x 4.6 mm) or equivalent.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Elution: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Ionization Source: Electrospray Ionization (ESI), Positive Mode.
- MS Method: Multiple Reaction Monitoring (MRM). Two transitions (a quantifier and a qualifier) should be optimized for the target analyte. For 3-(2-bromoacetyl)pyridine, this could be:
- Quantifier: 200.9 → 120.0
- Qualifier: 200.9 → 78.0
- Data Analysis: Use instrument-specific software (e.g., MultiQuant™) to integrate peak areas and generate a calibration curve to determine the concentration of the analyte in unknown samples.[4]
Workflow for MS Analysis
The following diagram illustrates the typical workflow for analyzing a 3-(2-bromoacetyl)pyridine derivative using LC-MS/MS.
Caption: Workflow for quantitative analysis via LC-MS/MS.
Alternative Analytical Techniques
While MS is highly effective, other techniques provide complementary information or may be more suitable depending on the analytical goal.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a 3-(2-bromoacetyl)pyridine derivative, one would expect to see characteristic signals for the protons on the pyridine ring and a singlet for the methylene (-CH₂-) protons of the bromoacetyl group.[5]
-
¹³C NMR: Shows the number of different types of carbon atoms. The carbonyl carbon and the carbons of the pyridine ring will have distinct chemical shifts.[5]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for quantification.
-
Principle: Separates the compound from impurities based on its polarity, followed by detection using a UV-Vis spectrophotometer. The pyridine ring is a strong chromophore, making it well-suited for UV detection.
-
Application: Ideal for routine purity checks, reaction monitoring, and quantification when sensitivity requirements are moderate and a validated MS method is not required.
Performance Comparison
The choice of analytical technique depends on the specific requirements of the study. The table below provides an objective comparison of the primary methods discussed.
Table 2: Comparison of Analytical Techniques
| Parameter | Mass Spectrometry (LC-MS/MS) | NMR Spectroscopy | HPLC-UV |
| Primary Use | Quantification & Identification | Structure Elucidation | Quantification & Purity |
| Sensitivity | Very High (pg-fg range) | Low (mg-µg range) | Moderate (ng range) |
| Selectivity | Very High (MRM) | High | Moderate |
| Structural Info | Molecular Weight & Fragmentation | Detailed Atomic Connectivity | None |
| Quantitative Accuracy | Excellent (with internal standards) | Good (with qNMR) | Good |
| Sample Throughput | High | Low | High |
| Cost (Instrument) | High | Very High | Low to Moderate |
| Typical Sample Amt. | < 1 µg | > 1 mg | 1-10 µg |
Application in Drug Development: Covalent Enzyme Inhibition
3-(2-Bromoacetyl)pyridine derivatives are often designed as covalent inhibitors. The electrophilic bromoacetyl group can form a covalent bond with nucleophilic residues (e.g., Cysteine, Histidine) in the active site of an enzyme, leading to irreversible inhibition. This mechanism is a key strategy in the development of targeted therapies.
The diagram below illustrates the inhibition of a hypothetical protein kinase by a 3-(2-bromoacetyl)pyridine derivative.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. htslabs.com [htslabs.com]
- 5. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05574G [pubs.rsc.org]
Validating the Structure of Novel 3-(2-Bromoacetyl)pyridine Compounds: A Comparative Guide
For researchers and professionals in drug development, the precise structural validation of novel compounds is a critical step to ensure the reliability of biological and pharmacological evaluations. This guide provides a comparative analysis of the structural validation of 3-(2-bromoacetyl)pyridine hydrobromide, a reactive heterocyclic ketone, against an alternative acylating agent, 2-chloro-N-phenylacetamide. The guide outlines key analytical techniques, presents experimental data for comparison, and details the methodologies for these experiments.
Data Presentation: A Comparative Analysis
The structural and physicochemical properties of 3-(2-bromoacetyl)pyridine hydrobromide and 2-chloro-N-phenylacetamide are summarized in the tables below. These tables provide a direct comparison of their key analytical data.
Table 1: Physicochemical Properties
| Property | 3-(2-Bromoacetyl)pyridine Hydrobromide | 2-Chloro-N-phenylacetamide |
| Molecular Formula | C₇H₇Br₂NO | C₈H₈ClNO |
| Molecular Weight | 280.94 g/mol | 169.61 g/mol [1] |
| Appearance | White to off-white crystalline solid | Solid |
| Melting Point | 188-197 °C[2] | 136-139 °C[1] |
Table 2: Spectroscopic Data Comparison
| Spectroscopic Technique | 3-(2-Bromoacetyl)pyridine Hydrobromide | 2-Chloro-N-phenylacetamide |
| ¹H NMR (ppm) | Predicted: Pyridine protons (δ 7.5-9.0), CH₂ protons (δ ~4.5-5.0) | Aromatic protons (δ 7.0-7.6), CH₂ protons (δ ~4.2), NH proton (δ ~8.3) |
| ¹³C NMR (ppm) | Predicted: Pyridine carbons (δ 120-155), C=O (δ ~190), CH₂ (δ ~35) | Aromatic carbons (δ 120-140), C=O (δ ~165), CH₂ (δ ~45) |
| Mass Spec. (m/z) | Predicted [M+H]⁺: 200/202 (due to Br isotopes) | [M]⁺: 169/171 (due to Cl isotopes) |
Table 3: Crystallographic Data
| Parameter | 3-(2-Bromoacetyl)pyridine Derivative (Example) | 2-Chloro-N-phenylacetamide |
| Crystal System | Orthorhombic | Monoclinic[3] |
| Space Group | Pca2₁ | Cc[3] |
| a (Å) | (Data for a specific derivative) | 5.0623 (15)[3] |
| b (Å) | (Data for a specific derivative) | 18.361 (6)[3] |
| c (Å) | (Data for a specific derivative) | 9.115 (2)[3] |
| β (°) | 90 | 102.13 (3)[3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the structural validation of these compounds are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: A sample of 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired to determine the chemical shift, integration, and multiplicity of each proton, providing information about its chemical environment and neighboring protons.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded to identify the number of unique carbon atoms and their chemical shifts, indicating the types of carbon environments (e.g., aromatic, carbonyl, aliphatic).
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): To definitively assign proton and carbon signals and to establish connectivity within the molecule, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are performed.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique for small molecules. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, generating a mass spectrum. The molecular ion peak provides the molecular weight, and the isotopic pattern can confirm the presence of elements like bromine and chlorine. The fragmentation pattern gives clues about the molecule's structure.
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid.
Methodology:
-
Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, providing highly accurate bond lengths, bond angles, and conformational details.[3][4]
Mandatory Visualization
The following diagrams illustrate a typical workflow for structural validation and a relevant biological pathway involving haloacetyl compounds.
Caption: Experimental workflow for the synthesis and structural validation of novel compounds.
Caption: Covalent inhibition of the cysteine protease papain by a haloacetyl compound.
References
- 1. 2-Chloro-N-methyl-N-phenylacetamide | C9H10ClNO | CID 75797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Bromoacetyl)pyridine hydrobromide, 98% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 3. 2-Chloro-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Kinetic Studies of 3-(2-Bromoacetyl)pyridine Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies concerning the reactions of 3-(2-Bromoacetyl)pyridine. Due to a lack of specific published rate constants for this particular isomer, this document focuses on the principles governing its reactivity in comparison to its structural isomers and analogous compounds. The information herein is supported by established principles of organic chemistry and data from related kinetic studies.
Introduction to Reactivity
3-(2-Bromoacetyl)pyridine is an α-halo ketone derivative of pyridine. Its reactivity in nucleophilic substitution reactions is primarily dictated by the electrophilic nature of the carbon atom attached to the bromine. The pyridine ring, being an electron-deficient aromatic system, influences this reactivity. The position of the bromoacetyl group on the pyridine ring is a critical determinant of the reaction kinetics. In nucleophilic aromatic substitution reactions on pyridine, the 2- and 4-positions are generally more reactive than the 3-position. This is due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance, a stabilization that is not possible when the substituent is at the 3-position. While the reaction of 3-(2-bromoacetyl)pyridine is a nucleophilic substitution at an aliphatic carbon, the electron-withdrawing nature of the pyridyl group still plays a significant role.
Comparative Reactivity Analysis
| Compound | Nucleophile | Expected Relative Rate | Rationale |
| 3-(2-Bromoacetyl)pyridine | Amine, Thiol, etc. | Moderate | The pyridyl group is electron-withdrawing, activating the α-carbon towards nucleophilic attack. However, the meta-position of the substituent offers less resonance stabilization of any transient electronic effects compared to the ortho and para positions. |
| 2-(2-Bromoacetyl)pyridine | Amine, Thiol, etc. | High | The proximity of the electron-withdrawing nitrogen atom to the reaction center enhances the electrophilicity of the α-carbon, leading to a faster reaction rate. |
| 4-(2-Bromoacetyl)pyridine | Amine, Thiol, etc. | High | Similar to the 2-isomer, the para-position allows for effective delocalization of electron density through resonance, increasing the reactivity of the α-carbon. |
| Phenacyl Bromide | Amine, Thiol, etc. | Moderate to High | The phenyl group is less electron-withdrawing than the pyridyl group. However, it is a standard substrate for S_N2 reactions and its reactivity can be modulated by substituents on the phenyl ring. |
Experimental Protocols for Kinetic Studies
A common and effective method for determining the kinetics of reactions involving α-halo ketones like 3-(2-bromoacetyl)pyridine is UV-Vis spectrophotometry. This technique relies on monitoring the change in absorbance of a chromophore over time as the reaction progresses.
Objective: To determine the second-order rate constant for the reaction of 3-(2-bromoacetyl)pyridine with a nucleophile (e.g., piperidine or aniline).
Materials:
-
3-(2-Bromoacetyl)pyridine hydrobromide
-
Nucleophile (e.g., piperidine, aniline)
-
Solvent (e.g., acetonitrile, ethanol)
-
Buffer solution (if pH control is necessary)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Standard laboratory glassware and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 3-(2-bromoacetyl)pyridine in the chosen solvent.
-
Prepare a stock solution of the nucleophile in the same solvent. The concentration of the nucleophile should be significantly higher (at least 10-fold) than that of the 3-(2-bromoacetyl)pyridine to ensure pseudo-first-order conditions.
-
-
Determination of λ_max:
-
Record the UV-Vis spectrum of the starting material (3-(2-bromoacetyl)pyridine) and the expected product to identify a wavelength (λ_max) where there is a significant change in absorbance upon reaction. Carbonyl compounds typically have a characteristic absorbance around 270-300 nm.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer and the cuvette holder to the desired reaction temperature.
-
Pipette the required volume of the 3-(2-bromoacetyl)pyridine solution into a quartz cuvette.
-
Initiate the reaction by adding the nucleophile solution to the cuvette, ensuring rapid and thorough mixing.
-
Immediately start recording the absorbance at the predetermined λ_max as a function of time.
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay equation: A(t) = A_∞ + (A_0 - A_∞) * exp(-k_obs * t) where A(t) is the absorbance at time t, A_0 is the initial absorbance, and A_∞ is the absorbance at the completion of the reaction.
-
The second-order rate constant (k_2) can then be calculated from the pseudo-first-order rate constant using the equation: k_2 = k_obs / [Nucleophile].
-
To confirm the reaction order and obtain a more accurate value for k_2, the experiment should be repeated with varying concentrations of the nucleophile, and k_obs should be plotted against the nucleophile concentration. The slope of this plot will give the second-order rate constant.
-
Visualizing Reaction Pathways and Workflows
General Reaction Scheme
Caption: General S_N2 reaction of 3-(2-Bromoacetyl)pyridine with a nucleophile.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for a typical kinetic study using UV-Vis spectrophotometry.
Comparative study of different synthetic routes to 3-(2-Bromoacetyl)pyridine
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Synthetic Methodologies
The synthesis of 3-(2-Bromoacetyl)pyridine, a key building block in the development of various pharmaceutical agents, can be approached through several synthetic routes. This guide provides a comparative analysis of the most common methods, focusing on the direct bromination of 3-acetylpyridine using either molecular bromine (Br₂) or N-bromosuccinimide (NBS). The objective is to furnish researchers with the necessary data to select the most appropriate synthetic strategy based on factors such as yield, safety, and operational simplicity.
Executive Summary
The primary route to 3-(2-Bromoacetyl)pyridine involves the α-bromination of 3-acetylpyridine. Both elemental bromine and N-bromosuccinimide have proven to be effective reagents for this transformation, typically affording the product as a hydrobromide salt. While both methods can achieve high yields, they present significant differences in handling, safety considerations, and reaction conditions. This guide presents a detailed comparison of these two mainstream approaches, supported by experimental data and protocols.
Comparison of Synthetic Routes
| Parameter | Route 1: Bromination with Br₂ in Acetic Acid | Route 2: Bromination with NBS |
| Starting Material | 3-Acetylpyridine | 3-Acetylpyridine |
| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Solvent | Glacial Acetic Acid, often with HBr | Ethyl Acetate or other ester solvents |
| Reaction Conditions | Typically requires heating | Can often be performed at room temperature or with gentle heating |
| Reported Yield | High (e.g., ~98% for the analogous 2-isomer)[1] | High (e.g., ~98% for the analogous 4-isomer)[2] |
| Safety & Handling | Bromine is a highly corrosive and toxic liquid, requiring specialized handling procedures. | NBS is a solid, making it significantly easier and safer to handle. |
| Byproducts | HBr is generated in situ. | Succinimide is the primary byproduct, which is generally less hazardous and easier to remove. |
| Selectivity | Can be highly selective for the α-position under acidic conditions. | Generally offers high selectivity for α-bromination of ketones. |
Experimental Protocols
Route 1: Synthesis of 3-(2-Bromoacetyl)pyridine Hydrobromide using Bromine
This protocol is adapted from a similar, high-yield synthesis of 2-(Bromoacetyl)pyridine hydrobromide and is expected to be effective for the 3-isomer.[1]
Materials:
-
3-Acetylpyridine
-
Glacial Acetic Acid
-
33% HBr in Acetic Acid
-
Bromine (Br₂)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-acetylpyridine in glacial acetic acid and a solution of HBr in acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, precipitate the product by adding diethyl ether to the reaction mixture.
-
Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield 3-(2-Bromoacetyl)pyridine hydrobromide.
Route 2: Synthesis of 3-(2-Bromoacetyl)pyridine Hydrobromide using N-Bromosuccinimide (NBS)
This protocol is based on a high-yield synthesis of 4-(bromoacetyl)pyridine hydrobromide using NBS.[2]
Materials:
-
3-Acetylpyridine
-
Ethyl Acetate
-
N-Bromosuccinimide (NBS)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 3-acetylpyridine in ethyl acetate.
-
Add N-bromosuccinimide to the solution.
-
Heat the reaction mixture to a gentle reflux and maintain for several hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.
-
Collect the crude product by filtration.
-
Wash the crude product with deionized water to remove succinimide and other water-soluble impurities.
-
Dry the purified product under vacuum to yield 3-(2-Bromoacetyl)pyridine hydrobromide.
Purification and Characterization
The primary method for purification of 3-(2-Bromoacetyl)pyridine hydrobromide is recrystallization. A common solvent system for this is a mixture of methanol and diethyl ether. The purity of the final product can be assessed by melting point determination and spectroscopic methods.
Expected Characterization Data for 3-(2-Bromoacetyl)pyridine Hydrobromide:
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: Approximately 192-197 °C.[]
-
¹H NMR (DMSO-d₆): δ (ppm) ~4.9 (s, 2H, CH₂Br), 8.0-9.2 (m, 4H, Ar-H).
-
¹³C NMR (DMSO-d₆): δ (ppm) ~35 (CH₂Br), 125, 138, 143, 150, 154 (Ar-C), 191 (C=O).
Synthetic Pathway Overview
Caption: Synthetic pathways to 3-(2-Bromoacetyl)pyridine hydrobromide.
Conclusion
Both the use of molecular bromine and N-bromosuccinimide are highly effective for the synthesis of 3-(2-Bromoacetyl)pyridine. The choice between the two reagents will likely be dictated by laboratory safety protocols and equipment availability. For routine synthesis, the use of NBS is highly recommended due to its solid nature, which significantly simplifies handling and improves the overall safety of the procedure. The bromine-based method, while equally effective in terms of yield, requires more stringent safety precautions. Both methods produce the hydrobromide salt of the product, which is often the desired form for subsequent reactions.
References
A Comparative Guide to 3-(2-Bromoacetyl)pyridine: Purity, Quality Control, and Synthetic Utility
For researchers, scientists, and professionals in drug development, the selection of high-quality reagents is paramount to the success of synthetic endeavors. 3-(2-Bromoacetyl)pyridine, a key heterocyclic building block, is frequently utilized in the synthesis of a variety of pharmacologically active compounds. This guide provides an objective comparison of its purity standards, quality control methodologies, and performance relative to its isomers, supported by experimental data and detailed protocols.
Purity Standards and Specifications
Commercial grades of 3-(2-Bromoacetyl)pyridine, often supplied as the hydrobromide salt to enhance stability, typically adhere to stringent purity standards to meet the demands of pharmaceutical and agrochemical research.[1] The most common purity levels available are ≥98% and ≥99%, as determined by High-Performance Liquid Chromatography (HPLC) and titration methods.[2]
Table 1: Typical Purity Specifications for 3-(2-Bromoacetyl)pyridine Hydrobromide
| Parameter | Specification | Typical Value | Analytical Method |
| Purity (HPLC) | ≥98.0% | 98.5% - 99.5% | Reversed-Phase HPLC |
| Purity (Titration) | ≥99.0% | ≥99.0% | Argentometric Titration |
| Appearance | White to off-white crystalline powder | Conforms | Visual Inspection |
| Melting Point | 184-194 °C | 192-197 °C | Capillary Melting Point |
| Identity (IR) | Conforms to reference spectrum | Conforms | Infrared Spectroscopy |
Quality Control Methodologies
Rigorous quality control is essential to ensure the identity, purity, and consistency of 3-(2-Bromoacetyl)pyridine. The primary analytical techniques employed are HPLC for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
This protocol outlines a typical reversed-phase HPLC method for the determination of the purity of 3-(2-Bromoacetyl)pyridine hydrobromide.
Objective: To determine the purity of 3-(2-Bromoacetyl)pyridine hydrobromide by assessing the main peak area relative to the total peak area.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA), 0.1% (v/v) in water (Mobile Phase A)
-
Trifluoroacetic acid (TFA), 0.1% (v/v) in acetonitrile (Mobile Phase B)
-
3-(2-Bromoacetyl)pyridine hydrobromide reference standard and sample
Chromatographic Conditions:
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might start at 95% A, ramping to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the 3-(2-Bromoacetyl)pyridine hydrobromide reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity of the sample by the area normalization method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the acquisition and interpretation of ¹H and ¹³C NMR spectra for the structural confirmation of 3-(2-Bromoacetyl)pyridine hydrobromide.
Objective: To confirm the chemical structure of 3-(2-Bromoacetyl)pyridine hydrobromide.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O)
-
3-(2-Bromoacetyl)pyridine hydrobromide sample
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum.
Data Interpretation:
-
¹H NMR: The spectrum is expected to show characteristic signals for the pyridine ring protons and the methylene protons adjacent to the carbonyl and bromide. The pyridine protons will appear as multiplets in the aromatic region (typically δ 7.5-9.0 ppm). The methylene protons (-CH₂Br) will appear as a singlet further downfield (typically δ 4.5-5.0 ppm) due to the deshielding effects of the adjacent carbonyl and bromine.
-
¹³C NMR: The spectrum will show signals for the five carbons of the pyridine ring and the two carbons of the bromoacetyl group. The carbonyl carbon will be the most downfield signal (typically δ > 190 ppm).
Comparison with Alternatives: Reactivity of Bromoacetylpyridine Isomers
3-(2-Bromoacetyl)pyridine is one of three positional isomers, with the bromoacetyl group also potentially at the 2- or 4-position of the pyridine ring. The position of the nitrogen atom relative to the electrophilic center significantly influences the reactivity of these isomers in nucleophilic substitution reactions.
While comprehensive kinetic data comparing the three isomers under identical conditions is scarce in the literature, the relative reactivity can be predicted based on fundamental principles of organic chemistry. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions, where the negative charge of the Meisenheimer intermediate can be stabilized through resonance.[3]
Table 2: Qualitative Comparison of Bromoacetylpyridine Isomers
| Isomer | Structure | Expected Relative Reactivity in Nucleophilic Substitution | Rationale |
| 2-(2-Bromoacetyl)pyridine | High | The nitrogen atom at the ortho position provides strong resonance stabilization of the reaction intermediate. However, the proximity of the nitrogen's lone pair can sometimes lead to catalyst inhibition in metal-catalyzed reactions.[4] | |
| 3-(2-Bromoacetyl)pyridine | Moderate | The nitrogen atom is at the meta position and cannot directly stabilize the negative charge of the intermediate through resonance. Reactivity is therefore lower than the 2- and 4-isomers.[4] | |
| 4-(2-Bromoacetyl)pyridine | Highest | The nitrogen atom at the para position provides the most effective resonance stabilization of the reaction intermediate, leading to the highest reactivity.[4] |
This difference in reactivity is a critical consideration in synthetic design, allowing for the selection of the appropriate isomer to achieve the desired outcome and yield.
Application in Synthesis: A Workflow for Pyrazolo[3,4-b]pyridine Derivatives
3-(2-Bromoacetyl)pyridine is a valuable precursor for the synthesis of fused heterocyclic systems. One notable application is in the preparation of pyrazolo[3,4-b]pyridine derivatives, which are of interest in medicinal chemistry. The following diagram illustrates a typical synthetic workflow.
References
Navigating the Cytotoxic Landscape of Pyridine Derivatives: A Comparative Guide for Researchers
Comparative Cytotoxicity of Pyridine Derivatives
The cytotoxic potential of various pyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies significantly depending on the specific derivative and the cancer cell line tested. The following table summarizes the IC50 values for a selection of pyridine derivatives from recent studies.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyridine-Urea Derivatives | ||||
| Compound 8e | MCF-7 (Breast) | 0.22 | Doxorubicin | 1.93 |
| Compound 8n | MCF-7 (Breast) | 1.88 | Doxorubicin | 1.93 |
| Thiazolo[3,2-a]pyridine Derivatives | ||||
| Compound 5d | HCT-116 (Colon) | - | - | - |
| Pyrido[2,3-d]pyrimidine Derivatives | ||||
| Compound 4 | MCF-7 (Breast) | 0.57 | Staurosporine | - |
| Compound 11 | MCF-7 (Breast) | 1.31 | Staurosporine | - |
| Compound 4 | HepG2 (Liver) | 1.13 | Staurosporine | 5.07 |
| Compound 11 | HepG2 (Liver) | 0.99 | Staurosporine | 5.07 |
| Imidazo[1,2-a]pyridine Derivatives | ||||
| Compound IP-5 | HCC1937 (Breast) | 45 | - | - |
| Compound IP-6 | HCC1937 (Breast) | 47.7 | - | - |
| Thieno[2,3-b]pyridine Derivatives | ||||
| Compound DJ160 | PC3 (Prostate) | - | Enzalutamide | - |
Experimental Protocols: A Closer Look at Cytotoxicity Assays
The determination of a compound's cytotoxicity is a critical step in preclinical drug discovery. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 × 10^4 cells per well in 100 µL of culture medium and incubated for 24 hours at 37°C.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., ranging from 0.1 to 100 µM) and incubated for a further 48 hours.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The culture medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Unraveling the Mechanisms: Signaling Pathways in Pyridine Derivative-Induced Cytotoxicity
The cytotoxic effects of pyridine derivatives are often mediated through the modulation of specific signaling pathways that control cell proliferation, survival, and death. Understanding these mechanisms is crucial for the rational design of more potent and selective anticancer agents.
Several studies have indicated that pyridine derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[1] For instance, some derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[1]
Furthermore, the inhibition of key enzymes involved in cancer progression is another important mechanism. For example, certain pyridine-based compounds have been identified as inhibitors of PIM-1 kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which play critical roles in tumor growth and angiogenesis.
References
Safety Operating Guide
Proper Disposal of 3-(2-Bromoacetyl)pyridine: A Guide for Laboratory Professionals
Authoritative guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of 3-(2-Bromoacetyl)pyridine and its associated waste. This document outlines essential safety protocols, step-by-step disposal procedures, and immediate actions for spill containment, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
3-(2-Bromoacetyl)pyridine hydrobromide is a hazardous chemical that can cause skin, eye, and respiratory irritation.[1][2][3][4] It is also harmful if swallowed.[1][4] Adherence to strict safety protocols is mandatory when handling this compound.
1.1. Personal Protective Equipment (PPE): Before handling 3-(2-Bromoacetyl)pyridine, all personnel must be equipped with the appropriate PPE.[5][6]
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[6] | To protect eyes from splashes.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[5] Nitrile gloves are also mentioned.[6][7] | To prevent skin contact and absorption.[5] |
| Body Protection | A standard, fully-buttoned laboratory coat.[5][6] | To protect clothing and skin from contamination.[5] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood.[5][6][7] | To avoid inhalation of dust or vapors.[5] |
1.2. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][6]
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Step-by-Step Disposal Protocol
The disposal of 3-(2-Bromoacetyl)pyridine and its waste must comply with all local, state, and federal regulations.[5][8] Pyridine and its derivatives are considered hazardous waste and require careful management.[5][7][8]
2.1. Waste Identification and Segregation:
-
Classify Waste: All materials contaminated with 3-(2-Bromoacetyl)pyridine, including the pure compound, solutions, reaction mixtures, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[5]
-
Segregate Waste: Do not mix 3-(2-Bromoacetyl)pyridine waste with other waste streams, especially incompatible materials.[5]
2.2. Waste Collection and Storage:
-
Container Selection: Collect all 3-(2-Bromoacetyl)pyridine waste in a designated, compatible, and sealable hazardous waste container.[5][9] The container should be airtight and clearly labeled.[9]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-(2-Bromoacetyl)pyridine". The label should also indicate the associated hazards (e.g., Toxic, Irritant).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[5] The storage area should be cool and dry, away from heat and sources of ignition.[7][10]
2.3. Final Disposal:
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Incineration: The recommended disposal method for pyridine-containing waste is high-temperature incineration.[8]
Spill Management
In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.
3.1. Small Spills:
-
Evacuate and Ventilate: If not already working in one, move to a well-ventilated area.
-
Containment: Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[5]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3][11]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
3.2. Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and your institution's EHS department at once.
-
Secure the Area: Restrict access to the spill area.
-
Professional Cleanup: Allow only trained personnel with appropriate PPE to clean up the spill.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-(2-Bromoacetyl)pyridine waste.
Caption: Disposal Workflow for 3-(2-Bromoacetyl)pyridine Waste.
References
- 1. 3-(Bromoacetyl)pyridine hydrobromide Manufacturers, SDS [mubychem.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling 3-(2-Bromoacetyl)pyridine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-(2-Bromoacetyl)pyridine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Safety Summary
3-(2-Bromoacetyl)pyridine and its hydrobromide salt are hazardous chemicals that require careful handling. The primary routes of exposure are inhalation, skin contact, and eye contact.
Hazard Classification:
| Hazard Class | GHS Code | Description | Citations |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][2] |
| Skin Irritation | H315 | Causes skin irritation | [1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [1][2] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.
| PPE Type | Specification | Citations |
| Eye/Face Protection | Chemical safety goggles or a face shield. | [3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Boots and additional protective clothing may be necessary to prevent skin contact. | [3][4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (such as a dust mask type N95) should be used, especially when handling the solid form where dust may be generated. | [5][6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for safety. The following diagram and steps outline the recommended procedure for handling 3-(2-Bromoacetyl)pyridine.
Caption: Workflow for the safe handling of 3-(2-Bromoacetyl)pyridine.
Experimental Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.[5][6][7]
-
Put on all required personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]
-
Ensure that work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5][8] Confirm that an eyewash station and safety shower are readily accessible.[5][6]
-
-
Handling:
-
Cleanup:
Disposal Plan
Proper disposal of 3-(2-Bromoacetyl)pyridine and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
All materials contaminated with 3-(2-Bromoacetyl)pyridine, including excess reagent, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be classified as hazardous waste.[4]
-
Keep this waste stream separate from incompatible materials, such as strong oxidizing agents.[1][5]
-
-
Waste Collection and Labeling:
-
Storage:
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]
-
Do not dispose of 3-(2-Bromoacetyl)pyridine down the drain or in regular trash.[5][6][8] All disposal must be in accordance with local, state, and federal regulations.[2][4][5]
-
References
- 1. 3-(Bromoacetyl)pyridine hydrobromide Manufacturers, SDS [mubychem.com]
- 2. echemi.com [echemi.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. aksci.com [aksci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
